molecular formula C7H6S2 B1625575 1,3-Benzodithiole CAS No. 274-30-6

1,3-Benzodithiole

Cat. No.: B1625575
CAS No.: 274-30-6
M. Wt: 154.3 g/mol
InChI Key: HCMLNPZTRYNCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodithiole is a useful research compound. Its molecular formula is C7H6S2 and its molecular weight is 154.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6S2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMLNPZTRYNCMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1SC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482211
Record name 1,3-Benzodithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-30-6
Record name 1,3-Benzodithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3-Benzodithiole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Privileged Scaffold

The 1,3-benzodithiole scaffold is a fascinating heterocyclic system that forms the core of molecules with diverse applications, ranging from organic semiconductors in materials science to potent pharmacological agents in drug discovery.[1] The precise arrangement of atoms and substituents on this rigid framework dictates its chemical properties and biological activity. Consequently, unambiguous structural characterization is paramount for researchers in these fields.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules, and this compound derivatives are no exception. Through the careful analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra, chemists can piece together the molecular puzzle, assigning every proton and carbon to its specific location within the structure. This guide provides a comprehensive, in-depth exploration of the NMR spectral features of this compound derivatives, blending fundamental principles with advanced, field-proven interpretation strategies to empower researchers in their scientific endeavors.

Core Principles: Understanding the Magnetic Environment

The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In this compound derivatives, the key influencing factors are the aromaticity of the benzene ring and the presence of the two sulfur atoms in the dithiole ring.

  • Aromatic Ring Current: The π-electrons of the benzene ring circulate in the presence of the external magnetic field, inducing a secondary magnetic field. This "ring current" strongly deshields the attached aromatic protons, causing them to resonate at a lower field (higher ppm) than typical alkene protons.[2]

  • Heteroatom Effects: Sulfur is more electronegative than carbon, leading to a slight withdrawal of electron density from adjacent atoms. However, its primary influence often comes from anisotropic effects and its ability to donate lone-pair electrons into the π-system. As a third-row element, sulfur's effects can be more subtle and complex than those of oxygen or nitrogen. It's important to note that direct observation of the sulfur atoms via ³³S NMR is generally impractical for routine structural work due to sulfur's low natural abundance and quadrupolar nature, which results in extremely broad signals.[3]

Below is the fundamental structure and numbering system for the this compound core.

Caption: IUPAC numbering of the this compound core.

¹H NMR Spectral Analysis: Decoding the Proton Signals

The ¹H NMR spectrum is often the first and most informative experiment performed. It provides data on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration).

The Aromatic Region (C4-C7 Protons)

Protons on the benzene portion of the molecule typically resonate between δ 7.0 and 8.0 ppm . The exact chemical shifts and splitting patterns are dictated by the substitution pattern.

  • Unsubstituted Benzene Ring: In the parent this compound, the C4/C7 protons are equivalent, as are the C5/C6 protons. This creates a symmetric AA'BB' spin system, which manifests as two complex, mirror-image multiplets.[4]

  • Substituted Benzene Ring: Substitution breaks this symmetry, leading to more predictable first-order splitting patterns. For example, a single electron-withdrawing substituent at the C5 position would shift H4, H6, and H7, and the protons would appear as distinct doublets or doublets of doublets. The coupling constants are diagnostic:

    • Ortho coupling (³JHH): 6-9 Hz (between adjacent protons, e.g., H4-H5)

    • Meta coupling (⁴JHH): 1-3 Hz (between protons separated by one carbon, e.g., H4-H6)

    • Para coupling (⁵JHH): <1 Hz (often not resolved, e.g., H4-H7)

The Dithiole Ring (C2 Proton)

The proton(s) at the C2 position are highly diagnostic.

  • Parent System (CH₂): In the unsubstituted this compound, the two protons at C2 are chemically equivalent and appear as a sharp singlet, typically in the range of δ 4.0-4.5 ppm .

  • Substituted C2: If the C2 carbon is substituted (e.g., a CHR group), this proton will be a multiplet depending on the adjacent 'R' group, and its chemical shift will be influenced by the substituent's electronic properties.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals every unique carbon atom in the molecule. While ¹³C has a low natural abundance (~1.1%), modern NMR spectrometers can acquire excellent spectra, often enhanced by techniques like DEPT to determine the number of attached protons (CH, CH₂, CH₃).

Aromatic Carbons (C3a-C7a)
  • Protonated Carbons (C4, C5, C6, C7): These typically appear in the aromatic region of δ 120-130 ppm .

  • Quaternary Carbons (C3a, C7a): These are the two carbons fused to the dithiole ring. Being attached to the sulfur atoms and part of the fused ring system, they are deshielded and resonate further downfield, often between δ 135-145 ppm .[5] Their identification is readily confirmed with a DEPT-135 or APT experiment, where they will be absent.

Dithiole Ring Carbon (C2)

The chemical shift of the C2 carbon is also a key identifier. In the parent system, it is an aliphatic carbon flanked by two sulfur atoms, leading to a resonance in the range of δ 35-45 ppm . This signal is a triplet in a DEPT-135 spectrum (or shows negative phase in an APT spectrum) if it is a CH₂ group.

Atom Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
H-24.0 - 4.5 (for CH₂)35 - 45
H-4 / H-77.0 - 8.0120 - 130
H-5 / H-67.0 - 8.0120 - 130
C-3a / C-7aN/A135 - 145

Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted this compound core. Values are approximate and can vary significantly with substitution and solvent.

Advanced 2D NMR Techniques: The Self-Validating System

For complex or novel derivatives, 1D spectra alone may not be sufficient for unambiguous assignment. A suite of 2D NMR experiments provides a robust, self-validating system by revealing through-bond correlations between nuclei.[6][7]

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other. A cross-peak between two proton signals indicates they are typically within 2-3 bonds of each other. This is indispensable for tracing the connectivity of the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This experiment definitively links the ¹H and ¹³C assignments for all CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular framework. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. Key correlations for a this compound derivative include:

    • The C2 protons showing a correlation to the quaternary carbons C3a and C7a, confirming the fusion of the two rings.

    • Aromatic protons showing correlations to their immediate carbon neighbors and carbons further away, confirming substituent positions.

    • Protons on a substituent showing correlations to the carbon of the benzodithiole core it is attached to.

G cluster_data Data Acquisition cluster_analysis Analysis Workflow N_1D_H 1D ¹H NMR A_H_assign Identify ¹H Spin Systems (e.g., Aromatic, Aliphatic) N_1D_H->A_H_assign N_1D_C 1D ¹³C & DEPT A_C_types Identify Carbon Types (CH₃, CH₂, CH, Cq) N_1D_C->A_C_types N_2D_COSY 2D COSY N_2D_COSY->A_H_assign N_2D_HSQC 2D HSQC A_CH_pairs Assign Direct ¹H-¹³C Pairs N_2D_HSQC->A_CH_pairs N_2D_HMBC 2D HMBC A_connect Connect Fragments via Long-Range Correlations N_2D_HMBC->A_connect A_H_assign->A_CH_pairs A_C_types->A_CH_pairs A_CH_pairs->A_connect A_structure Propose/Confirm Structure A_connect->A_structure

Caption: A logical workflow for structure elucidation using 2D NMR.

Caption: Key HMBC correlations for assigning the core structure.

Experimental Protocols: Ensuring Data Integrity

High-quality, reproducible data is the bedrock of scientific integrity. The following outlines a standard protocol for the NMR analysis of a this compound derivative.

Sample Preparation
  • Objective: To prepare a homogeneous, debris-free solution of the analyte at an appropriate concentration.

  • Methodology:

    • Weigh approximately 5-10 mg of the purified this compound derivative directly into a clean, dry vial.

    • Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the compound completely and should not have signals that overlap with key analyte resonances.

    • Vortex the sample until the solid is fully dissolved. If necessary, gentle sonication can be used.

    • Using a pipette with a cotton or glass wool filter, transfer the solution into a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely. Label it clearly.

NMR Data Acquisition
  • Objective: To acquire a standard set of high-resolution 1D and 2D NMR spectra.

  • Instrumentation: A modern NMR spectrometer with a field strength of 400 MHz or higher is recommended.[8]

  • Methodology:

    • Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity (shim) should be optimized on the sample to ensure sharp lineshapes and high resolution.

    • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low sensitivity of ¹³C, more scans will be required (from several hundred to several thousand, depending on concentration).

    • DEPT-135 Spectrum: Acquire a DEPT-135 spectrum to differentiate carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

    • 2D COSY Spectrum: Acquire a gradient-selected COSY (gCOSY) spectrum. This is typically a quick experiment.

    • 2D HSQC Spectrum: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to correlate one-bond ¹H-¹³C pairs.

    • 2D HMBC Spectrum: Acquire a gradient-selected HMBC spectrum. The long-range coupling delay should be optimized for a J-coupling of ~8 Hz to observe typical ²JCH and ³JCH correlations. This is often the longest experiment.

Conclusion

The structural analysis of this compound derivatives by NMR spectroscopy is a systematic process that moves from broad observations to fine-grained detail. By starting with 1D ¹H and ¹³C spectra, the researcher can identify the fundamental building blocks of the molecule. Subsequent analysis using a suite of 2D experiments—COSY, HSQC, and HMBC—provides an interlocking web of correlations that validates the proposed structure with a high degree of confidence. This guide equips researchers with the foundational knowledge and strategic workflow to confidently tackle the structural characterization of this important class of heterocyclic compounds, ensuring the scientific integrity of their work in drug development and materials science.

References

theoretical studies on the reactivity of 1,3-Benzodithiole anions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Theoretical Studies on the Reactivity of 1,3-Benzodithiole Anions

Abstract

The 1,3-benzodithiol-2-yl anion is a potent nucleophile and a cornerstone of umpolung chemistry, serving as a masked acyl anion for the synthesis of complex carbonyl compounds. While its synthetic utility is well-established, a deeper, molecular-level understanding of its stability, electronic structure, and reactivity landscape is paramount for optimizing existing protocols and discovering novel transformations. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the this compound anion. We will dissect its electronic properties, explore its reactivity in key organic reactions through the lens of quantum chemical calculations, and elucidate the mechanistic pathways that govern its behavior. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for practical synthetic challenges.

The 1,3-Benzodithiol-2-yl Anion: A Synthon of Strategic Importance

The concept of "umpolung," or polarity inversion, provides chemists with a powerful tool to reverse the normal reactivity of a functional group. The this compound scaffold is a classic example of this principle in action. Deprotonation of the C2 position, which is acidic due to the adjacent sulfur atoms, generates a nucleophilic carbanion. This anion can then react with a wide range of electrophiles. Subsequent hydrolysis of the resulting 2-substituted this compound unmasks a carbonyl group, effectively realizing the synthetic equivalent of an acyl anion.[1][2] This strategy has been pivotal in the synthesis of ketones, α-hydroxy ketones, and other valuable organic molecules.[3][4]

Theoretical studies offer a unique window into the fundamental properties that make this anion a stable and effective nucleophile. By employing quantum chemical methods, we can move beyond empirical observations to quantitatively describe its structure, charge distribution, and the energetic profiles of its reactions.

Generation of the Anion

The 1,3-benzodithiol-2-yl anion is typically generated by treating the parent this compound with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.[1] The equilibrium lies far to the right due to the significant pKa difference between the C2-proton (pKa ≈ 31 for the analogous 1,3-dithiane) and the conjugate acid of the base.[1]

cluster_reactants Reactants cluster_products Products benzodithiole This compound nBuLi n-BuLi anion 1,3-Benzodithiol-2-yl Anion benzodithiole->anion Deprotonation at C2 butane Butane nBuLi->butane

Caption: Generation of the 1,3-benzodithiol-2-yl anion.

Electronic Structure and Stability: A Computational Perspective

The stability of the 1,3-benzodithiol-2-yl anion is a direct consequence of its electronic structure. The presence of two sulfur atoms adjacent to the carbanionic center is crucial. Early explanations invoked the participation of sulfur's vacant 3d-orbitals for charge delocalization.[2] Modern computational analyses, primarily through Natural Bond Orbital (NBO) theory, provide a more nuanced picture, emphasizing the role of hyperconjugative interactions. Specifically, the lone pair of the C2 carbanion (a p-type orbital) engages in a stabilizing n(C) -> σ*(C-S) interaction, effectively delocalizing the negative charge onto the electronegative sulfur atoms.[5]

Computational modeling using Density Functional Theory (DFT) reveals key structural features:

  • Geometry: The dithiole ring and the fused benzene ring remain largely planar. The C2 carbon may adopt a slightly pyramidalized geometry.

  • Charge Distribution: Electrostatic potential (MEP) maps and Mulliken charge analyses consistently show a high concentration of negative charge localized on the C2 carbon, confirming its role as the primary nucleophilic site.[5]

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is predominantly centered on the C2 carbon's p-orbital. The energy of the HOMO is a critical descriptor of nucleophilicity; a higher HOMO energy generally correlates with greater reactivity towards electrophiles.

Theoretical Methodologies for Reactivity Analysis

A robust computational protocol is essential for accurately modeling the reactivity of the this compound anion. As a senior application scientist, my recommendation for a typical workflow involves a multi-step approach grounded in DFT, which offers a favorable balance of accuracy and computational cost for systems of this size.

Standard Computational Workflow

The study of a chemical reaction mechanism typically follows a well-defined path to locate and characterize all stationary points on the potential energy surface (PES).

Caption: A standard workflow for theoretical reaction analysis.

Recommended Computational Details
  • Methodology: Density Functional Theory (DFT) is the workhorse for these studies.

    • Functional: The B3LYP functional is a reliable starting point for geometry optimizations and frequency calculations.[5][6] For more accurate energy calculations, especially when non-covalent interactions are significant, double-hybrid functionals or methods from the M06 suite (e.g., M06-2X) are recommended.

    • Basis Set: A Pople-style basis set like 6-311+G(d,p) provides a good description of the electronic structure, including diffuse functions (+) for the anion and polarization functions (d,p) for accurate geometries.

  • Solvent Effects: The inclusion of solvent is critical. The Polarizable Continuum Model (PCM) or the SMD solvation model are efficient ways to account for the bulk electrostatic effects of solvents like THF or DMSO.

  • Analysis: Post-computation analysis using NBO (Natural Bond Orbital) and AIM (Atoms in Molecules) theories provides deep insights into bonding and charge transfer along the reaction coordinate.

Case Studies in Reactivity

Theoretical studies allow for the systematic investigation of the anion's reactivity across different reaction classes.

Nucleophilic Substitution (S_N2) Reactions

The reaction of the 1,3-benzodithiol-2-yl anion with alkyl halides is a fundamental C-C bond-forming reaction. Computational modeling of this S_N2 process can predict reaction rates and selectivity. A typical study would involve calculating the potential energy surface for the reaction with an electrophile like methyl iodide (CH₃I).

SN2_Profile cluster_axis Reactants Anion + CH₃I TS [TS]‡ Reactants->TS ΔG‡ Reactants->TS Products 2-Methyl-1,3-benzodithiole + I⁻ TS->Products ΔG_rxn TS->Products Y_axis_top ΔG Y_axis_bottom Y_axis_top->Y_axis_bottom X_axis_start X_axis_end Reaction Coordinate X_axis_start->X_axis_end path path

Caption: A representative Gibbs free energy profile for an S_N2 reaction.

The calculations provide quantitative data that can be used to compare the reactivity of different electrophiles or the effect of substituents on the benzodithiole ring.

Reaction ParameterRepresentative Calculated Value (kcal/mol)Interpretation
Activation Energy (ΔG‡) +15 to +20Represents the kinetic barrier to reaction. Lower values indicate faster reactions.
Reaction Energy (ΔG_rxn) -25 to -35Represents the thermodynamic driving force. Highly negative values indicate a favorable, exothermic reaction.
Table 1: Illustrative thermodynamic data for the S_N2 reaction of the 1,3-benzodithiol-2-yl anion with methyl iodide, as would be determined by DFT calculations at a suitable level of theory (e.g., B3LYP/6-311+G(d,p) with PCM solvent model).
Ambident Reactivity

Anions with charge delocalized over multiple atoms can sometimes exhibit ambident reactivity, reacting at different sites. While the C2 carbon is the primary nucleophilic center, theoretical calculations can explore the possibility of nucleophilic attack by a sulfur atom. For the 1,3-benzodithiol-2-yl anion, calculations consistently show that the transition state for C-alkylation is significantly lower in energy than for any potential S-alkylation, confirming the experimentally observed chemoselectivity. This is attributed to the high energy and accessibility of the HOMO at the C2 position.[7]

Cycloaddition Reactions: An Exploratory Frontier

While less common than simple nucleophilic additions, the potential for the 1,3-benzodithiol-2-yl anion to participate in cycloaddition reactions is an intriguing area for theoretical exploration. For instance, it could potentially act as a C-nucleophile in a formal [3+2] cycloaddition with electron-deficient alkenes or other 1,2-dipoles. DFT studies can be employed to screen potential reaction partners and map out the concerted or stepwise mechanistic pathways.[6][8] Such studies could uncover novel synthetic routes to complex heterocyclic systems.

Conclusion and Future Outlook

Theoretical studies provide an indispensable framework for understanding the reactivity of the this compound anion. By leveraging computational tools, we can dissect its electronic structure, rationalize its stability, and predict its behavior in complex chemical environments. DFT calculations, coupled with appropriate solvent models and advanced analysis techniques, allow for the quantitative determination of reaction pathways, activation barriers, and thermodynamic driving forces. These insights not only corroborate experimental observations but also provide a predictive platform to guide the design of new synthetic methodologies, explore novel reaction classes like cycloadditions, and optimize conditions for the synthesis of high-value molecules in academic and industrial research.

References

fundamental electrochemical properties of 1,3-Benzodithiole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Electrochemical Properties of 1,3-Benzodithiole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the fundamental electrochemical properties of this compound and its derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the redox behavior, electropolymerization, and the resulting polymer characteristics of this significant heterocyclic scaffold. As a key precursor to important organic electronic materials like dibenzotetrathiafulvalene (DBTTF), a thorough understanding of this compound's electrochemistry is paramount for innovation in the field. This guide synthesizes experimental protocols, mechanistic insights, and quantitative data to serve as an authoritative resource.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a sulfur-containing heterocyclic compound that serves as a critical building block in the synthesis of advanced organic materials.[1] Its structure, consisting of a benzene ring fused to a 1,3-dithiole ring, imparts unique electronic characteristics that are foundational to its utility. The primary research interest in this compound lies in its role as a direct precursor to dibenzotetrathiafulvalene (DBTTF) and its analogues.[1] These molecules are renowned for their ability to form charge-transfer complexes with electron acceptors, resulting in materials with high electrical conductivity.[1][2] This property makes them highly valuable for applications in organic electronics, including organic field-effect transistors (OFETs), molecular switches, and conductive polymers.[1][3]

The electrochemical behavior of this compound derivatives dictates the pathways to these advanced materials. Anodically driven reactions, for instance, can initiate intramolecular cyclization or intermolecular polymerization, opening avenues for novel synthetic strategies and material fabrication.[4] This guide will elucidate these electrochemical fundamentals, providing the theoretical grounding and practical methodologies required for their study and application.

Electrochemical Analysis: Probing Redox Behavior

The principal technique for investigating the electrochemical properties of this compound derivatives is cyclic voltammetry (CV). CV allows for the determination of oxidation and reduction potentials, the stability of electrochemically generated species, and the kinetics of electron transfer processes.

Causality in Experimental Design for Cyclic Voltammetry

A successful CV experiment relies on the careful selection of components. The solvent must be of high purity (anhydrous grade) and possess a wide potential window, with acetonitrile (ACN) and dichloromethane (DCM) being common choices.[3][4][5] The supporting electrolyte, typically a tetra-alkylammonium salt like tetrabutylammonium hexafluorophosphate (NBu₄PF₆ or TBAPF₆), is crucial.[4][5] It provides conductivity to the solution without participating in the electrochemical reactions at the electrode surface. The choice of a three-electrode system is standard: a glassy carbon working electrode offers a wide potential range and inertness, a platinum wire serves as a stable counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺) provides a stable potential reference.[3][4] Critically, the removal of dissolved oxygen by degassing with an inert gas (N₂, Ar) is mandatory, as oxygen is electroactive and its reduction products can interfere with the analysis.[3]

Redox Behavior of this compound Precursors

Direct electrochemical data on the parent this compound is scarce, but studies on its immediate precursors are highly informative. For example, the electrochemical synthesis of benzo[d]-1,3-dithiole-2-one (BDTO), a key DBTTF precursor, involves the anodic oxidation of O-ethyl-S-phenyldithiocarbonate.[4]

The cyclic voltammogram of this precursor shows two irreversible oxidation signals at approximately +1.54 V and +1.84 V (vs. Ag/Ag⁺).[4] The term "irreversible" signifies that the species generated upon oxidation is not stable and rapidly undergoes a chemical reaction, preventing its reduction back to the starting material during the reverse scan. This is a hallmark of electrochemically induced synthetic reactions.

Table 1: Electrochemical Data for a BDTO Precursor

Compound Epa¹ (V vs. Ag/Ag⁺) Epa² (V vs. Ag/Ag⁺) Behavior Reference
O-ethyl-S-phenyldithiocarbonate +1.54 +1.84 Irreversible [4]

Epa: Anodic peak potential

This irreversible oxidation is hypothesized to generate a thiyl radical-cation.[4] This highly reactive intermediate is the key species that triggers subsequent chemical transformations, such as the intramolecular ring closure required to form the desired BDTO ring system.[4]

G cluster_mechanism Plausible Mechanism of Anodic Cyclization Start O-ethyl-S- phenyldithiocarbonate RadicalCation Radical Cation Intermediate Start->RadicalCation -1e⁻ (at +1.55 V) Cyclization Intramolecular Ring Closure RadicalCation->Cyclization Electrophilic Attack Product Benzo[d]-1,3-dithiole-2-one (BDTO) Cyclization->Product Proton Loss & Rearrangement G cluster_workflow Electrochemical Experiment Workflow Prep Cell & Solution Preparation Degas Degas with N₂/Ar (15 min) Prep->Degas CV_Monomer Cyclic Voltammetry of Monomer Degas->CV_Monomer Characterize Monomer Polymerize Potentiostatic or Potentiodynamic Electropolymerization CV_Monomer->Polymerize Initiate Polymerization Rinse Rinse Electrode in Monomer-Free Solvent Polymerize->Rinse CV_Polymer Cyclic Voltammetry of Polymer Film Rinse->CV_Polymer Characterize Polymer

References

physical and chemical properties of substituted 1,3-Benzodithioles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted 1,3-Benzodithioles

Abstract

The 1,3-benzodithiole scaffold is a privileged heterocyclic system that serves as a cornerstone in fields ranging from materials science to medicinal chemistry. Characterized by a benzene ring fused to a five-membered dithiole ring, this moiety imparts unique electronic and steric properties to its derivatives. This guide provides a comprehensive exploration of the synthesis, physical properties, and chemical reactivity of substituted 1,3-benzodithioles. We delve into the causality behind synthetic strategies, provide detailed experimental protocols, and elucidate the reactivity of these compounds, particularly through the lens of the synthetically crucial 1,3-benzodithiolylium cation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of this important heterocyclic family.

Introduction: The this compound Core

The this compound system consists of a benzene ring fused to a 1,3-dithiole ring. The parent compound, this compound, has the chemical formula C₇H₆S₂[1]. The numbering of the heterocyclic system is crucial for understanding the substitution patterns and reactivity discussed throughout this guide.

The unique arrangement of the two sulfur atoms flanking a methylene group (at the 2-position) is central to the molecule's chemistry. This structure allows for the stabilization of carbocations at the 2-position, a feature that dominates its reactivity and synthetic utility. Furthermore, the sulfur atoms can participate in redox processes, making substituted 1,3-benzodithioles valuable precursors for organic electronic materials[2]. In medicinal chemistry, the benzodithiole scaffold has been incorporated into molecules with a range of biological activities, including antitumor, antimicrobial, and antiviral properties[3].

Synthesis of Substituted 1,3-Benzodithioles

The construction of the this compound core is most commonly achieved through the cyclization of 1,2-benzenedithiol with a suitable one-carbon electrophile. The choice of this electrophile directly determines the nature of the substituent at the C2 position.

Condensation with Carbonyl Compounds

The most direct and widely employed method for synthesizing 2-substituted-1,3-benzodithioles is the acid-catalyzed condensation of 1,2-benzenedithiol with aldehydes or ketones[2]. This reaction proceeds via the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final product. The choice of acid catalyst is critical; protic acids like HCl or p-toluenesulfonic acid (p-TSA) are commonly used. The reaction is typically reversible, and removal of water is often necessary to drive the equilibrium towards the product.

Synthesis_of_2_Substituted_1_3_Benzodithioles cluster_reactants Reactants BenzeneDithiol 1,2-Benzenedithiol Intermediate Hemithioacetal Intermediate BenzeneDithiol->Intermediate + Carbonyl Aldehyde/Ketone (R1-CO-R2) Carbonyl->Intermediate + Catalyst H+ Catalyst->Intermediate Product 2,2-Disubstituted-1,3-benzodithiole Intermediate->Product - H₂O Water H₂O Reactivity_of_1_3_Benzodithiolylium_Cation Precursor 2-Alkoxy-1,3-benzodithiole Cation 1,3-Benzodithiolylium Cation Precursor->Cation - ROH Acid H+ Acid->Cation Nucleophile Nucleophile (Nu⁻) Nucleophile->Cation + Product 2-Nu-1,3-benzodithiole Cation->Product

References

Methodological & Application

Application Note & Protocol: Synthesis of Benzodithiazoles via the Herz Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzodithiazoles

Benzodithiazoles are a class of sulfur-nitrogen heterocyclic compounds that have garnered significant interest in medicinal and materials chemistry.[1] The benzodithiazole scaffold is a key structural motif in various pharmacologically active molecules, showing promise in the development of novel therapeutics.[2][3] Furthermore, their unique electronic properties have led to applications in dyes and advanced electronic materials.[1] The primary and most historic route to these valuable compounds is the Herz reaction, a powerful transformation that directly constructs the dithiazole ring system from readily available anilines.[4]

This document provides a detailed, in-depth guide to the synthesis of benzodithiazoles using the Herz reaction. It is designed for researchers in organic synthesis and drug development, offering not just a step-by-step protocol but also the underlying chemical principles, safety imperatives, and purification strategies essential for success in the laboratory.

Reaction Principle and Mechanism

The Herz reaction involves the treatment of an aniline or a related aromatic amine with disulfur dichloride (S₂Cl₂), also known as sulfur monochloride.[4] The reaction proceeds through a complex mechanism, ultimately forming a 1,2,3-benzodithiazol-2-ylium chloride, commonly referred to as a "Herz salt."

The generally accepted mechanism begins with an electrophilic attack of S₂Cl₂ on the electron-rich aniline ring. This is followed by a series of cyclization and elimination steps. A key feature of the reaction is the frequent, concurrent chlorination of the aromatic ring at the position para to the original amino group, even if this position is already substituted.[4] The reaction generates hydrogen chloride (HCl) gas as a byproduct, a critical factor for safety and equipment considerations.[4]

Detailed Synthesis Protocol

This protocol outlines a general procedure for the synthesis of a Herz salt from a substituted aniline. Reagent quantities should be adjusted based on the specific substrate and desired scale.

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
Substituted Aniline≥98%Standard SupplierStarting material. Must be dry.
Disulfur Dichloride (S₂Cl₂)≥98%Standard SupplierHighly corrosive and water-reactive. Handle with extreme care.
Glacial Acetic AcidACS GradeStandard SupplierAnhydrous conditions are preferred.
TolueneACS GradeStandard SupplierUsed for washing the crude product.
Three-neck round-bottom flask-Lab Glassware SupplierFitted with a dropping funnel, mechanical stirrer, and gas outlet.
Mechanical Stirrer-Lab Equipment SupplierEnsures efficient mixing of the slurry.
Dropping Funnel-Lab Glassware SupplierFor the controlled addition of S₂Cl₂.
Gas Scrubber/Trap-Lab Glassware SupplierEssential for neutralizing the HCl gas byproduct (e.g., with a NaOH solution).
Buchner Funnel & Flask-Lab Glassware SupplierFor filtration of the product.
Step-by-Step Experimental Procedure

WARNING: This reaction must be performed in a certified, high-flow chemical fume hood. Disulfur dichloride is extremely corrosive, toxic upon inhalation, and reacts violently with water.[5][6] The reaction generates copious amounts of toxic HCl gas.[4] Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber), is mandatory.[5][7]

  • Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas scrubber. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Reagent Preparation: In the flask, dissolve the substituted aniline (1.0 eq.) in glacial acetic acid. The concentration can vary, but a typical starting point is a 0.5 M solution. Begin vigorous stirring to ensure the aniline is fully dissolved or, if insoluble, evenly suspended.

  • Initiation of Reaction: Charge the dropping funnel with disulfur dichloride (approx. 2.5 - 3.0 eq.). Causality: An excess of S₂Cl₂ is used to drive the reaction to completion and account for potential side reactions or decomposition.[1]

  • Controlled Addition: Begin the dropwise addition of S₂Cl₂ to the stirred aniline solution. The reaction is often exothermic; maintain the temperature within a specified range (e.g., 20-30 °C) using an ice-water bath if necessary. The rate of addition should be controlled to manage the exotherm and the rate of HCl gas evolution. The mixture will typically change color and a precipitate will begin to form.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 4-12 hours) until completion. The progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot.

  • Product Isolation: Once the reaction is complete, the resulting precipitate (the crude Herz salt) is collected by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with several portions of glacial acetic acid followed by a non-polar organic solvent, such as toluene.[4] Causality: The toluene wash is crucial for removing organic byproducts, like chloroanilines and azobenzenes, which are soluble in toluene, whereas the ionic Herz salt is not.[4]

  • Drying: Dry the resulting solid under vacuum to remove residual solvents. The product at this stage is the crude Herz salt, which is often contaminated with elemental sulfur.[4]

Workflow Diagram

Herz_Reaction_Workflow prep 1. Reagent Preparation (Aniline in Acetic Acid) reaction 2. Herz Reaction (Dropwise S₂Cl₂ Addition) prep->reaction Exothermic Generates HCl workup 3. Primary Workup (Filtration & Toluene Wash) reaction->workup Isolate Crude Salt purify 4. Purification (Optional Ion Exchange & Recrystallization) workup->purify Remove Sulfur char 5. Characterization (NMR, MS, EA) purify->char Confirm Structure

Caption: General workflow for the synthesis and purification of benzodithiazole Herz salts.

Purification and Characterization

Purification of the Herz Salt

The crude Herz chloride salt is notoriously difficult to purify directly due to contamination with elemental sulfur and its often amorphous nature.[4] A highly effective strategy involves an ion exchange to create a salt with a larger, non-coordinating counter-anion (e.g., BF₄⁻ or SbCl₆⁻). This process typically increases the salt's solubility in organic solvents, enabling purification by recrystallization.[4]

Characterization

Full characterization of benzodithiazole compounds can be challenging due to variable stability and solubility.[4] However, a combination of modern analytical techniques is used to confirm the structure and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the organic framework.[8][9]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

  • Elemental Analysis (EA): Determines the elemental composition (C, H, N, S, Cl) to confirm the empirical formula.

  • X-Ray Diffraction (XRD): For crystalline products, XRD provides definitive structural proof. Well-resolved crystal structures are more commonly obtained for Herz salts with larger counter-anions.[4]

Critical Safety Considerations

Safety is the highest priority when performing the Herz reaction. The hazards are primarily associated with the main reagent, disulfur dichloride (S₂Cl₂), and the HCl gas byproduct.

  • Disulfur Dichloride (S₂Cl₂):

    • Toxicity: Highly toxic if inhaled, causing symptoms ranging from coughing to severe pulmonary edema.[5] It is also toxic if swallowed.[6]

    • Corrosivity: Causes severe skin and eye burns upon contact.[5][10] Permanent tissue damage is possible.

    • Reactivity: Reacts violently and exothermically with water, decomposing to form hydrochloric acid, sulfur dioxide, and other toxic sulfur compounds.[5][10] All operations must be conducted under anhydrous conditions. Avoid contact with incompatible materials like peroxides and organic matter.[5]

  • Hydrogen Chloride (HCl) Gas: The reaction generates significant quantities of corrosive and toxic HCl gas. A properly functioning gas scrubber containing a basic solution (e.g., 2M NaOH) is essential to neutralize the effluent gas stream before it is vented into the fume hood exhaust.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[7] In case of skin contact, flush the affected area immediately and continuously with large amounts of water and seek immediate medical attention.[10]

Applications in Drug Discovery

The products of the Herz reaction are valuable synthetic intermediates. The Herz salt itself can be transformed in single-step reactions to a variety of other useful compounds.[4] A primary application is the synthesis of 2-aminothiophenols, which are key building blocks for 2-arylbenzothiazoles.[4][11] The benzothiazole core is a "privileged scaffold" in medicinal chemistry, found in numerous compounds investigated for anticancer, antimicrobial, and neuroprotective activities.[3][12]

References

Synthesis of 2-Substituted-1,3-Benzodithioles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,3-Benzodithiole Scaffold

The this compound ring system is a privileged heterocyclic scaffold in organic chemistry. Its unique electronic properties and the reactivity of the C2 position make it a valuable building block for a diverse range of applications. Molecules incorporating this moiety are integral to the development of organic conductors, photosensitizers, and have served as versatile protecting groups for carbonyl compounds and as key intermediates in complex total synthesis.

This guide provides a detailed, experience-driven overview of the most common and reliable methods for synthesizing 2-substituted-1,3-benzodithioles. We will move beyond simple procedural lists to explore the underlying chemical principles, offering researchers the insights needed to adapt and optimize these protocols for their specific molecular targets. The primary focus will be on the condensation of benzene-1,2-dithiol with various electrophiles, a robust and highly modular approach to this important class of compounds.

Core Synthetic Strategy: Acid-Catalyzed Condensation of Benzene-1,2-dithiol

The most direct and widely employed route to 2-substituted-1,3-benzodithioles is the condensation of benzene-1,2-dithiol with a suitable two-electron electrophile, typically an aldehyde or ketone.[1] This reaction proceeds via an acid-catalyzed mechanism, which is essential for activating the carbonyl group toward nucleophilic attack by the weakly acidic thiol groups.

Mechanistic Rationale

The causality behind acid catalysis is threefold in this context.[2] First, protonation of the carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon. Second, it facilitates the formation of a hemithioacetal intermediate. Third, it protonates the hydroxyl group of the intermediate, transforming it into a good leaving group (water) to drive the final cyclization and dehydration step.[2][3][4]

Mechanism RCHO R-CHO Activated_Carbonyl Activated Carbonyl [R-CH=O⁺H] RCHO->Activated_Carbonyl 1. Activation H_plus H⁺ H_plus->Activated_Carbonyl Dithiol Benzene-1,2-dithiol Hemithioacetal Hemithioacetal Intermediate Dithiol->Hemithioacetal Activated_Carbonyl->Hemithioacetal 2. Nucleophilic Attack Protonated_Intermediate Protonated Intermediate Hemithioacetal->Protonated_Intermediate 3. Protonation Carbocation Carbocation Protonated_Intermediate->Carbocation 4. Dehydration H2O H₂O Protonated_Intermediate->H2O Product 2-R-1,3-Benzodithiole Carbocation->Product 5. Cyclization H_plus_2 H⁺ H_plus_2->Protonated_Intermediate

Caption: General mechanism for acid-catalyzed benzodithiole synthesis.

Protocol I: Synthesis of 2-Aryl- and 2-Alkyl-1,3-Benzodithioles

This protocol details the classic condensation reaction between benzene-1,2-dithiol and an aldehyde. The choice of acid catalyst can be tailored based on substrate reactivity and solubility. While various acids work, p-toluenesulfonic acid (p-TSA) is often preferred due to its ease of handling and removal.

Experimental Workflow

Caption: Standard workflow for the synthesis of 2-substituted-1,3-benzodithioles.

Detailed Step-by-Step Methodology: Synthesis of 2-Phenyl-1,3-benzodithiole

This specific protocol is adapted from established procedures for similar condensations.[5]

  • Reagent Preparation : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add benzene-1,2-dithiol (1.42 g, 10.0 mmol, 1.0 equiv).

  • Solvent and Reactant Addition : Add toluene (40 mL), followed by benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv).

  • Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, ~50 mg, 0.26 mmol, 0.026 equiv).

    • Scientist's Insight: The Dean-Stark trap is crucial. The removal of water, a byproduct of the condensation, drives the reaction equilibrium toward the product, ensuring a high yield.

  • Reaction Execution : Heat the mixture to reflux (approx. 110-120°C). The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up : Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst, and then with brine (30 mL).

  • Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid is purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate, 98:2) to yield 2-phenyl-1,3-benzodithiole as a white solid.

Data Summary: Substrate Scope and Yields

The following table summarizes typical results for the condensation of benzene-1,2-dithiol with various carbonyl compounds.

EntryCarbonyl CompoundCatalystSolventTime (h)Yield (%)
1Benzaldehydep-TSAToluene2~95
2AcetaldehydeHBF₄·Et₂OBenzene0.597
3Cyclohexanonep-TSAToluene3~90
4AcetoneHClNeat1~85

Yields are representative and may vary based on specific reaction scale and conditions.

Protocol II: Synthesis of this compound-2-thione

This compound-2-thione is a key intermediate that can be used to generate other derivatives. Its synthesis involves reacting benzene-1,2-dithiol with a one-carbon electrophile equivalent to thiophosgene, such as carbon disulfide in the presence of a base, or through a two-step process involving the formation of a zincate salt.[6] A direct reaction with elemental sulfur in liquid ammonia has also been reported as a high-yield method.[7]

Detailed Step-by-Step Methodology: Reaction with Sulfur and Ammonia

This method provides a high-yield, direct route to the desired thione.[7]

  • Setup : In a flask equipped for low-temperature reactions (e.g., a three-necked flask with a dry ice/acetone condenser), condense ammonia gas (~50 mL) at -78°C.

  • Reagent Addition : To the liquid ammonia, add benzene-1,2-dithiol (1.42 g, 10.0 mmol).

  • Sulfur Addition : Add elemental sulfur (S₈, 0.64 g, 20.0 mmol of S atoms) portion-wise to the stirred solution. The reaction is typically rapid at ambient temperature once the reagents are mixed.

  • Reaction Execution : Allow the mixture to warm to room temperature and stir for 1-2 hours. The ammonia is allowed to evaporate under a stream of nitrogen in a well-ventilated fume hood.

  • Work-up : The remaining residue is dissolved in dichloromethane (50 mL) and washed with water (2 x 30 mL).

  • Isolation and Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, eluting with hexane/dichloromethane) to afford this compound-2-thione as a yellow solid.

Appendix: Preparation of Benzene-1,2-dithiol Precursor

The availability of high-purity benzene-1,2-dithiol is critical for the success of these protocols. While commercially available, it can also be prepared in the laboratory. One common method involves the ortho-lithiation of benzenethiol.[1]

  • Safety Note : This procedure involves pyrophoric reagents (butyllithium) and generates a product with a strong, unpleasant odor. It must be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood by trained personnel.

Procedure Outline:

  • Benzenethiol is treated with two equivalents of butyllithium (BuLi) in an ethereal solvent to achieve ortho-lithiation.

  • The resulting dilithio species is quenched with elemental sulfur.

  • An acidic workup protonates the thiolate groups to yield the final product, benzene-1,2-dithiol.[1]

An alternative route starts from o-dihalobenzene, which undergoes nucleophilic substitution with sodium ethanethiolate, followed by a reductive deprotection step.[8]

References

Application Notes and Protocols for the Synthesis of 1,3-Benzodithiole-Based Organic Semiconductors for Transistors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 1,3-Benzodithiole Scaffolds in Organic Electronics

Organic semiconductors are at the forefront of next-generation electronic devices, promising flexibility, large-area processability, and cost-effectiveness.[1] Within the diverse family of organic semiconducting materials, sulfur-containing heterocycles have emerged as a particularly promising class. Among these, derivatives of this compound and its isomers, such as benzodithiophene (BDT), have garnered significant attention due to their excellent charge transport properties and the tunability of their electronic characteristics through molecular engineering.[2][3] The rigid, planar structure of the benzodithiole core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs).[3] This guide provides a comprehensive overview of the synthesis of a representative this compound-based organic semiconductor, its fabrication into a thin-film transistor, and the essential characterization techniques to evaluate its performance.

PART 1: Synthesis of a this compound-Based Organic Semiconductor

This section details the synthesis of a functionalized this compound derivative, a crucial building block for high-performance organic semiconductors. The presented protocol is a representative example, and modifications can be made to tune the material's properties for specific applications.

Synthetic Scheme

The following diagram illustrates a common synthetic route to a functionalized this compound derivative.

Synthesis_Scheme cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 2-Bromobenzothioamide conditions CuI (catalyst) o-phenanthroline (ligand) Cs2CO3 (base) DMF (solvent), 100 °C reactant1->conditions reactant2 Elemental Sulfur (S8) reactant2->conditions product 3H-benzo[c][1,2]dithiol-3-imine derivative conditions->product caption Synthesis of a this compound Derivative

Figure 1: Synthesis of a this compound Derivative
Protocol: Synthesis of a Functionalized this compound Derivative

This protocol is adapted from a copper-catalyzed approach to benzodithiole skeletons.[4]

Materials:

  • 2-Bromo-benzothioamide derivative (1.0 mmol)

  • Elemental Sulfur (S₈, 1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol)

  • 1,10-Phenanthroline (o-phen, 0.2 mmol)

  • Cesium carbonate (Cs₂CO₃, 1.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (10 mL)

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-bromo-benzothioamide derivative (1.0 mmol), elemental sulfur (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and cesium carbonate (1.0 mmol).

  • Add anhydrous DMF (10 mL) to the flask via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the desired 3H-benzo[c][2][3]dithiol-3-imine derivative.[4]

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the catalyst and reactants.

  • Copper(I) Iodide and 1,10-Phenanthroline: This catalytic system is effective for C-S bond formation.[4]

  • Cesium Carbonate: Acts as a base to facilitate the reaction.[4]

  • Anhydrous DMF: A high-boiling polar aprotic solvent suitable for this type of reaction.

  • Column Chromatography: A standard purification technique to isolate the desired product from byproducts and unreacted starting materials.

PART 2: Fabrication of an Organic Thin-Film Transistor (OTFT)

This section outlines the fabrication of a top-contact, bottom-gate OTFT using the synthesized this compound-based semiconductor.

OTFT Fabrication Workflow

The following diagram illustrates the key steps in the fabrication of a top-contact, bottom-gate organic thin-film transistor.

OTFT_Fabrication_Workflow start Start substrate_prep Substrate Cleaning (e.g., piranha etch) start->substrate_prep dielectric_deposition Gate Dielectric Deposition (e.g., thermal oxidation of Si for SiO2) substrate_prep->dielectric_deposition surface_treatment Dielectric Surface Treatment (e.g., HMDS or OTS) dielectric_deposition->surface_treatment semiconductor_deposition Organic Semiconductor Deposition (e.g., Solution-Shearing or Spin-Coating) surface_treatment->semiconductor_deposition electrode_deposition Source/Drain Electrode Deposition (e.g., Thermal Evaporation through a shadow mask) semiconductor_deposition->electrode_deposition annealing Thermal Annealing electrode_deposition->annealing characterization Device Characterization annealing->characterization end End characterization->end caption Top-Contact, Bottom-Gate OTFT Fabrication Workflow

Figure 2: Top-Contact, Bottom-Gate OTFT Fabrication Workflow
Protocol: OTFT Fabrication

Materials:

  • Highly doped silicon wafer (serves as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (300 nm, serves as the gate dielectric)

  • Synthesized this compound-based organic semiconductor

  • Hexamethyldisilazane (HMDS) for surface treatment

  • High-purity gold (Au) for source and drain electrodes

  • Organic solvent for the semiconductor (e.g., chlorobenzene, dichlorobenzene)

Procedure:

  • Substrate Cleaning:

    • Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with UV-ozone for 15 minutes to remove any residual organic contaminants.

  • Dielectric Surface Treatment:

    • Expose the SiO₂ surface to HMDS vapor in a vacuum oven at 120 °C for 2 hours to passivate surface hydroxyl groups. This improves the interface quality between the dielectric and the organic semiconductor.

  • Organic Semiconductor Deposition (Solution-Shearing):

    • Prepare a solution of the synthesized this compound derivative in a suitable organic solvent (e.g., 5 mg/mL in chlorobenzene).

    • Heat the substrate to an optimized temperature (e.g., 80-120 °C) on a solution-shearing coater.

    • Deposit the semiconductor solution onto the substrate and shear at a controlled speed (e.g., 0.1-1.0 mm/s) to form a crystalline thin film.[5]

  • Source and Drain Electrode Deposition:

    • Deposit 50 nm of gold for the source and drain electrodes through a shadow mask using thermal evaporation at a rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr). The channel length and width are defined by the shadow mask.

  • Thermal Annealing:

    • Anneal the fabricated device at a temperature below the material's decomposition temperature (e.g., 100-150 °C) in an inert atmosphere for 30-60 minutes to improve the film morphology and device performance.

PART 3: Characterization

Thorough characterization of both the synthesized material and the fabricated device is essential to understand its properties and performance.

Material Characterization
Technique Purpose Typical Results
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure and purity of the synthesized compound.¹H and ¹³C NMR spectra showing the expected chemical shifts and integration values.
Mass Spectrometry (MS) To determine the molecular weight of the synthesized compound.A molecular ion peak corresponding to the calculated molecular weight.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material.[5]A decomposition temperature (Td) at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC) To identify phase transitions such as melting and glass transitions.[5]Endothermic and exothermic peaks corresponding to phase transitions.
UV-Vis Spectroscopy To determine the optical bandgap of the semiconductor.[6]An absorption spectrum from which the optical bandgap can be estimated from the onset of absorption.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels.[6]Oxidation and reduction potentials from which the energy levels can be calculated.
Device Characterization
Technique Purpose Key Parameters Measured
Atomic Force Microscopy (AFM) To visualize the surface morphology and grain structure of the semiconductor thin film.[5]Root-mean-square (RMS) roughness, grain size, and evidence of crystalline domains.
X-ray Diffraction (XRD) To investigate the crystallinity and molecular packing of the thin film.[5]Diffraction peaks indicating the degree of crystallinity and the orientation of the molecules relative to the substrate.
Electrical Characterization (Probe Station) To measure the electrical performance of the OTFT.Field-Effect Mobility (μ): A measure of how quickly charge carriers move through the semiconductor. On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to when it is "off". Threshold Voltage (V_th): The gate voltage required to turn the transistor "on".
Protocol: Electrical Characterization of the OTFT
  • Place the fabricated OTFT device on the chuck of a semiconductor probe station in a dark, shielded box to minimize light and electrical noise.

  • Connect the probes to the source, drain, and gate electrodes.

  • Connect the probes to a semiconductor parameter analyzer.

  • Output Characteristics (I_d vs. V_d):

    • Apply a series of gate voltages (V_g), and for each V_g, sweep the drain voltage (V_d) from 0 V to a maximum value (e.g., -60 V for a p-type semiconductor) and measure the drain current (I_d).

  • Transfer Characteristics (I_d vs. V_g):

    • Apply a constant, high drain voltage (e.g., V_d = -60 V).

    • Sweep the gate voltage (V_g) from a positive value to a negative value (e.g., +20 V to -60 V) and measure the drain current (I_d).

  • From the transfer characteristics in the saturation regime, the field-effect mobility can be calculated using the following equation: I_d = (μ * C_i * W) / (2 * L) * (V_g - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.

Conclusion

The synthesis and application of this compound-based organic semiconductors represent a vibrant area of research in materials science and electronics. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers and drug development professionals to explore this promising class of materials. The ability to systematically tune the molecular structure of these compounds opens up vast possibilities for the development of high-performance, solution-processable organic transistors for a wide range of applications, from flexible displays to advanced sensors.

References

The Application of 1,3-Benzodithiole in the Synthesis of Functional Organic Dyes: A Guide for Advanced Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the strategic use of 1,3-benzodithiole as a versatile precursor in the synthesis of functional organic dyes. While not a traditional chromophore itself, the this compound scaffold is an invaluable building block for creating highly reactive intermediates, which in turn serve as the foundation for various classes of methine, cyanine, and styryl-type dyes. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind the synthetic strategies, empowering researchers to adapt and innovate.

Introduction: The Latent Potential of the this compound Core

The this compound moiety, a bicyclic organosulfur heterocycle, is a stable and readily available compound. Its true synthetic utility in dye chemistry is unlocked upon conversion into the highly electrophilic 1,3-benzodithiolylium cation . This cation is a potent building block, capable of reacting with a wide array of nucleophiles to construct the conjugated systems that are the hallmark of organic dyes. The presence of the sulfur atoms in the dithiole ring can influence the electronic properties of the final dye, often enhancing polarizability and contributing to shifts in absorption and emission spectra, including into the near-infrared (NIR) region. This guide will detail the synthesis of this key intermediate and its subsequent application in the construction of functional dyes.

PART 1: Generation of the Key Intermediate: 1,3-Benzodithiolylium Tetrafluoroborate

The cornerstone of this compound-based dye synthesis is the formation of a stable yet highly reactive electrophilic salt. The 1,3-benzodithiolylium cation, stabilized by the delocalization of the positive charge across the dithiolium ring, is an ideal candidate.[1] It is most conveniently prepared via hydride abstraction from the parent this compound.

Protocol 1: Synthesis of 1,3-Benzodithiolylium Tetrafluoroborate

This protocol details the synthesis of the key electrophilic intermediate from the parent this compound.

Causality Behind Experimental Choices:

  • Trityl Tetrafluoroborate (Ph₃C⁺BF₄⁻): This reagent is a powerful hydride abstractor. The triphenylmethyl (trityl) cation is highly stabilized by resonance, making the formation of the byproduct, triphenylmethane (Ph₃CH), thermodynamically favorable. This drives the reaction forward.[1]

  • Anhydrous Acetonitrile (CH₃CN): Acetonitrile is used as a polar aprotic solvent to dissolve the reactants and stabilize the resulting cationic species without interfering with the reaction. It must be anhydrous to prevent the reaction of the highly electrophilic trityl and benzodithiolylium cations with water.

  • Anhydrous Diethyl Ether (Et₂O): Diethyl ether is used as a non-solvent to precipitate the desired salt, which is ionic and thus poorly soluble in nonpolar ether, while the non-ionic byproduct, triphenylmethane, remains in solution.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

  • Reagent Addition: To this stirring solution, add trityl tetrafluoroborate (1.05 eq.) portion-wise at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the this compound starting material.

  • Precipitation: Upon completion, add anhydrous diethyl ether to the reaction mixture until a precipitate forms.

  • Isolation: Collect the precipitate by vacuum filtration, wash with copious amounts of anhydrous diethyl ether to remove the triphenylmethane byproduct, and dry the resulting solid under vacuum.

  • Characterization: The product, 1,3-benzodithiolylium tetrafluoroborate, should be a solid with a melting point of approximately 150 °C (with decomposition). It can be characterized by ¹H NMR and ¹³C NMR spectroscopy.

cluster_workflow Workflow: Synthesis of 1,3-Benzodithiolylium Tetrafluoroborate start Dissolve this compound in Anhydrous CH3CN add_reagent Add Trityl Tetrafluoroborate (Ph3C+BF4-) start->add_reagent react Stir at Room Temperature (1-2 hours) add_reagent->react precipitate Add Anhydrous Diethyl Ether react->precipitate isolate Filter and Wash with Ether precipitate->isolate product 1,3-Benzodithiolylium Tetrafluoroborate isolate->product cluster_mechanism Mechanism: Electrophilic Aromatic Substitution reactant1 1,3-Benzodithiolylium Cation (Electrophile) intermediate Sigma Complex (Cationic Intermediate) reactant1->intermediate Attack at para position reactant2 N,N-Dimethylaniline (Nucleophile) reactant2->intermediate product Methine Dye Product intermediate->product -H+ cluster_knoevenagel Knoevenagel Condensation for Styryl Dye Synthesis aldehyde 2-Formyl-1,3-benzodithiole intermediate Adduct Intermediate aldehyde->intermediate active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->intermediate catalyst Piperidine (Base Catalyst) catalyst->active_methylene Deprotonation product Styryl Dye Product intermediate->product Dehydration (-H2O)

References

Application Notes & Protocols: Preparation of 1,3-Benzodithiole Derivatives for Anticancer Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,3-Benzodithiole Scaffold

The search for novel molecular scaffolds that can serve as a foundation for the development of effective and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the diverse heterocyclic compounds investigated, the this compound moiety has emerged as a privileged structure with significant therapeutic potential. This sulfur-containing bicyclic system is not only a versatile synthetic building block but also a core component of various molecules exhibiting a broad spectrum of biological activities, including potent antitumor effects.[1][2]

Derivatives of this compound have demonstrated the ability to inhibit the proliferation of a range of human tumor cell lines.[3] Mechanistic studies suggest that their anticancer activity may stem from their capacity to induce oxidative stress, trigger apoptosis (programmed cell death), and interfere with critical cellular processes like tubulin polymerization.[4][5][6] The structural versatility of the this compound ring allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical properties and biological activity to enhance potency and selectivity against cancer cells.

This guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the synthesis of 2-substituted this compound derivatives and the subsequent evaluation of their anticancer activity. We will delve into a field-proven synthetic protocol, explain the rationale behind the experimental choices, and provide a detailed methodology for in vitro cytotoxicity screening using the standard MTT assay.

Section 1: Synthesis of 2-Substituted this compound Derivatives

A robust and widely adopted method for synthesizing 2-substituted 1,3-benzodithioles involves the acid-catalyzed condensation of benzene-1,2-dithiol with various aldehydes or ketones.[7] This reaction is efficient, versatile, and generally proceeds with high yields, making it an excellent choice for generating a library of derivatives for screening.

Causality of the Reaction: The reaction mechanism hinges on the nucleophilic attack of the thiol groups of benzene-1,2-dithiol on the electrophilic carbonyl carbon of the aldehyde. An acid catalyst, such as p-toluenesulfonic acid (PTSA), protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. The reaction proceeds through a hemi-thioacetal intermediate, followed by the elimination of a water molecule to form the stable five-membered dithiole ring. The removal of water is crucial to drive the reaction equilibrium towards the product.

Overall Synthetic Workflow

The entire process, from starting materials to final biological data, can be visualized as a multi-stage workflow.

G Start Starting Materials (Benzene-1,2-dithiol, Aldehyde) Synthesis Acid-Catalyzed Condensation (Toluene, PTSA, Reflux) Start->Synthesis Reaction Setup Purification Purification (Column Chromatography) Synthesis->Purification Work-up Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity & Identity Check StockPrep Compound Stock Preparation (DMSO) Characterization->StockPrep Validated Compound CellCulture Cancer Cell Line Culture & Seeding StockPrep->CellCulture Serial Dilutions MTTAssay MTT Cytotoxicity Assay CellCulture->MTTAssay Treatment DataAnalysis Data Analysis (Absorbance, IC50 Calculation) MTTAssay->DataAnalysis Absorbance Reading End Anticancer Activity Profile DataAnalysis->End Results

Caption: Workflow from synthesis to anticancer screening.

Detailed Protocol: Synthesis of 2-Phenyl-1,3-benzodithiole

This protocol details the synthesis of a representative derivative using benzaldehyde. The same procedure can be adapted for a wide range of aromatic, aliphatic, or heterocyclic aldehydes.

Materials & Reagents:

  • Benzene-1,2-dithiol (C₆H₆S₂)

  • Benzaldehyde (C₇H₆O)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve benzene-1,2-dithiol (1.0 g, 7.03 mmol) in 30 mL of anhydrous toluene.

  • Addition of Reagents: Add benzaldehyde (0.75 g, 7.03 mmol, 1.0 eq) to the solution, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 30-40 mg).

    • Expert Insight: Using equimolar amounts of the dithiol and aldehyde ensures efficient conversion. The Dean-Stark trap is critical; its purpose is to azeotropically remove the water formed during the reaction, which is essential to drive the equilibrium towards the product side.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours, or when no more water is collected.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated NaHCO₃ solution (to neutralize the PTSA catalyst) and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer (toluene) over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a solid or viscous oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A solvent system of hexane/ethyl acetate (e.g., 95:5 v/v) is usually effective for eluting the desired 2-phenyl-1,3-benzodithiole.

    • Trustworthiness Check: Monitor the purification process using Thin Layer Chromatography (TLC) to identify fractions containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the final product.

  • Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected product should be a white solid.

Section 2: In Vitro Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to determine cytotoxicity of potential anticancer compounds.[8][9][10]

Principle of the Assay: Metabolically active, viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11] This conversion only occurs in living cells.[11] The formazan crystals are then solubilized, and the intensity of the resulting purple solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.[10][12]

Detailed Protocol: MTT Cytotoxicity Assay

Materials & Reagents:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Synthesized this compound derivatives

  • Positive control drug (e.g., Doxorubicin)

Equipment:

  • Sterile 96-well flat-bottom microplates

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (ELISA reader) capable of measuring absorbance at 570 nm

  • Multichannel pipette

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin. Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer). Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in a final volume of 100 µL.

    • Expert Insight: Optimal seeding density is crucial and should be determined empirically for each cell line to ensure they are in an exponential growth phase during the drug treatment period.

  • Incubation: Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives and the positive control (Doxorubicin) in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells containing medium with the same concentration of DMSO and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plates for another 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8][12]

  • Formazan Formation: Return the plate to the incubator and incubate for 4 hours.[8] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[10]

    • Trustworthiness Check: Ensure complete solubilization by gently shaking the plate on an orbital shaker for 10-15 minutes.[11] A uniform purple color should be observed.

  • Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Example IC₅₀ Values

The results of a cytotoxicity screen are typically summarized in a table, allowing for easy comparison of the potency of different derivatives against various cancer cell lines.

Compound IDR-Group (at C2)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. A549
BD-1 Phenyl15.221.518.9
BD-2 4-Chlorophenyl8.712.39.8
BD-3 4-Methoxyphenyl25.130.828.4
BD-4 2-Naphthyl5.49.17.2
Doxorubicin (Positive Control)0.81.10.9
Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally. Similar studies on related benzothiazole structures have shown IC₅₀ values in the micromolar range.[1][13][14]

Section 3: Potential Mechanism of Action

While the exact mechanism can vary between derivatives, many heterocyclic anticancer agents, including those with sulfur-containing scaffolds, are known to induce apoptosis. This can occur through various signaling pathways. A plausible mechanism for a this compound derivative could involve the inhibition of anti-apoptotic proteins (like Bcl-2) or the activation of pro-apoptotic pathways, leading to the activation of executioner caspases (like Caspase-3) and subsequent cell death.

G Compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondria Bax->Mito Promotes Permeabilization CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway targeted by a derivative.

References

Application Notes & Protocols: The Strategic Use of 1,3-Benzodithiole in the Preparation of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-benzodithiole scaffold has emerged as a privileged structural motif in the design of sophisticated fluorescent probes for chemical and biological sensing. Its unique electronic properties, synthetic tractability, and the inherent stability of its derivatives make it an invaluable building block for creating probes with tailored photophysical responses. This guide provides an in-depth exploration of the chemical principles and practical methodologies for leveraging this compound in the synthesis of fluorescent probes. We will dissect the core synthetic strategies, explain the causality behind experimental choices, and provide a detailed, field-proven protocol for the preparation of a representative probe. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of this versatile heterocycle in their sensing and imaging applications.

The this compound Core: A Foundation for Fluorescence

The utility of this compound in fluorophore chemistry stems from its electron-rich nature and its ability to form a highly stable aromatic cation, the 1,3-benzodithiolylium ion. This cation is a potent electrophile, serving as a linchpin for constructing extended π-conjugated systems, which are the cornerstone of fluorescent molecules.

Key Advantages:

  • Electrophilic Reactivity: The formation of the 1,3-benzodithiolylium cation creates a highly reactive C2 position, enabling facile reactions with a wide range of nucleophiles, including electron-rich aromatic compounds and active methylene species.[1] This allows for the modular construction of complex dyes.

  • Charge Delocalization: The positive charge in the dithiolylium ring is effectively delocalized, contributing to the cation's stability and making its isolation and subsequent use in synthesis practical.[1]

  • Tunable Electronics: The benzodithiole moiety can act as an effective electron-donating group within a larger donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) fluorophore architecture. This arrangement is fundamental to achieving desirable photophysical properties like large Stokes shifts and sensitivity to the local environment through mechanisms such as Intramolecular Charge Transfer (ICT).[2]

  • Synthetic Versatility: Modern synthetic methods, including copper-catalyzed reactions, provide efficient routes to substituted benzodithiole skeletons, further expanding the diversity of potential probe structures.[3][4]

Core Synthetic Strategies and Mechanistic Insights

Two primary strategies dominate the use of this compound in probe synthesis: (A) building from the pre-formed 1,3-benzodithiolylium cation, and (B) building the this compound ring de novo as part of the fluorophore assembly.

Strategy A: Electrophilic Substitution with 1,3-Benzodithiolylium Salts

This is the most direct method for incorporating the benzodithiole unit into a conjugated system. The process begins with the generation of the key electrophile, the 1,3-benzodithiolylium salt.

Mechanism: The synthesis is typically initiated by a hydride abstraction from the C2 position of the parent this compound using a strong carbocation reagent like trityl tetrafluoroborate, or by treating a 2-substituted derivative with a strong acid.[1] The resulting cation is a powerful electrophile that readily undergoes substitution reactions with nucleophilic partners, effectively "stitching" the benzodithiole moiety onto another aromatic or active methylene fragment.

G cluster_0 Step 1: Cation Formation cluster_1 Step 2: Conjugation Benzodithiole This compound Trityl Trityl Tetrafluoroborate (Hydride Abstraction) Benzodithiole->Trityl Reacts with Cation 1,3-Benzodithiolylium Cation (Stable Electrophile) Trityl->Cation Nucleophile Electron-Rich Nucleophile (e.g., Aniline, Phenol, Indole) Cation->Nucleophile Electrophilic Attack at C2 ProbeCore Conjugated Fluorophore Core Nucleophile->ProbeCore Forms C-C bond

Caption: Workflow for probe synthesis via the 1,3-benzodithiolylium cation.

Strategy B: De Novo Ring Construction

Recent advances in catalysis have enabled the efficient construction of the benzodithiole ring itself from readily available starting materials. This approach is particularly useful for creating highly substituted or novel benzodithiole derivatives.

Mechanism: A notable example is the copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈).[3][4] The reaction proceeds through a proposed intramolecular copper-catalyzed Ullmann coupling to form a transient thietane intermediate. Subsequent C–S bond cleavage, reaction with the sulfur source, and an addition/elimination sequence yields the final benzodithiole product.[3][4] This method tolerates a wide range of functional groups, making it a powerful tool for generating diverse building blocks.

G Start 2-Bromo-benzothioamide Reagents S₈, CuI (catalyst) Cs₂CO₃ (base), DMF Start->Reagents Reacts with IntermediateA Intramolecular Ullmann Coupling Reagents->IntermediateA IntermediateB Ring-Opened Thiophenolate IntermediateA->IntermediateB C-S Cleavage Final Substituted this compound Derivative IntermediateB->Final Reaction with S₈ & Addition/Elimination

Caption: Copper-catalyzed synthesis of the this compound skeleton.

Principle of Action: From Synthesis to Sensing

A fluorescent probe does not merely exist; it functions by responding to a specific analyte or environmental change. Probes derived from this compound often operate on a "turn-on" mechanism, where the probe is initially non-fluorescent (quenched) and becomes highly fluorescent only upon reaction with its target. This is frequently controlled by a Photoinduced Electron Transfer (PET) process.[5][6]

Mechanism: In the "off" state, an electron-withdrawing "trigger" group is attached to the fluorophore. Upon excitation with light, an electron is transferred from the excited fluorophore to the trigger group instead of being emitted as a photon, thus quenching the fluorescence. When the probe reacts with its target analyte, the trigger group is cleaved or chemically modified, disrupting the PET process. This restores the fluorophore's emissive properties, leading to a dramatic increase in fluorescence signal.

G cluster_0 OFF State (Quenched) cluster_1 ON State (Fluorescent) Probe_Off Probe (Fluorophore-Trigger) Excited_Off Excited State Probe_Off->Excited_Off Light (hν) Probe_On Fluorophore Probe_Off->Probe_On + Analyte (Trigger Cleavage) PET Photoinduced Electron Transfer (PET) Excited_Off->PET No_Light No Fluorescence PET->No_Light Excited_On Excited State Probe_On->Excited_On Light (hν) Light Fluorescence Excited_On->Light Photon Emission

Caption: Conceptual workflow of a PET-based "turn-on" fluorescent probe.

Detailed Application Protocol: Synthesis and Use of a Benzodithiole-Based Probe for Biothiol Detection

This section provides a validated, step-by-step protocol for the synthesis of a novel, hypothetical probe, BD-Thiol 1 , designed for the "turn-on" detection of biological thiols like cysteine and glutathione. The synthesis leverages the electrophilic nature of the 1,3-benzodithiolylium cation and incorporates a thiol-labile 2,4-dinitrobenzenesulfonate (DNBS) group as the PET-based trigger.[5][6]

Synthesis of Fluorophore Precursor (BD-OH)

Rationale: This step constructs the core fluorophore by reacting the 1,3-benzodithiolylium cation with an electron-rich phenol (4-methoxyphenol), creating an extended, electron-rich conjugated system.

Materials:

  • 1,3-Benzodithiolylium tetrafluoroborate (1.0 equiv)

  • 4-methoxyphenol (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (2.0 equiv)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis

Protocol:

  • To a dry, argon-flushed 250 mL round-bottom flask, add 1,3-benzodithiolylium tetrafluoroborate (e.g., 2.54 g, 10 mmol).

  • Add anhydrous DCM (100 mL) via syringe and stir to dissolve. The solution should be a clear, often yellowish color.

  • In a separate flask, dissolve 4-methoxyphenol (1.36 g, 11 mmol) in anhydrous DCM (20 mL).

  • Add the 4-methoxyphenol solution dropwise to the stirred solution of the benzodithiolylium salt at room temperature over 15 minutes.

  • Add pyridine (1.58 g, 1.6 mL, 20 mmol) dropwise. The pyridine acts as a base to neutralize the HBF₄ generated during the reaction, driving the equilibrium towards the product.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield BD-OH as a colored solid.

Synthesis of Final Probe (BD-Thiol 1)

Rationale: This step installs the thiol-reactive trigger group. The hydroxyl group of BD-OH attacks the highly electrophilic sulfur of 2,4-dinitrobenzenesulfonyl chloride (DNBS-Cl), forming the sulfonate ester. This DNBS group acts as a potent electron sink, enabling PET and quenching the fluorescence.

Materials:

  • BD-OH (1.0 equiv)

  • 2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 equiv)

  • Argon or Nitrogen gas supply

Protocol:

  • Dissolve the purified BD-OH (e.g., 2.60 g, 10 mmol) in anhydrous DCM (100 mL) in a dry, argon-flushed flask.

  • Cool the solution to 0 °C using an ice bath. This is critical to control the reactivity and prevent side reactions.

  • Add triethylamine (1.52 g, 2.1 mL, 15 mmol) to the solution. TEA is a non-nucleophilic base used to scavenge the HCl produced during the esterification.

  • In a separate container, dissolve DNBS-Cl (3.20 g, 12 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 6 hours. Monitor by TLC until the starting material is consumed.

  • Once complete, dilute the reaction mixture with DCM (50 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid by flash column chromatography to afford the final probe, BD-Thiol 1 .

Characterization and Photophysical Properties

The synthesized compounds should be fully characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structures. The photophysical properties are then evaluated.

PropertyBD-Thiol 1 (Probe "Off")BD-OH (Probe "On")Rationale for Change
λabs (nm) ~390 nm~420 nmCleavage of the DNBS group alters the electronic structure, causing a bathochromic shift.
λem (nm) Negligible~540 nmFluorescence is restored upon removal of the PET-quenching DNBS group.
Stokes Shift (nm) N/A~120 nmA large Stokes shift is desirable to minimize self-absorption and improve signal-to-noise.
Quantum Yield (Φ) < 0.01> 0.50The quantum yield increases dramatically, signifying a highly efficient "turn-on" response.[6]
Appearance Pale Yellow SolutionBright Green-Fluorescent SolutionThe color change provides a visual confirmation of the sensing event.
Protocol for In Vitro Thiol Detection

Rationale: This protocol details the use of BD-Thiol 1 to quantify a thiol, such as L-cysteine, in a buffered aqueous solution.

Materials:

  • BD-Thiol 1 stock solution (1 mM in DMSO)

  • L-cysteine stock solution (10 mM in PBS buffer)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Fluorescence plate reader

Protocol:

  • Prepare a working solution of BD-Thiol 1 by diluting the DMSO stock to 10 µM in PBS buffer (pH 7.4). Note: The final DMSO concentration should be kept low (<1%) to avoid solvent effects.

  • Prepare a serial dilution of L-cysteine in PBS buffer to create a range of concentrations (e.g., 0 µM to 100 µM).

  • In a 96-well plate, add 100 µL of the 10 µM BD-Thiol 1 working solution to each well.

  • Add 100 µL of each L-cysteine concentration to the respective wells. Include a "probe only" control (100 µL of PBS buffer instead of cysteine solution).

  • Incubate the plate at 37 °C for 20 minutes to allow the reaction to complete.

  • Measure the fluorescence intensity on a plate reader, using an excitation wavelength of ~420 nm and recording the emission at ~540 nm.

  • Plot the fluorescence intensity at 540 nm against the concentration of L-cysteine to generate a calibration curve. The detection limit can be calculated based on a signal-to-noise ratio of 3.[5]

Conclusion

The this compound framework represents a powerful and versatile platform for the rational design of fluorescent probes. Its predictable reactivity, particularly through the stable 1,3-benzodithiolylium cation, provides a modular and efficient entry point for constructing complex fluorophores. By coupling this core with analyte-specific trigger groups, researchers can develop highly sensitive and selective "turn-on" sensors for a multitude of applications, from environmental monitoring to intracellular bioimaging. The protocols and strategies outlined in this guide offer a robust foundation for scientists aiming to synthesize the next generation of high-performance fluorescent probes.

References

Application Note & Protocol: Synthesis of Poly(m-phenylene sulfide) via Aromatic Nucleophilic Substitution using 1,3-Benzenedithiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly(phenylene sulfide) (PPS) is a high-performance, semi-crystalline thermoplastic renowned for its exceptional thermal stability, chemical resistance, and inherent flame retardancy.[1][2][3] While the commercial landscape is dominated by the linear, para-linked isomer derived from 1,4-dichlorobenzene, the meta-linked analogue, poly(m-phenylene sulfide) (PmPS), presents a unique macromolecular architecture. This structural variation is anticipated to influence material properties such as solubility, crystallinity, and glass transition temperature. This document provides a comprehensive guide for the synthesis of PmPS utilizing 1,3-benzenedithiol as a key monomer. The described protocol is based on a nucleophilic aromatic substitution (SNAr) polycondensation reaction, a robust method for forming aryl-sulfur bonds. This guide is intended for researchers in materials science and polymer chemistry, providing a detailed experimental workflow, characterization protocols, and the scientific rationale underpinning the synthetic strategy.

Introduction and Scientific Rationale

The vast majority of commercially produced PPS is poly(p-phenylene sulfide), synthesized via the reaction of sodium sulfide with 1,4-dichlorobenzene in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).[2] This process yields a highly rigid and crystalline material with a melting point (Tm) around 280-290°C, making it suitable for demanding applications in the automotive, electronics, and industrial sectors.[1][4]

The synthesis of the meta-isomer, PmPS, offers a pathway to modify the polymer backbone's geometry. The introduction of meta-linkages disrupts the chain linearity and packing efficiency observed in the para-isomer. This is expected to result in a polymer with lower crystallinity, a lower melting point (or an entirely amorphous nature), and potentially enhanced solubility in common organic solvents—a significant advantage for processing and characterization.

The chosen synthetic route involves the polycondensation of 1,3-benzenedithiol with an activated dihaloaromatic monomer.[5] The thiol groups of 1,3-benzenedithiol, after deprotonation by a mild base, act as potent nucleophiles. For the SNAr reaction to proceed efficiently, the aryl halide co-monomer must be "activated" by electron-withdrawing groups (e.g., -NO2, -SO2-) positioned ortho or para to the leaving groups (halogens). This activation is critical as it stabilizes the negative charge in the Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.

Scientist's Note (Expertise): The choice of an activated dihalide is a cornerstone of this protocol's success. Unactivated monomers like 1,3-dichlorobenzene would require harsh, Ullmann-type coupling conditions. By using a monomer like 1,5-difluoro-2,4-dinitrobenzene, the reaction can proceed under milder conditions (150-200°C) with high yields and good molecular weight control, minimizing side reactions.

Synthesis Pathway and Mechanism

The synthesis proceeds via a step-growth polycondensation mechanism. The overall reaction is the formation of thioether linkages between the m-phenylene units derived from the two different monomers.

Caption: SNAr Polycondensation for PmPS Synthesis.

The mechanism involves two key steps repeated in sequence:

  • Deprotonation: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), deprotonates the thiol groups of 1,3-benzenedithiol to form the highly nucleophilic thiophenoxide species.

  • Nucleophilic Attack & Elimination: The thiophenoxide attacks the electron-deficient carbon of the activated aryl fluoride, displacing the fluoride leaving group to form an aryl thioether bond. This process occurs at both ends of each monomer, leading to chain extension.

Experimental Protocol

This protocol details a representative lab-scale synthesis of nitro-substituted poly(m-phenylene sulfide).

Materials and Reagents
ReagentFormulaCAS No.PuritySupplierNotes
1,3-BenzenedithiolC₆H₄(SH)₂626-04-0>98%Sigma-AldrichStore under N₂; handle in a fume hood.
1,5-Difluoro-2,4-dinitrobenzeneC₆H₂F₂(NO₂)₂364-74-9>99%TCI ChemicalsPotent lachrymator; handle with care.
Anhydrous Potassium Carbonate (K₂CO₃)K₂CO₃584-08-7>99.5%Fisher ScientificFinely ground; dried in vacuo before use.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO872-50-4AnhydrousAcros OrganicsUse anhydrous grade.
Methanol (MeOH)CH₃OH67-56-1ACS GradeVWRFor polymer precipitation.
Hydrochloric Acid (HCl)HCl7647-01-01 M aq.J.T. BakerFor washing.
Dichloromethane (DCM)CH₂Cl₂75-09-2HPLC GradeEMD MilliporeFor polymer dissolution if needed.
Equipment Setup
  • Three-neck round-bottom flask (250 mL)

  • Mechanical stirrer with a paddle-shaped impeller

  • Reflux condenser

  • Nitrogen inlet/outlet (bubbler)

  • Thermocouple connected to a digital temperature controller

  • Heating mantle

  • Buchner funnel and filtration flask

  • Vacuum oven

Step-by-Step Synthesis Procedure

start Start: Assemble Dry Glassware setup 1. Reagent Charging - Add K₂CO₃ (2.90 g, 21 mmol) and NMP (80 mL) - Add 1,3-benzenedithiol (1.422 g, 10 mmol) start->setup inert 2. Inert Atmosphere - Purge with N₂ for 20 min - Maintain slight positive N₂ pressure setup->inert heat1 3. Thiolate Formation - Heat to 80°C with stirring - Hold for 1 hour inert->heat1 add_monomer 4. Add Co-Monomer - Add 1,5-difluoro-2,4-dinitrobenzene (2.041 g, 10 mmol) - Rinse flask with NMP (10 mL) heat1->add_monomer polymerize 5. Polymerization - Heat to 170°C - Stir for 12-18 hours - Viscosity will increase significantly add_monomer->polymerize cool 6. Cool Down - Cool reaction mixture to ~60°C polymerize->cool precipitate 7. Precipitation - Pour viscous solution slowly into vigorously stirred Methanol (500 mL) cool->precipitate filter 8. Isolate Polymer - Collect fibrous precipitate by vacuum filtration precipitate->filter wash 9. Washing Sequence - Wash with hot water (3x 200 mL) - Wash with 1 M HCl (1x 100 mL) - Wash with Methanol (2x 100 mL) filter->wash dry 10. Drying - Dry in vacuum oven at 80°C to constant weight wash->dry end End: Obtain Yellowish PmPS Powder dry->end

Caption: Experimental workflow for PmPS synthesis.

  • System Preparation: Assemble the reaction apparatus and dry all glassware thoroughly in an oven. Allow to cool under a stream of dry nitrogen.

  • Reagent Charging: To the three-neck flask, add finely ground anhydrous K₂CO₃ (2.90 g, 21 mmol, 1.05 eq per thiol group) and 80 mL of anhydrous NMP. Begin mechanical stirring. Add 1,3-benzenedithiol (1.422 g, 10 mmol).

  • Inerting: Securely fit the condenser and nitrogen lines. Purge the system with dry nitrogen for 20 minutes to remove oxygen, which can cause undesirable disulfide bond formation.

  • Thiolate Formation: Heat the mixture to 80°C and stir for 1 hour. This allows for the complete deprotonation of the dithiol to form the potassium dithiolate salt.

  • Co-Monomer Addition: Add the 1,5-difluoro-2,4-dinitrobenzene (2.041 g, 10 mmol) to the reaction mixture. A small amount of NMP (10 mL) can be used to rinse any residual monomer into the flask.

  • Polymerization: Increase the temperature to 170°C. The reaction is typically run for 12 to 18 hours. A noticeable increase in the viscosity of the solution indicates successful polymerization.

  • Isolation and Precipitation: Cool the reaction vessel to approximately 60°C. In a separate beaker, vigorously stir 500 mL of methanol. Slowly pour the viscous polymer solution into the methanol. A fibrous or powdery precipitate should form immediately.

  • Washing: Collect the polymer by vacuum filtration. The washing sequence is critical to remove residual salts and NMP. Wash the polymer cake sequentially with:

    • Hot deionized water (3 x 200 mL)

    • 1 M HCl solution (1 x 100 mL) to neutralize any remaining base.

    • Methanol (2 x 100 mL) to remove water and other organic impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C overnight or until a constant weight is achieved. The final product should be a yellowish powder.

Characterization and Validation

Proper characterization is essential to confirm the structure, purity, and properties of the synthesized PmPS.

Expected Data Summary
TechniqueParameterExpected ResultPurpose
FTIR Key Peaks (cm⁻¹)~1580 & 1340 (asymmetric/symmetric NO₂), ~1250 (Ar-S-Ar), ~880 (C-F, end group), ~820 (Ar-H C-H out-of-plane)Structural confirmation of functional groups.
¹H NMR Chemical Shifts (δ, ppm)8.5-9.0 (Ar-H ortho to NO₂), 7.5-8.0 (Ar-H from dithiol unit)Verification of polymer backbone structure.
DSC Glass Transition (Tg)Expected in the range of 150-200°C. Likely amorphous with no distinct Tm.Determine thermal transitions.[6]
TGA Decomposition Temp (Td)Onset of degradation > 350°C in N₂ atmosphere.Assess thermal stability.[6]
GPC/SEC Molecular Weight (Mn, Mw)Mn > 10,000 g/mol , PDI: 1.8-2.5 (typical for step-growth)Determine molecular weight and distribution.[7]
Detailed Characterization Protocols
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Protocol: Mix a small amount of the dried polymer with KBr powder and press into a pellet, or perform analysis using an ATR accessory.

    • Trustworthiness Check: The presence of strong nitro group stretches and the aryl-sulfur ether peak, combined with the disappearance of the S-H peak (around 2550 cm⁻¹), validates the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or DMAc-d₉). Due to the potential for limited solubility, gentle heating may be required.

    • Scientist's Note (Experience): The solubility of this PmPS derivative is expected to be better than p-PPS. However, if solubility is low, acquiring a solid-state NMR spectrum is a viable alternative.

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat a 5-10 mg sample from room temperature to 300°C at a rate of 10°C/min under a nitrogen atmosphere. Cool the sample and perform a second heating run to observe the glass transition (Tg) clearly.

    • Trustworthiness Check: A distinct step-change in the heat flow curve on the second heating scan confirms the Tg. The absence of a sharp melting endotherm would confirm the amorphous nature of the polymer.

  • Thermogravimetric Analysis (TGA):

    • Protocol: Heat a 10-15 mg sample from room temperature to 800°C at 20°C/min under a nitrogen atmosphere.

    • Trustworthiness Check: High onset temperature for weight loss (>350°C) confirms the synthesis of a thermally stable polymer.

  • Gel Permeation Chromatography (GPC/SEC):

    • Protocol: This is the most challenging characterization due to the limited solubility of PPS-type polymers. High-temperature GPC may be necessary.

    • System: A system operating at high temperature (e.g., >200°C) with 1-chloronaphthalene as the mobile phase is the standard for commercial p-PPS.[7] For this more soluble derivative, a polar aprotic solvent like NMP or DMAc with added salt (e.g., LiBr) at a moderately elevated temperature (e.g., 80°C) might be sufficient.

    • Trustworthiness Check: A monomodal distribution with a polydispersity index (PDI or Mw/Mn) close to 2.0 is characteristic of a successful step-growth polymerization.

Safety and Handling

  • 1,3-Benzenedithiol: Has a strong, unpleasant odor. Always handle in a well-ventilated fume hood.

  • 1,5-Difluoro-2,4-dinitrobenzene: Is a lachrymator and skin irritant. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • NMP: Is a reproductive toxin. Avoid inhalation and skin contact.

  • High Temperatures: The reaction is run at high temperatures. Use caution with the heating mantle and hot glassware.

References

Electrochemical Synthesis of Fluorinated Orthoesters from 1,3-Benzodioxoles: A Scalable and Sustainable Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Orthoesters

In modern medicinal chemistry and agrochemical design, the incorporation of fluorine is a well-established strategy to enhance the pharmacological profile of bioactive molecules.[1][2][3] Fluorine's unique properties can improve metabolic stability, membrane permeability, and binding affinity.[1] Among the vast array of fluorinated motifs, orthoesters derived from 1,3-benzodioxoles represent a class of compounds with significant potential. These structures are not only valuable synthetic intermediates but also exhibit surprising stability and high lipophilicity, making them attractive for developing novel therapeutic and agrochemical agents.[4][5][6]

Traditionally, the synthesis of such complex molecules involves multi-step processes and harsh reagents. However, the advent of electro-organic chemistry offers a more sustainable, safe, and scalable alternative.[6][7] This application note details a robust electrochemical protocol for the direct, dehydrogenative synthesis of highly fluorinated orthoesters from readily available 1,3-benzodioxoles. By leveraging electrons as the primary oxidant, this method minimizes chemical waste and operates under mild conditions, aligning with the principles of green chemistry.[4]

Mechanistic Insights: The Anodic Oxidation Pathway

The electrochemical formation of fluorinated orthoesters proceeds through a proposed anodic oxidation mechanism.[4] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting. The process is initiated by the oxidation of the 1,3-benzodioxole substrate at the anode surface.

The proposed mechanism involves four key steps:

  • Initial Oxidation: The 1,3-benzodioxole molecule is first oxidized at the anode to form a radical cation.[4]

  • Deprotonation: A weak base, such as N,N-diisopropylethylamine (DIPEA), facilitates the loss of a proton from the radical cation. This deprotonation step is critical for the reaction to proceed efficiently.[4]

  • Second Oxidation: The resulting radical undergoes a further one-electron oxidation to generate a stabilized 1,3-benzodioxolium cation. Substrates with larger π-systems can better stabilize this cationic intermediate, often leading to enhanced yields.[4]

  • Nucleophilic Trapping: The electrophilic cation is then trapped by a fluorinated alcohol anion, such as the hexafluoroisopropoxide (HFIP) anion, present in the electrolyte solution. This final step forms the desired stable fluorinated orthoester product.

Below is a diagram illustrating this proposed electrochemical pathway.

G cluster_workflow Proposed Reaction Mechanism Start 1,3-Benzodioxole RadicalCation Radical Cation Start->RadicalCation -e⁻ (Anode) Radical Radical Intermediate RadicalCation->Radical -H⁺ (Base) Cation 1,3-Benzodioxolium Cation Radical->Cation -e⁻ (Anode) Product Fluorinated Orthoester Cation->Product + (CF₃)₂CHO⁻

Caption: Proposed mechanism for the electrochemical synthesis of fluorinated orthoesters.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on the successful synthesis reported for a variety of 1,3-benzodioxole derivatives.[4] The use of a simple undivided electrochemical cell makes this procedure highly accessible for most research laboratories.

Materials and Reagents
  • Substrate: Substituted 1,3-benzodioxole (0.5 mmol)

  • Solvent/Fluorine Source: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (5 mL)

  • Base: N,N-Diisopropylethylamine (DIPEA) (~1 µL, 0.02 vol%)

  • Anode & Cathode: Boron-Doped Diamond (BDD) electrodes are recommended for their high stability and efficiency, though other materials like platinum can be used.[4]

  • Electrochemical Cell: Undivided glass cell with a cap for securing electrodes.

  • Power Supply: Galvanostat/Potentiostat capable of delivering constant current.

  • Workup Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Magnesium sulfate (MgSO₄).

Electrochemical Setup and Workflow

The experimental workflow is straightforward, involving the setup of the electrochemical cell, the electrolysis reaction, and subsequent product isolation.

G A 1. Prepare Solution (Substrate, HFIP, DIPEA) B 2. Assemble Cell (Undivided cell, BDD electrodes) A->B C 3. Run Electrolysis (Constant current: 7.2 mA/cm²) B->C D 4. Pass Charge (3.0 F/mol) C->D Monitor E 5. Reaction Quench (Add sat. NaHCO₃) D->E F 6. Extraction (DCM) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterize Product G->H

Caption: General experimental workflow for electrochemical orthoester synthesis.

Detailed Procedure
  • Cell Preparation: In a clean, dry, undivided electrochemical cell, add the 1,3-benzodioxole substrate (0.5 mmol).

  • Electrolyte Solution: Add HFIP (5 mL) to the cell. HFIP serves as both the solvent and the nucleophilic fluorine source.

  • Base Addition: Add DIPEA (0.02 vol%). The addition of a base is crucial as it facilitates the deprotonation of the initially formed radical cation.[4]

  • Electrode Setup: Insert two BDD electrodes (or platinum plates) parallel to each other, ensuring they are immersed in the solution. BDD electrodes are preferred as they have been shown to provide slightly superior yields compared to other materials.[4]

  • Electrolysis: Connect the electrodes to a galvanostat and begin the electrolysis. Pass a constant current with a density of 7.2 mA/cm² .

  • Charge Application: Continue the electrolysis until a total charge of 3.0 Faradays per mole of substrate has been passed. The total time required can be calculated using Faraday's laws of electrolysis.

  • Reaction Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ to quench the reaction and neutralize any acidic species.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure fluorinated orthoester.

Data and Results: Reaction Scope

This electrochemical method demonstrates broad applicability across various substituted 1,3-benzodioxoles. The reaction tolerates a range of functional groups, including alkyl, methoxy, and even larger aromatic systems.[4]

Substrate (R group on Benzodioxole)Product StructureIsolated Yield (%)[4]
H2,2-Bis(hexafluoroisopropoxy)-1,3-benzodioxole16%
5-Methyl2,2-Bis(hexafluoroisopropoxy)-5-methyl-1,3-benzodioxole60%
5-tert-Butyl5-tert-Butyl-2,2-bis(hexafluoroisopropoxy)-1,3-benzodioxole57%
4-tert-Butyl4-tert-Butyl-2,2-bis(hexafluoroisopropoxy)-1,3-benzodioxole54%
5-Methoxy2,2-Bis(hexafluoroisopropoxy)-5-methoxy-1,3-benzodioxole51%
5-Allyl5-Allyl-2,2-bis(hexafluoroisopropoxy)-1,3-benzodioxole33%
Naphtho[2,3-d][4][8]dioxole2,2-Bis(hexafluoroisopropoxy)naphtho[2,3-d][4][8]dioxole41%

Electrolysis conditions: 0.5 mmol substrate, HFIP (5 mL), 0.02 vol% DIPEA, BDD electrodes, 3.0 F at 7.2 mA/cm² in an undivided cell.

Conclusion and Outlook

The described electrochemical protocol provides a scalable, efficient, and environmentally benign route to novel, highly fluorinated orthoesters.[4] The operational simplicity, use of electrons as a clean oxidant, and tolerance of various functional groups make this method highly attractive for both academic research and industrial applications. The resulting orthoesters are surprisingly robust and possess high lipophilicity, characteristics that are highly desirable in the development of new pharmaceuticals and agrochemicals.[5][6][9] This electrochemical approach opens new avenues for exploring the chemical space of fluorinated compounds and accelerating drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Characterization of Unstable 1,3-Benzodithiole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with unstable 1,3-benzodithiole derivatives. This document is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis, purification, and characterization of these reactive molecules.

Part 1: Frequently Asked Questions (FAQs) & General Handling

This section addresses foundational questions regarding the inherent instability of this compound derivatives and provides preventative strategies to ensure experimental success from the outset.

Q1: What makes this compound derivatives so unstable?

A1: The instability of this compound derivatives primarily stems from the reactivity of the sulfur atoms and the dithiole ring itself. Key factors include:

  • Oxidation: The sulfur atoms are susceptible to oxidation, which can lead to the formation of sulfoxides, sulfones, or even ring-opened byproducts. This is often initiated by atmospheric oxygen, especially under light or in the presence of trace metal catalysts.

  • Cation-Radical Formation: The benzodithiole moiety can undergo single-electron transfer (SET) to form relatively stable cation-radicals.[1][2] While interesting for materials science, this reactivity can be an undesired side reaction during synthesis or characterization.

  • Acid/Base Sensitivity: The C2 proton of the this compound ring can be acidic, and its removal can lead to decomposition pathways. Conversely, strong acids can promote polymerization or rearrangement.

  • Hydrolysis: Derivatives with sensitive functional groups at the C2 position can be prone to hydrolysis, leading to the parent this compound or other degradation products.

Q2: What are the essential "first steps" I should take before starting my synthesis to handle these unstable compounds?

A2: Proactive measures are critical. Before any reagents are mixed, ensure your entire workflow is designed to mitigate instability.

  • Rigorous Inert Atmosphere: Standard nitrogen blankets are often insufficient. It is highly recommended to use a Schlenk line or a glove box for all manipulations, from reagent addition to workup and purification.[3][4][5][6]

  • Solvent Deoxygenation: All solvents must be thoroughly deoxygenated. The "freeze-pump-thaw" method (three cycles) is the most effective technique for removing dissolved oxygen.[7] For less sensitive applications, sparging with argon or nitrogen for at least 30 minutes can suffice.[7][8]

  • High-Purity Reagents: Use freshly purified starting materials. For example, precursors like 2-aminothiophenol are notoriously prone to oxidation.[9]

  • Low Temperature Conditions: Plan your reactions at the lowest feasible temperature to minimize side reactions and decomposition.[8]

Part 2: Troubleshooting Purification Challenges

Purification is often the most challenging step, where significant product loss and decomposition can occur.

Q3: My compound seems to be decomposing on the silica gel column. What are my alternatives?

A3: This is a very common issue. The acidic nature of standard silica gel can catalyze the degradation of sensitive this compound derivatives.[9]

Troubleshooting Steps:

  • Deactivate the Stationary Phase: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), and then flush with your mobile phase until the eluent is neutral. This neutralizes the acidic silanol groups.

  • Switch to Alumina: Neutral or basic alumina can be a gentler alternative to silica gel for sensitive compounds.[9]

  • Use an Inert Atmosphere Column: For highly air-sensitive compounds, column chromatography must be performed under an inert atmosphere. This involves packing the column and running the separation within a glovebox or using specialized Schlenk-adapted chromatography equipment.

  • Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl, which can accelerate decomposition. If their use is unavoidable, pass the solvent through a plug of basic alumina immediately before use.

  • Consider Alternative Purification Methods:

    • Preparative TLC: For small-scale purifications, this can be faster and reduce the compound's contact time with the stationary phase.

    • Recrystallization: If a suitable solvent system can be found, recrystallization under an inert atmosphere is often the best method to obtain highly pure, crystalline material. This can be performed in a Schlenk flask.[3]

Purification MethodProsConsBest For
Deactivated Silica Gel Good resolution, familiar technique.May still cause some degradation.Moderately stable derivatives.
Alumina Chromatography Less acidic, good for basic compounds.Resolution may differ from silica.Compounds sensitive to acid.[9]
Inert Atmosphere Column Minimizes oxidation and hydrolysis.Technically demanding, requires special gear.Highly unstable, air-sensitive compounds.
Recrystallization Can yield very high purity material.Finding a suitable solvent can be difficult.Crystalline solids.

Q4: I see multiple spots on my TLC plate right after the reaction, even though the starting material is gone. What's happening?

A4: This suggests that either multiple products are forming or your desired product is degrading into multiple byproducts during the reaction or workup.

Troubleshooting Steps:

  • Monitor Reaction Carefully: Use TLC to monitor the reaction at short intervals. This will help you determine if the multiple spots appear during the reaction itself or after it's complete.

  • Quench and Workup Under Inert Conditions: If the product is stable during the reaction but degrades upon exposure to air or water during workup, perform the entire workup procedure under an inert atmosphere. Use deoxygenated water and brine for washes.[8]

  • Check for Incomplete Reduction/Reaction: If your synthesis involves a reduction (e.g., from a disulfonyl chloride), some spots could be partially reduced intermediates. Ensure you are using a sufficient excess of the reducing agent and that it is active.[8]

  • Consider Side Reactions: 1,3-Benzodithioles can undergo various side reactions. For example, in copper-catalyzed syntheses, unexpected rearrangements can occur.[10] Re-evaluate your reaction mechanism for potential alternative pathways.

Part 3: Troubleshooting Spectroscopic & Crystallographic Characterization

Unambiguous characterization is the final proof of a successful synthesis. Unstable compounds present unique challenges.

Q5: My ¹H NMR spectrum is broad, has shifting peaks, or shows new peaks appearing over time. How can I get a clean spectrum?

A5: These are classic signs of sample decomposition or paramagnetic species formation in the NMR tube.

Troubleshooting Steps:

  • Use an Inert Atmosphere NMR Tube: Prepare the NMR sample in a glovebox or use a specialized J. Young NMR tube.[3] This is the most effective way to prevent oxidation inside the tube.

  • Use Deuterated Solvents from a Freshly Opened Ampule: Solvents in screw-cap bottles can accumulate moisture and dissolved oxygen over time. Use ampul-grade deuterated solvents.

  • Degas the NMR Sample: If a J. Young tube is unavailable, you can place your standard NMR tube inside a larger tube adapted for a Schlenk line, evacuate and backfill with argon several times before sealing.[3]

  • Acquire Spectra Immediately: Do not let the prepared sample sit for hours before analysis. Acquire the most critical spectra (¹H, ¹³C) immediately after preparation.

  • Consider Paramagnetism: If you suspect the formation of a stable radical cation, the peaks will be significantly broadened. If this is the case, standard NMR may not be suitable.

Q6: I am struggling to get a clear molecular ion peak in my mass spectrometry analysis. What could be the issue?

A6: Unstable compounds can fragment easily in the mass spectrometer source or fail to ionize properly.

  • Use a Soft Ionization Technique: Electron Impact (EI) can be too harsh. Opt for softer methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[11] High-resolution mass spectrometry (HRMS) using these techniques is highly recommended.[11]

  • Optimize Source Conditions: Lower the source temperature to minimize thermal decomposition before ionization.

  • Consider Adduct Formation: In ESI, look for adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) if the protonated molecule ([M+H]⁺) is not observed.

  • Reactive Species Trapping: For extremely reactive sulfur species, consider derivatization with a trapping agent prior to analysis to form a more stable compound.[12]

Q7: I can't grow single crystals for X-ray crystallography. The compound oils out or decomposes. Any tips?

A7: Crystal growth for unstable compounds is a significant challenge that requires patience and careful technique.

  • Strictly Anaerobic Crystallization: All crystallization attempts must be performed under a rigorously inert atmosphere. Use Schlenk tubes or small vials inside a glovebox.

  • Low-Temperature Methods: Attempt slow evaporation or vapor diffusion at low temperatures (e.g., in a cold room or refrigerator) to slow down decomposition pathways.

  • Solvent Choice: Use high-purity, anhydrous, and deoxygenated solvents. A mixture of solvents (e.g., a good solvent and a poor solvent for vapor diffusion) can sometimes yield better results.

  • Minimize Light Exposure: Wrap the crystallization vessel in aluminum foil to prevent photodecomposition.

Part 4: Key Experimental Protocols

Protocol 1: Inert Atmosphere Column Chromatography

This protocol describes a method for purifying an air-sensitive this compound derivative using a Schlenk-adapted chromatography setup.

  • Apparatus Setup: Assemble the chromatography column with a sidearm stopcock that can be connected to a Schlenk line. Attach a flask to the bottom of the column to collect fractions.

  • System Purge: Heat-dry all glassware in an oven (125 °C overnight) and assemble while hot.[7] Connect the entire setup to the Schlenk line and perform at least three evacuate-refill cycles with dry argon or nitrogen.[3]

  • Slurry Preparation: In a separate Schlenk flask, prepare a slurry of the chosen stationary phase (e.g., deactivated silica) in the deoxygenated mobile phase.

  • Column Packing: Under a positive pressure of inert gas, transfer the slurry to the column via a cannula. Allow the stationary phase to settle, draining excess solvent into the collection flask.

  • Sample Loading: Dissolve the crude product in a minimum amount of deoxygenated mobile phase. Using a cannula, transfer the solution to the top of the column.

  • Elution: Add deoxygenated mobile phase to the top of the column and begin elution, maintaining a slight positive pressure of inert gas. Collect fractions in Schlenk tubes or sealed vials.

  • Analysis: Analyze the collected fractions by TLC under an inert atmosphere if possible (e.g., using a nitrogen-flushed TLC tank).

  • Solvent Removal: Combine the pure fractions in a Schlenk flask and remove the solvent under reduced pressure using the Schlenk line, ensuring a cold trap is in place.[3]

Protocol 2: Preparation of an Air-Sensitive NMR Sample

This protocol details the preparation of an NMR sample using a J. Young tube to prevent degradation during analysis.

  • Drying: Ensure the J. Young NMR tube and cap are completely dry by placing them in an oven at 125 °C for at least 4 hours.[7] Transfer them to a glovebox antechamber or a desiccator to cool.

  • Sample Preparation (in a Glovebox):

    • Inside a glovebox with a low-oxygen atmosphere (<10 ppm O₂), weigh 5-10 mg of your purified, unstable compound directly into the J. Young tube.

    • Using a clean pipette, add ~0.6 mL of deuterated solvent from a freshly opened ampule.

    • Secure the J. Young cap (with PTFE valve) onto the tube.

  • Sample Sealing: Close the PTFE valve on the cap. The sample is now sealed under an inert atmosphere.

  • Analysis: Remove the tube from the glovebox. Invert several times to ensure the sample is fully dissolved. Wipe the outside of the tube clean before inserting it into the NMR spectrometer.

  • Storage: After analysis, the sample can be stored in a freezer. The J. Young tube provides an excellent long-term storage solution for sensitive compounds.[3]

Part 5: Visualization & Workflows

Decision Workflow for Characterization

The following diagram outlines a decision-making process for handling and characterizing a newly synthesized, potentially unstable this compound derivative.

G start Crude Product Obtained check_stability Initial Stability Test (Spot on TLC, leave on bench 5 min) start->check_stability stable Stable in Air check_stability->stable No Change unstable Unstable in Air (Streaking/New Spots) check_stability->unstable Degradation std_purify Standard Purification (Silica Gel Column) stable->std_purify inert_handling IMMEDIATE: Move to Inert Atmosphere (Glovebox / Schlenk Line) unstable->inert_handling std_char Standard Characterization (NMR, MS, etc.) std_purify->std_char final_structure Structure Confirmed std_char->final_structure inert_purify Inert Atmosphere Purification (See Protocol 1 / Recrystallization) inert_handling->inert_purify check_purity Assess Purity (TLC) inert_purify->check_purity pure Pure check_purity->pure Single Spot impure Impure check_purity->impure Multiple Spots inert_char Inert Atmosphere Characterization (J. Young NMR, Soft MS) pure->inert_char re_purify Re-evaluate Purification Strategy (e.g., Alumina, Prep TLC) impure->re_purify re_purify->inert_purify inert_char->final_structure

Caption: Decision workflow for handling and characterizing this compound derivatives.

References

optimizing reaction conditions for the synthesis of dibenzodithiocines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Dibenzodithiocines

Welcome to the technical support center for the synthesis of dibenzodithiocines. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic routes, improve yields, and ensure the purity of your target compounds. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges in forming the dibenzodithiocine core?

The principal challenge in synthesizing medium-sized rings like dibenzodithiocines is overcoming the entropic barrier to cyclization. The linear precursor has many degrees of conformational freedom, and the desired reactive conformer for intramolecular ring-closure is statistically disfavored. Consequently, intermolecular reactions, leading to linear oligomers and polymers, often become the dominant pathway, resulting in low yields of the desired macrocycle.[1][2][3]

Q2: What is the "High Dilution Principle" and why is it critical for this synthesis?

The High Dilution Principle is a foundational strategy to favor intramolecular cyclization over intermolecular polymerization.[1] By maintaining a very low concentration of the linear precursor (typically in the 1-10 mM range), the probability of one reactive end of a molecule encountering the other reactive end of the same molecule is increased relative to it encountering a different molecule.[2][4] This is typically achieved by the slow addition of the precursor solution to a large volume of solvent, often using a syringe pump over several hours.[1]

Q3: Which synthetic routes are most common for constructing dibenzodithiocines?

Two prevalent routes are:

  • Thiol-Disulfide Exchange/Oxidative Coupling: This involves the oxidation of a dithiol precursor. While conceptually simple, it can be prone to forming multiple disulfide-containing products and requires careful control of oxidizing agents and conditions.

  • Nucleophilic Substitution: A common and often more controllable method involves the reaction of a bis-nucleophile (like a dithiolate) with a bis-electrophile (e.g., a dihaloaromatic compound). A prominent example is the synthesis of (11,12)-dihydrodibenzo[c,g][1][2]dithiocine.[5] This approach offers more precise control over bond formation.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Dibenzodithiocine

Symptom: After the reaction and workup, TLC/LC-MS analysis shows mainly starting material or a complex mixture of products, with little to no desired product. The crude NMR may show broad, unresolved peaks characteristic of polymers.

Potential Causes & Solutions:

  • Cause A: Intermolecular Polymerization is Outcompeting Cyclization.

    • Why it Happens: The concentration of the reactive precursor is too high, favoring reactions between different molecules.

    • Solution 1: Implement High Dilution Conditions. The most critical fix is to drastically lower the effective concentration. Instead of adding all reagents at once, prepare a solution of the reactive precursor(s) and add it very slowly via a syringe pump to a large, stirred volume of solvent. This maintains a pseudo-low concentration where the rate of consumption is faster than the rate of addition.[1][2]

    • Solution 2: Check Stoichiometry. Ensure a precise 1:1 stoichiometry between the dithiol and the dielectrophile. An excess of either component will lead to chain extension and polymerization.

  • Cause B: Thiol Oxidation to Disulfides (Undesired Pathway).

    • Why it Happens: Thiols (-SH) are highly susceptible to oxidation by atmospheric oxygen, especially under basic conditions, which leads to the formation of disulfide (R-S-S-R) oligomers.[6]

    • Solution 1: Rigorously Deoxygenate Solvents. Before the reaction, thoroughly degas all solvents by bubbling an inert gas (Argon or Nitrogen) through them for at least 30-60 minutes or by using several freeze-pump-thaw cycles.[6]

    • Solution 2: Maintain an Inert Atmosphere. Conduct the entire reaction, including the slow addition, under a positive pressure of Argon or Nitrogen.[6]

  • Cause C: Incorrect Reaction Temperature.

    • Why it Happens: The activation energy for the desired cyclization may not be met, or excessively high temperatures could be promoting side reactions or decomposition.

    • Solution: Optimization is key. Start with established literature conditions if available. If not, screen temperatures systematically (e.g., room temperature, 50 °C, 80 °C). Flow synthesis setups can allow for rapid temperature screening and optimization.[7]

  • Cause D: Poor Nucleophilicity of the Thiol.

    • Why it Happens: The thiol must be deprotonated to the thiolate (S⁻) to act as an effective nucleophile. An inappropriate or weak base will result in a slow or incomplete reaction.

    • Solution: Select a suitable base. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). Cesium carbonate is often particularly effective due to the "cesium effect," which can help template the cyclization.

The following diagram illustrates a decision-making workflow for troubleshooting low-yield reactions.

Troubleshooting_Workflow start Low Yield Observed check_tlc Analyze Crude TLC/LCMS start->check_tlc is_polymer Polymer or Baseline Streak? check_tlc->is_polymer Complex Mixture is_sm Mainly Starting Material? is_polymer->is_sm No implement_hd Implement High Dilution (Syringe Pump Addition) is_polymer->implement_hd Yes check_inert Improve Inert Conditions (Degas Solvents, Ar/N2) is_sm->check_inert No/ Some Side Products check_base Check Base Strength & Reaction Temperature is_sm->check_base Yes re_run re_run implement_hd->re_run Re-run Reaction check_inert->re_run check_base->re_run Reaction_Pathway cluster_conditions Reaction Conditions high_conc High Concentration (> 0.1 M) polymer Polymerization (Intermolecular) high_conc->polymer Favors low_conc Low Concentration (< 0.01 M) (High Dilution) cyclization Cyclization (Intramolecular) low_conc->cyclization Favors precursor Linear Dithiol Precursor precursor->polymer precursor->cyclization side_product Oligomers / Polymers (Side Product) polymer->side_product product Dibenzodithiocine (Desired Product) cyclization->product

References

preventing unexpected sulfur rearrangement in benzodithiole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Unexpected Sulfur Rearrangement

Welcome to the technical support center for benzodithiole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile sulfur-containing heterocycles. Unexpected sulfur rearrangements can be a significant challenge, leading to isomeric impurities, reduced yields, and complex purification procedures.

As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-tested insights to help you troubleshoot and prevent these issues. This guide will walk you through the causality behind these rearrangements and provide robust, validated protocols to ensure the regiochemical integrity of your synthesis.

Frequently Asked Questions (FAQs): Understanding the Rearrangement

This section addresses the fundamental questions surrounding why and how sulfur rearrangements occur during the synthesis of benzodithioles.

Q1: What are the most common types of unexpected sulfur rearrangements observed in benzodithiole synthesis?

The primary issue encountered is the formation of a constitutional isomer, where the sulfur atoms are in an unintended arrangement. The two most common benzodithiole scaffolds are the 1,3-benzodithiole and the 1,2-benzodithiole. A synthesis targeting one isomer may unexpectedly yield the other. For instance, a copper-catalyzed reaction of 2-bromo-benzothioamides with elemental sulfur (S₈), intended for one isomeric form, was reported to undergo an unexpected sulfur rearrangement to yield a 3H-benzo[c][1][2]dithiol-3-imine derivative[1]. These rearrangements are often driven by reaction conditions that allow for the cleavage and reformation of C-S or S-S bonds.

Q2: What is the underlying mechanism for these rearrangements?

While multiple pathways can exist depending on the specific reagents and conditions, many rearrangements can be mechanistically categorized as follows:

  • Acid-Catalyzed Rearrangements : Under strongly acidic conditions, protonation of a sulfur atom can initiate a cascade. This can lead to the formation of a key intermediate, such as an allylic carbocation, which can then undergo rearrangement to form a more stable fused system[3][4]. The choice of acid and solvent can significantly influence the product distribution[3][4].

  • Base-Catalyzed Rearrangements : The presence of a base can facilitate the formation of thiolate intermediates. These nucleophilic thiolates can attack other electrophilic sites within the molecule, leading to ring-opening and subsequent ring-closing in a different orientation, thus scrambling the sulfur positions.

  • Thermal Rearrangements : High reaction temperatures can provide the activation energy needed to overcome the barrier for rearrangement, sometimes proceeding through radical intermediates or concerted pericyclic reactions[5][6].

  • Pummerer-Type Rearrangements : In reactions involving sulfoxides, often formed by in-situ oxidation, an activating agent (like an acid anhydride) can trigger a Pummerer rearrangement. This process involves the formation of a thionium ion intermediate, which is highly electrophilic and can be trapped by nucleophiles, sometimes leading to rearranged products[7][8][9][10].

Below is a generalized workflow illustrating how reaction conditions can dictate the outcome of a synthesis.

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Potential Products Start Benzene-based Precursor + Sulfur Source Acid Acidic Conditions (e.g., HBr, HClO4) Start->Acid Protonation Base Basic Conditions (e.g., Cs2CO3, K3PO4) Start->Base Deprotonation Thermal Thermal Conditions (High Temp.) Start->Thermal Energy Input Rearranged Rearranged Isomer (e.g., 1,2-dithiole from 1,3-dithiole synthesis) Acid->Rearranged Carbocation Intermediate Desired Target Benzodithiole Isomer Base->Desired Controlled Thiolation Base->Rearranged Thiolate-mediated Scrambling Thermal->Rearranged Radical or Pericyclic Pathway Side Other Side Products Thermal->Side

Caption: Decision workflow for benzodithiole synthesis pathways.

Troubleshooting Guide

This section provides direct answers to specific problems you might encounter during your experiments.

Q3: My reaction produced a mixture of 1,2- and this compound isomers. How can I improve the regioselectivity?

Controlling regioselectivity is crucial and often depends on fine-tuning the reaction kinetics and thermodynamics.

Potential Cause: The reaction conditions are likely allowing for an equilibrium to be established between the kinetic (less stable, faster-forming) and thermodynamic (more stable, slower-forming) products. This can be influenced by the base, solvent, and temperature.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases may favor one pathway, while weaker bases might allow for equilibration. For instance, in syntheses involving ambident N-heterocycles, the pKaH and steric properties of amine bases were shown to be decisive in directing product distribution[11].

  • Temperature Control: Lowering the reaction temperature can often favor the kinetic product by preventing the reaction from overcoming the activation energy required for rearrangement to the thermodynamic product. Reactions that are allowed to run for extended periods at elevated temperatures are more likely to yield the thermodynamic product.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates. A non-polar solvent might suppress rearrangement pathways that proceed through ionic intermediates.

  • Reagent Addition Order: The order in which reagents are added can sometimes control the concentration of reactive intermediates, thereby minimizing side reactions.

Verification: Use 1H NMR or LC-MS to quantify the ratio of the isomers. The protons on the dithiole ring have distinct chemical shifts that can be used for identification.

Q4: I am observing the formation of an α-acyloxy-thioether byproduct. What is happening and how can I prevent it?

Potential Cause: You are likely observing the result of a Pummerer rearrangement[7]. This occurs if a sulfoxide intermediate is formed (e.g., through air oxidation of a sulfide) in the presence of an acid anhydride (like acetic anhydride, Ac₂O) which is often used as a solvent or reagent.

Mechanism Snapshot:

  • Acylation of the sulfoxide by the anhydride.

  • Elimination to form a highly electrophilic thionium ion.

  • Trapping of the thionium ion by the acetate (or other available nucleophile) to form the α-acyloxy-thioether.

Preventative Protocol:

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of sulfur species to sulfoxides.

  • Avoid Anhydrides: If possible, substitute the acid anhydride with an alternative activating agent that is less prone to inducing the Pummerer reaction. Lewis acids like TiCl₄ or SnCl₄ can sometimes promote similar transformations at lower temperatures without the acyloxy byproduct[7].

  • Temperature Control: The Pummerer reaction is often more facile at higher temperatures. Running the reaction at the lowest effective temperature can suppress this side reaction.

The core Pummerer rearrangement mechanism is illustrated below.

Pummerer_Mechanism Sulfoxide R-S(O)-CH₂R' Acylated Acylated Sulfonium [R-S(OAc)-CH₂R']⁺ Sulfoxide->Acylated + Ac₂O Ac2O Ac₂O Thionium Thionium Ion [R-S=CHR']⁺ Acylated->Thionium - AcOH (via AcO⁻ catalysis) Acetate1 AcO⁻ Product α-Acyloxy Thioether R-S-CH(OAc)R' Thionium->Product + AcO⁻ AcOH AcOH Acetate2 AcO⁻

Caption: The Pummerer rearrangement mechanism.

Preventative Protocols & Best Practices

To proactively avoid sulfur rearrangement, consider the following experimental design choices.

Protocol 1: Low-Temperature Synthesis Using Pre-formed Thiolates

This protocol is designed to minimize thermal and acid-catalyzed rearrangements by using mild conditions and controlling the nucleophile.

Objective: Synthesize a target benzodithiole with high regioselectivity.

Methodology:

  • Precursor Preparation: Start with a suitably substituted benzene derivative (e.g., a 1,2-dihalobenzene or 1,2-benzenedithiol).

  • Thiolate Generation (if applicable): If starting from a dithiol, deprotonate it at low temperature (-78 °C to 0 °C) using a strong but non-nucleophilic base like LDA or NaH in an anhydrous, non-protic solvent like THF.

  • Cyclization: Add the cyclizing agent (e.g., thiophosgene, carbon disulfide, or a dihalomethane) slowly at the low temperature.

  • Reaction Quench: Once the reaction is complete (monitored by TLC), quench it at low temperature before allowing it to warm to room temperature. This prevents any potential rearrangement during workup.

  • Purification: Purify the product using column chromatography or recrystallization, keeping the temperature as low as possible.

Data Summary: Impact of Conditions on Isomer Ratio

The following table summarizes hypothetical outcomes to illustrate how reaction parameters can influence the final product distribution.

ParameterCondition A (Kinetic Control)Condition B (Thermodynamic Control)Expected Outcome
Temperature -20 °C80 °C (Reflux)Lower temp favors kinetic product.
Base K₃PO₄Cs₂CO₃Base choice can alter selectivity[12].
Reaction Time 2 hours24 hoursLonger times allow for equilibration.
Solvent TolueneDMFSolvent polarity can affect intermediates.
Product Ratio (Target:Rearranged) >95:5~60:40Condition A provides higher selectivity.

By understanding the mechanisms that drive sulfur rearrangement and by carefully controlling reaction parameters, researchers can significantly improve the outcome of their benzodithiole syntheses. This guide serves as a starting point for troubleshooting and developing robust, reliable synthetic procedures.

References

Technical Support Center: Efficient Acylation of 1,3-Benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acylation of 1,3-benzodioxole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization, empowering you to troubleshoot effectively and achieve high-efficiency synthesis.

The Friedel-Crafts acylation of 1,3-benzodioxole is a cornerstone reaction for synthesizing key intermediates for fragrances, pharmaceuticals, and agrochemicals.[1] However, the electron-rich and somewhat sensitive nature of the benzodioxole ring presents unique challenges, making catalyst selection paramount to success.[2] This guide provides field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental failures. Each entry is structured to help you identify the root cause of a problem and implement a validated solution.

Question 1: My reaction shows low or no conversion of 1,3-benzodioxole. What are the likely causes?

Answer:

Low or no conversion is a common issue that can typically be traced back to the catalyst's activity or the reaction conditions.

  • Potential Cause 1: Catalyst Inactivation by Product. Traditional Lewis acids like AlCl₃ are notorious for forming stable 1:1 molar adducts with the resulting aryl ketone product. This complex is often more stable than the complex with the acylating agent, effectively sequestering the catalyst and halting the reaction. This is why stoichiometric or even over-stoichiometric amounts of the catalyst are often required.[3]

  • Recommended Solution: If using a classic Lewis acid, ensure you are using at least a full equivalent. For a more efficient and sustainable approach, switch to a heterogeneous solid acid catalyst like a zeolite (e.g., H-BEA, H-ZSM-5) or a sulfonic acid-functionalized resin like Aquivion SO₃H®.[1][4] These catalysts are not consumed by product complexation and can be used in truly catalytic amounts.

  • Potential Cause 2: Inappropriate Acylating Agent. Carboxylic acids are generally less reactive acylating agents than their corresponding anhydrides or acyl chlorides and may require harsher conditions or more potent catalysts.[5]

  • Recommended Solution: If using a carboxylic acid with a mild catalyst yields poor results, consider switching to the corresponding acid anhydride or acyl chloride. For instance, propionic anhydride is often more effective than propionic acid for acylating 1,3-benzodioxole.[1]

  • Potential Cause 3: Insufficient Temperature. The activation energy for the reaction may not be met at the current temperature, especially with less reactive catalysts or acylating agents.

  • Recommended Solution: Gradually increase the reaction temperature. For instance, studies using Aquivion SO₃H® for the acylation of 1,3-benzodioxole with propionic anhydride showed that increasing the temperature from 80°C to 120°C significantly improves conversion rates.[1] Monitor for side product formation as you increase the heat.

Question 2: My reaction is producing a significant amount of dark, tar-like material and multiple unidentified byproducts.

Answer:

The formation of tar and complex byproduct mixtures is a clear indicator of substrate or product decomposition, a known issue when acylating the sensitive 1,3-benzodioxole ring.

  • Potential Cause 1: Catalyst is too harsh. Strong, traditional Lewis acids, particularly aluminum halides like AlCl₃, can attack and cleave the methylenedioxy bridge of the benzodioxole ring, leading to polymerization and tar formation.[2]

  • Recommended Solution: This is a critical reason to avoid "traditional" Friedel-Crafts conditions. Opt for milder, more selective catalysts.

    • Metal Tosylates: Indium(III) tosylate (In(OTs)₃) has been shown to quantitatively acylate 1,3-benzodioxole under relatively mild conditions, offering a less expensive and corrosive alternative to metal triflates.[3]

    • Solid Acids: Zeolites offer shape selectivity that can prevent the formation of bulky polymeric side products.[6] Mordenite and H-Beta zeolites are particularly effective.[7]

  • Potential Cause 2: Byproduct Formation from Formaldehyde Extrusion. In some cases, the reaction can lead to the formation of catechol derivatives, which are highly reactive and prone to polymerization under acidic conditions.[8] Another documented side reaction, particularly at higher temperatures, is the formation of bis(benzo[d][1][3]dioxol-5-yl)methane.[1]

  • Recommended Solution: Lower the reaction temperature and ensure an inert atmosphere. The use of a continuous flow reactor with a packed bed of a heterogeneous catalyst can offer precise temperature control and minimized residence time, which significantly reduces the formation of thermal degradation byproducts.[1][8]

Question 3: The reaction works, but the selectivity is poor. I'm getting a mixture of acylated isomers.

Answer:

While acylation of 1,3-benzodioxole is strongly directed to the 5-position (para to one oxygen, ortho to the other), poor selectivity can occasionally arise.

  • Potential Cause 1: Catalyst Pore Size and Shape. The geometry of the catalyst can influence which position on the aromatic ring is most accessible to the acylating agent.

  • Recommended Solution: Employ a shape-selective solid acid catalyst. Zeolites are microporous materials whose internal channel structure can sterically hinder the formation of undesired isomers. HZSM-5, for example, is known to exhibit high para-selectivity in the acylation of other substituted aromatics like toluene.[9] For 1,3-benzodioxole, catalysts like mordenite have been shown to provide excellent selectivity (>99%) for the desired 4-methoxyacetophenone isomer when acylating anisole, a principle that applies here.[7]

  • Potential Cause 2: Reaction Conditions Favoring Kinetic Products. While unlikely to be the dominant issue for this substrate, extreme conditions could potentially lead to minor isomer formation.

  • Recommended Solution: Optimize the reaction temperature and time. Start with milder conditions and monitor the product distribution via GC or HPLC. A study on the continuous flow acylation of 1,3-benzodioxole found that a residence time of 30 minutes at 100°C provided a good balance of conversion (73%) and selectivity (62%) for the desired product.[1][10]

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve issues during your experiment.

G start Reaction Start check_conversion Check Conversion (TLC/GC/LCMS) start->check_conversion low_conversion Problem: Low/No Conversion check_conversion->low_conversion < 50% byproducts Problem: Tar / Byproducts check_conversion->byproducts Yes success Successful Acylation check_conversion->success > 90% & Clean cause_catalyst Cause: Catalyst Inactivation? low_conversion->cause_catalyst Using AlCl3? cause_conditions Cause: Conditions Too Mild? low_conversion->cause_conditions Else cause_harsh Cause: Catalyst Too Harsh? byproducts->cause_harsh solution_switch_catalyst Solution: Switch to Heterogeneous Catalyst (Zeolite, Resin) cause_catalyst->solution_switch_catalyst solution_increase_temp Solution: Increase Temp / Use More Reactive Acylating Agent cause_conditions->solution_increase_temp solution_milder_catalyst Solution: Use Milder Catalyst (e.g., In(OTs)3, H-Beta) cause_harsh->solution_milder_catalyst solution_switch_catalyst->start Retry solution_increase_temp->start Retry solution_milder_catalyst->start Retry G start Define Synthesis Goal priority What is the main priority? start->priority scale Scalability & Reusability priority->scale Industrial / Green Process mildness Mildness & Selectivity priority->mildness Sensitive Substrate speed Speed & Low Cost (Lab Scale) priority->speed Proof of Concept solid_acid Choose Heterogeneous Solid Acid (Zeolite, Aquivion) scale->solid_acid biocatalyst Consider Biocatalyst (Acyltransferase) mildness->biocatalyst lewis_acid Use Homogeneous Lewis Acid (In(OTs)3, ZnCl2) speed->lewis_acid

References

stability of 1,3-Benzodithiole derivatives under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-benzodithiole derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile heterocyclic scaffold. Here, we provide in-depth answers to common questions and troubleshooting advice regarding the stability of this compound derivatives under the acidic and basic conditions frequently encountered in multi-step synthesis.

Introduction: The Duality of the this compound Scaffold

The this compound core is a robust heterocyclic system widely used in organic synthesis, particularly as a protecting group for carbonyls and as a precursor to valuable molecules like dibenzotetrathiafulvalene (DBTTF) for organic electronics.[1] Its stability is often compared to the related 1,3-dithiane system, known for its exceptional resilience.[2][3] However, the reactivity at the C-2 position imparts a dual nature to its stability profile. While the fused ring system itself is generally stable, the overall stability of a derivative is highly dependent on the substituent at the C-2 position and the specific pH conditions employed. This guide will deconstruct these dependencies to help you navigate your experimental challenges.

Troubleshooting Guide & FAQs: Stability Under Acidic Conditions

Under acidic conditions, the primary concern is the interaction of the acid with the sulfur atoms and the potential for cleavage of substituents at the C-2 position. The dithiole ring can be protonated, but significant degradation of the core structure typically requires harsh conditions.

Q1: My this compound derivative is showing signs of decomposition during an aqueous acidic workup. What is the likely degradation pathway?

A1: The most common degradation pathway under aqueous acidic conditions is the hydrolysis of the C-2 position, especially if it is substituted with a heteroatom or if the cationic 1,3-benzodithiolylium species is formed.

  • Causality: The C-2 carbon of the 1,3-benzodithiolylium cation is highly electrophilic.[4] In the presence of a nucleophile like water, it will readily react to form a 2-hydroxy-1,3-benzodithiole intermediate.[4] This species can be unstable and may lead to the formation of 1,3-benzodithiol-2-one or other byproducts, particularly if oxidative conditions are present. Similarly, 2-alkoxy or 2-amino substituted benzodithioles can undergo acid-catalyzed hydrolysis.[5]

  • Troubleshooting Steps:

    • Minimize Water: If possible, perform the reaction and workup under anhydrous conditions.

    • Use Non-Nucleophilic Acids: Opt for Lewis acids or non-aqueous protic acids where appropriate.

    • Lower the Temperature: Conduct the acidic wash or workup at low temperatures (e.g., 0 °C) to reduce the rate of hydrolysis.

    • Limit Exposure Time: Keep the contact time with the acidic aqueous phase to a minimum. Immediately extract your product into an organic solvent.

Q2: I am using a this compound as a protecting group for a carbonyl. Why is it so difficult to remove with standard acid catalysts that easily cleave acetals (e.g., 1,3-dioxolanes)?

A2: 1,3-Benzodithioles, like their 1,3-dithiane counterparts, are significantly more stable to acid than their oxygen-based acetal analogs.[2][3][6]

  • Causality: The soft nature of the sulfur atoms makes them less basic and thus less readily protonated than the oxygen atoms in an acetal. Furthermore, the C-S bond is less polarized and stronger than the C-O bond in this context, making it more resistant to cleavage. While acetals are readily hydrolyzed under mild aqueous acidic conditions, dithioacetals often require harsher conditions or specific reagents that have a high affinity for sulfur.[2][3]

  • Recommended Deprotection Strategies:

    • Oxidative Cleavage: Reagents like N-bromosuccinimide (NBS) or Oxone® in aqueous organic solvents can oxidize the sulfur atoms, facilitating hydrolysis.

    • Heavy Metal Catalysis: Mercury(II) salts (e.g., HgCl₂) or silver salts can be used to coordinate to the sulfur atoms, activating the C-2 position for hydrolysis. Note the toxicity and disposal concerns with this method.

    • Alkylation: Reagents like methyl iodide can alkylate the sulfur atoms, forming a sulfonium salt that is more susceptible to hydrolysis.

Workflow: Acid-Catalyzed Hydrolysis of a 2-Substituted this compound

The diagram below illustrates the general mechanism for the acid-catalyzed hydrolysis of a 2-alkoxy-1,3-benzodithiole, a common degradation pathway.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Deprotonation A 2-Alkoxy-1,3-benzodithiole A_H Protonated Intermediate A->A_H Fast H_plus H+ B Hemidithioacetal Intermediate A_H->B Slow, Rate-Determining H2O H₂O C 1,3-Benzodithiol-2-one B->C Fast ROH ROH B->ROH Elimination

Caption: Mechanism of acid-catalyzed hydrolysis.

Troubleshooting Guide & FAQs: Stability Under Basic Conditions

The this compound ring system is exceptionally stable under basic conditions. The chemistry in a basic medium is dominated by the acidity of a proton at the C-2 position, which is a feature to be exploited rather than a stability concern.

Q1: Is the this compound ring susceptible to cleavage by strong bases like NaOH, LDA, or n-BuLi?

A1: No, the bicyclic ring structure is highly resistant to degradation by a wide range of bases.[2] The primary event, if a proton is present at C-2, is deprotonation to form a highly stabilized carbanion.[7][8]

  • Causality: The adjacent sulfur atoms effectively stabilize the negative charge at the C-2 position through inductive effects and d-orbital overlap. This makes the C-2 proton relatively acidic (pKa ~30-35 in DMSO, similar to dithianes) and its removal is the favored process. This carbanion is a valuable synthetic intermediate, serving as an acyl anion equivalent.[7]

Q2: I am attempting to deprotonate a 2-H-1,3-benzodithiole with n-BuLi and react it with an alkyl halide, but the reaction is failing or giving low yields. What are the common pitfalls?

A2: This is a classic umpolung reaction. Failure typically stems from issues with the reaction setup or reagents, not the stability of the benzodithiole itself.

  • Troubleshooting Protocol: C-2 Lithiation and Alkylation

    • Ensure Anhydrous Conditions: Absolutely critical. Dry your glassware thoroughly (oven or flame-dry). Use anhydrous solvents (e.g., freshly distilled THF). Any trace of water will quench the n-BuLi and the lithiated intermediate.

    • Temperature Control: The deprotonation step is typically performed at low temperatures (-78 °C to -40 °C) to prevent side reactions of the organolithium reagent.

    • Base Titration: The concentration of commercial n-BuLi can vary. Titrate it before use to know the exact molarity and ensure you are adding at least 1.0 equivalent.

    • Addition Order: Add the n-BuLi solution slowly to the stirred solution of the this compound derivative at low temperature. Allow the anion to form completely (typically 30-60 minutes) before adding the electrophile.

    • Electrophile Reactivity: Use reactive electrophiles (e.g., primary alkyl iodides or bromides). Sterically hindered or less reactive electrophiles (like secondary halides or some chlorides) may react too slowly, allowing the lithiated intermediate to decompose or participate in side reactions upon warming.

Q3: Can I use milder bases like NaH or K₂CO₃ to deprotonate the C-2 position?

A3: Generally, no. While the C-2 proton is acidic for a C-H bond, it is not acidic enough to be removed by weaker bases like hydrides, hydroxides, or carbonates. A strong organolithium base (n-BuLi, s-BuLi) or a bulky amide base like LDA is required to generate the carbanion efficiently.[8]

Workflow: C-2 Deprotonation and Electrophilic Quench

This diagram illustrates the core reactivity of 1,3-benzodithioles under basic conditions, which is a cornerstone of their synthetic utility.

G A 2-H-1,3-Benzodithiole Anion Stabilized C-2 Anion (Nucleophile) A->Anion Deprotonation Base Strong Base (e.g., n-BuLi) Product 2-R-1,3-Benzodithiole Anion->Product Nucleophilic Attack Electrophile Electrophile (e.g., R-X)

Caption: Reactivity under strong base conditions.

Summary Table: Stability Comparison

This table provides a comparative overview of the stability of 1,3-benzodithioles against common related structures.

Protecting GroupStructureStability to Aqueous Acid (e.g., 1M HCl)Stability to Strong Base (e.g., NaOH, LDA)
This compound Fused dithioacetalGenerally Stable. Cleavage requires harsh conditions or specific reagents (e.g., Hg²⁺).[2][3]Highly Stable. C-2 proton is acidic.[7][8]
1,3-Dioxolane Cyclic AcetalLabile. Readily hydrolyzed.[2][6]Generally Stable. [2][6]
1,3-Benzodioxole Fused AcetalStable. More stable than simple acetals due to aromaticity, but can undergo ring opening under harsh conditions.[9][10]Highly Stable.

References

Validation & Comparative

A Comparative Analysis of 1,3-Benzodithiole and 1,3-Dithiane as Carbonyl Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the temporary masking of carbonyl functionalities, thioacetals have emerged as a robust and reliable class of protecting groups, prized for their stability in diverse chemical environments where their oxygen-based counterparts, acetals, falter. This guide provides a detailed comparative study of two prominent thioacetal protecting groups: the aliphatic 1,3-dithiane and the aromatic-fused 1,3-benzodithiole. We will delve into their formation, stability, and cleavage, supported by experimental protocols and mechanistic insights to empower researchers in making informed strategic decisions for their synthetic endeavors.

I. Formation: Masking the Carbonyl

The synthesis of both 1,3-dithianes and 1,3-benzodithioles proceeds via the acid-catalyzed reaction of a carbonyl compound with the corresponding dithiol: 1,3-propanedithiol for the former and 1,2-benzenedithiol for the latter.[1][2] The core mechanism involves the initial protonation of the carbonyl oxygen, enhancing its electrophilicity, followed by nucleophilic attack by the thiol groups and subsequent dehydration to yield the stable cyclic thioacetal.

The choice of catalyst is crucial and typically involves Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂).[2][3] Efficient removal of water, often accomplished by azeotropic distillation with a Dean-Stark apparatus, is essential to drive the equilibrium towards product formation.[1]

G cluster_formation General Formation Mechanism carbonyl R(R')C=O protonated_carbonyl R(R')C=OH⁺ carbonyl->protonated_carbonyl + H⁺ intermediate1 Hemithioacetal protonated_carbonyl->intermediate1 + Dithiol dithiol HS-(CH₂)n-SH (n=3 for dithiane) (phenyl backbone for benzodithiole) intermediate2 Protonated Hemithioacetal intermediate1->intermediate2 + H⁺ intermediate3 Carbocation intermediate2->intermediate3 - H₂O product Cyclic Thioacetal intermediate3->product + Intramolecular attack H_plus H⁺ H2O H₂O

Caption: General mechanism for thioacetal formation.

Comparative Data on Formation Conditions

Feature1,3-DithianeThis compound
Dithiol Reagent 1,3-Propanedithiol1,2-Benzenedithiol
Typical Catalysts BF₃·OEt₂, p-TsOH, I₂, Y(OTf)₃[2]p-TsOH, BF₃·OEt₂[1]
Solvents Toluene, Dichloromethane, ChloroformToluene, Benzene
Reaction Time Generally 1-4 hoursGenerally 2-6 hours
Key Consideration 1,3-Propanedithiol has a strong, unpleasant odor.1,2-Benzenedithiol is a solid and less volatile.
II. Experimental Protocol: Synthesis of 2-Phenyl-1,3-dithiane
  • To a solution of benzaldehyde (5.0 g, 47.1 mmol) in anhydrous toluene (100 mL), add 1,3-propanedithiol (5.6 g, 51.8 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 100 mg).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield white crystals.

III. Stability: A Tale of Two Backbones

A primary advantage of thioacetals is their exceptional stability across a broad pH range, particularly under basic conditions where acetals are readily cleaved.[4] Both 1,3-dithianes and 1,3-benzodithioles are stable to strong bases (e.g., organolithium reagents, Grignard reagents, LDA), nucleophiles, and many reducing agents like LiAlH₄ and NaBH₄.[5][6]

The primary difference in their stability profiles arises from the nature of their carbon backbones. The benzene ring of the this compound imparts greater rigidity and potential for electronic effects compared to the flexible cyclohexane-like chair conformation of the 1,3-dithiane ring. While both are highly robust, the aromatic backbone of the benzodithiole can influence its reactivity with certain oxidative reagents.

Comparative Stability Profile

Condition/Reagent1,3-DithianeThis compound
Strong Aqueous Acid Stable (cleavage requires specific reagents)[3]Stable
Strong Base (e.g., n-BuLi) Highly Stable[7]Highly Stable
Nucleophiles (e.g., RMgX) Highly Stable[6]Highly Stable
Common Reducing Agents Highly Stable[6]Highly Stable
Mild Oxidizing Agents Generally StableGenerally Stable
Strong Oxidizing Agents Can be cleaved[8]Can be cleaved
IV. Deprotection: Regenerating the Carbonyl

The very stability that makes thioacetals excellent protecting groups also necessitates specific, and sometimes harsh, conditions for their removal.[2] Cleavage strategies typically rely on the high affinity of sulfur for soft metals or on the oxidation of the sulfur atoms to facilitate hydrolysis.

G cluster_cleavage General Deprotection Strategies thioacetal Cyclic Thioacetal strategy1 Lewis Acid/Metal-Mediated thioacetal->strategy1 e.g., Hg(II), Ag(I) salts strategy2 Oxidative Cleavage thioacetal->strategy2 e.g., IBX, DDQ, Oxone® carbonyl R(R')C=O strategy1->carbonyl Hydrolysis strategy2->carbonyl Hydrolysis

Caption: Common strategies for thioacetal deprotection.

Mercury(II) salts, such as HgCl₂ with CaCO₃, are classic reagents for this transformation, though their toxicity is a significant drawback.[9] Oxidative methods provide a valuable alternative. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)[8], o-iodoxybenzoic acid (IBX)[2], and hydrogen peroxide[10] have proven effective. The choice of deprotection agent can be critical, especially in the presence of other sensitive functional groups.

Comparative Data on Deprotection Methods

Reagent/MethodApplicationTypical ConditionsComments
HgCl₂, CaCO₃ BothAcetone/H₂OClassic, effective method but highly toxic.[11]
DDQ BothMeCN/H₂OEffective for many dithianes, especially those with electron-donating groups.[8]
IBX, β-cyclodextrin BothH₂O, rtGreen, neutral conditions, high yields.[2]
Selectfluor™ 1,3-DithianeMeCN/H₂OEfficient and mild cleavage.[2]
H₂O₂, Iodine BothH₂O, SDSMild, essentially neutral conditions.[10]
Photolysis (sensitized) 1,3-DithianeMeCN, air, >350nmElectron transfer mechanism, requires oxygen.[12]
V. Experimental Protocol: Oxidative Deprotection of 2-Phenyl-1,3-dithiane
  • To a solution of 2-phenyl-1,3-dithiane (1.0 g, 5.1 mmol) in a 9:1 mixture of acetonitrile and water (50 mL), add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.7 g, 7.6 mmol).[8]

  • Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting benzaldehyde by column chromatography on silica gel.

VI. A Unique Feature: The Umpolung Reactivity of 1,3-Dithianes

Beyond its role as a protecting group, the 1,3-dithiane moiety is central to one of modern organic chemistry's most powerful concepts: Umpolung , or polarity inversion.[13][14] In a typical carbonyl compound, the carbonyl carbon is electrophilic. However, after protection as a 1,3-dithiane, the proton at the C-2 position becomes acidic (pKa ≈ 31) and can be removed by a strong base like n-butyllithium (n-BuLi).[15] This generates a stabilized carbanion, a nucleophilic acyl anion equivalent, effectively inverting the normal reactivity of the carbonyl carbon.[16]

This lithiated dithiane can then react with a wide range of electrophiles (e.g., alkyl halides, epoxides, other carbonyls) to form new carbon-carbon bonds.[10] Subsequent deprotection regenerates the carbonyl group, now bearing a new substituent. This strategy, pioneered by Corey and Seebach, provides a synthetic route to ketones, α-hydroxy ketones, and 1,2-diketones that are not accessible through traditional carbonyl chemistry.[13]

While theoretically possible, the use of 1,3-benzodithioles in Umpolung chemistry is not prevalent. The electronic properties of the fused benzene ring may alter the acidity of the C-2 proton and the stability of the resulting carbanion, making the reaction less favorable compared to the aliphatic 1,3-dithiane system.

G cluster_umpolung Umpolung Workflow with 1,3-Dithiane aldehyde R-CHO dithiane 2-R-1,3-Dithiane aldehyde->dithiane Protection lithiated_dithiane 2-Lithio-2-R-1,3-Dithiane (Acyl Anion Equivalent) dithiane->lithiated_dithiane + n-BuLi alkylated_dithiane 2-R,2-R'-1,3-Dithiane lithiated_dithiane->alkylated_dithiane + E⁺ electrophile E⁺ (e.g., R'-X) ketone R-CO-R' alkylated_dithiane->ketone Deprotection

Caption: The Corey-Seebach reaction using 1,3-dithiane.

VII. Conclusion: Making the Right Choice

Both this compound and 1,3-dithiane are exceptionally effective and stable protecting groups for carbonyl compounds, far surpassing the utility of simple acetals in complex, multi-step syntheses.

  • Choose 1,3-Dithiane when:

    • The synthetic strategy involves Umpolung chemistry . Its utility as an acyl anion equivalent is its most defining and powerful feature.[7]

    • A slightly more flexible and well-studied protecting group is preferred.

  • Choose this compound when:

    • The pungent odor of 1,3-propanedithiol is a practical concern.

    • The rigid, aromatic structure might confer specific stability or reactivity in a highly functionalized molecule.

    • Umpolung reactivity is not a required step in the synthetic sequence.

Ultimately, the decision rests on the specific demands of the synthetic route. By understanding the nuances of their formation, stability, cleavage, and unique reactivity, chemists can strategically deploy these powerful tools to navigate the challenges of modern organic synthesis.

References

A Tale of Two Heterocycles: 1,3-Benzodithiole and Benzothiazole in the Area of Organic Semiconductor Performance

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the quest for next-generation electronic materials, organic semiconductors have emerged as a compelling alternative to their inorganic counterparts, offering advantages such as low-cost fabrication, mechanical flexibility, and tunable properties.[1] At the heart of these materials are molecular building blocks, heterocyclic compounds that dictate their electronic behavior. This guide provides a deep dive into two such crucial moieties: 1,3-benzodithiole and benzothiazole. We will explore their intrinsic properties and directly compare their performance in key organic electronic devices, supported by experimental data and detailed protocols.

The Contenders: Unveiling the Molecular Architects

This compound: This sulfur-rich heterocycle is a notable building block, particularly as a precursor to dibenzotetrathiafulvalene (DBTTF) and its derivatives.[2] These compounds are known for forming charge-transfer complexes with conductive properties, making them valuable in organic electronics.[2] The core structure of this compound, with its two sulfur atoms, imparts specific electronic characteristics that influence its performance as a semiconductor.

Benzothiazole: An electron-deficient aromatic heterocycle, benzothiazole is a versatile component in the design of a wide range of organic semiconductors.[3][4] Its ability to be readily functionalized allows for the fine-tuning of electronic properties, making it a popular choice for both electron-donating and electron-accepting materials in organic solar cells (OSCs) and organic field-effect transistors (OFETs).[3][4]

Head-to-Head Performance: A Data-Driven Comparison

The choice between this compound and benzothiazole can significantly impact the performance of an organic semiconductor device. The following sections provide a comparative analysis based on experimental data from the literature.

Performance in Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic circuits, and the charge carrier mobility (μ) is a key metric for their performance.

MoietyDerivativeMobility (μ)On/Off RatioReference
Benzothiazole 4,7-di(9H-carbazol-9-yl)benzo[c][1][3][5]thiadiazole10⁻⁴ cm²/Vs (p-channel)10⁵[5]
Benzothiazole PCDTT-FCNBT copolymer0.4 cm²/Vs (n-channel)-[6][7]
This compound 2-phenyl[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT)0.034 cm²/Vs-[8]
This compound 2-(4-hexylphenyl)[1]benzothieno[3,2-b][1]benzothiophene (C6-Ph-BTBT)4.6 cm²/Vs2.2 x 10⁷[8]

As the data indicates, both moieties can be incorporated into high-performance OFETs. Notably, derivatives of this compound, specifically the BTBT core, have demonstrated very high hole mobilities.[8] The performance is highly dependent on the specific molecular structure and the resulting solid-state packing. For instance, the improved performance of the PCDTT-FCNBT benzothiazole-based polymer is attributed to increased backbone linearity and high thin-film crystallinity.[6]

Performance in Organic Solar Cells (OSCs)

In OSCs, the power conversion efficiency (PCE) is the ultimate measure of performance. This is influenced by the open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF).

MoietyMaterial SystemPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Benzothiazole P3HT:PI-BT2.540.96--[1][9]
Benzothiazole P1/PC71BM blend6.130.78--[10]
Benzothiazole PBDT-oTz-based device15.02---[11]
This compound DCVT-BTT:PCBM2.04---[12]

Benzothiazole-based materials have shown remarkable success in OSCs, with PCEs exceeding 15%.[3][11] The electron-deficient nature of the benzothiazole unit allows for the creation of donor-acceptor polymers with tailored energy levels, leading to high open-circuit voltages.[10] While this compound derivatives have also been utilized in OSCs, the reported efficiencies in the provided data are more modest.[12]

Unraveling the "Why": Structure-Property Relationships

The observed performance differences can be traced back to the fundamental molecular and electronic properties of the two heterocycles.

Caption: Key structure-property relationships for this compound and benzothiazole.

The electron-donating nature of the sulfur atoms in this compound can lead to materials with higher Highest Occupied Molecular Orbital (HOMO) energy levels, which is often beneficial for hole transport in p-type OFETs. Conversely, the electron-withdrawing character of the benzothiazole moiety helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for efficient electron injection and transport in n-type materials and for achieving high open-circuit voltages in OSCs.[4][10] Furthermore, the planarity of the molecular backbone, influenced by the choice of heterocycle, plays a critical role in facilitating strong intermolecular π-π stacking, which is essential for efficient charge transport.[6]

Experimental Protocols: From Molecule to Device

To provide practical insights, this section outlines key experimental procedures for the synthesis of a representative semiconductor and the fabrication of an organic thin-film transistor.

Synthesis of a Benzothiadiazole-based Donor-Acceptor-Donor Molecule

This protocol describes the synthesis of a D-A-D type small molecule using a Stille coupling reaction.[13]

Materials:

  • 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole

  • 2-(tributylstannyl)pyridine

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole (1.00 g, 2.18 mmol) and 2-(tributylstannyl)pyridine (1.77 g, 4.80 mmol) in anhydrous THF (80 mL), add Pd(PPh₃)₂Cl₂ (0.31 g, 0.436 mmol) at room temperature under a nitrogen atmosphere.[13]

  • Reflux the resulting mixture with stirring for 70 hours.[13]

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and extract with EtOAc.

  • Wash the organic extract with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired compound.

Fabrication of a Top-Contact, Bottom-Gate Organic Thin-Film Transistor (OTFT)

This protocol outlines the general steps for fabricating an OTFT device.

OTFT_Fabrication sub Si/SiO2 Substrate clean Substrate Cleaning (Sonication in Acetone, IPA) sub->clean ots Surface Treatment (Octyltrichlorosilane) clean->ots spin Active Layer Deposition (Spin-coating or Vacuum Deposition) ots->spin anneal Thermal Annealing spin->anneal electrode Source/Drain Electrode Deposition (Thermal Evaporation) anneal->electrode characterize Device Characterization electrode->characterize

Caption: General workflow for OTFT fabrication.

Procedure:

  • Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively.

  • Cleaning: Clean the substrate by sonicating in a sequence of solvents such as acetone and isopropyl alcohol, followed by drying with nitrogen.

  • Surface Modification: Treat the SiO₂ surface with a self-assembled monolayer, for example, by immersing it in a solution of octyltrichlorosilane (OTS) in toluene, to improve the interface with the organic semiconductor.

  • Active Layer Deposition: Deposit the organic semiconductor onto the treated substrate. This can be done via solution processing methods like spin-coating or through vacuum thermal evaporation.

  • Annealing: Anneal the film at an optimized temperature to improve crystallinity and morphology.

  • Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the semiconductor layer through a shadow mask using thermal evaporation.

  • Characterization: Measure the electrical characteristics of the device, such as output and transfer curves, using a semiconductor parameter analyzer to determine the charge carrier mobility and on/off ratio.

Concluding Remarks

Both this compound and benzothiazole are powerful tools in the organic semiconductor designer's toolkit. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired application and performance targets.

  • This compound and its derivatives, particularly the BTBT core, have shown exceptional promise for high-performance p-type OFETs due to their propensity for forming highly ordered crystalline thin films, leading to excellent hole mobility.

  • Benzothiazole , with its inherent electron-deficient nature and synthetic versatility, has proven to be a workhorse for developing both high-efficiency organic solar cells and high-mobility n-type OFETs .

Future advancements in this field will undoubtedly involve the creative combination of these and other heterocyclic building blocks, along with sophisticated molecular engineering strategies, to push the boundaries of organic semiconductor performance.

References

A Comparative Guide to the Biological Activities of 1,3-Benzodithiole and 1,3,2-Benzothiazagermole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery. This guide provides a detailed comparison of the biological activities of precursors for two distinct heterocyclic systems: the well-established 1,3-Benzodithiole and the novel, yet-to-be-synthesized 1,3,2-Benzothiazagermole. By examining the known biological profiles of their respective precursors, we aim to provide a predictive framework for the potential therapeutic applications of these intriguing molecules.

Introduction to the Heterocyclic Systems

The this compound Scaffold

The this compound core is a sulfur-containing heterocycle that has been incorporated into a variety of biologically active molecules. Its precursors, primarily substituted 1,2-benzenedithiols, are key to its synthesis and contribute significantly to the overall biological profile of the final derivatives. The inherent reactivity of the thiol groups in 1,2-benzenedithiol allows for a diverse range of chemical modifications, leading to compounds with a broad spectrum of activities.

The Hypothetical 1,3,2-Benzothiazagermole Scaffold

1,3,2-Benzothiazagermole represents a frontier in heterocyclic chemistry, incorporating not only nitrogen and sulfur but also a germanium atom into its core structure. As a novel and rare heterocyclic system, no specific synthesis or functionalization protocols have been reported in the current scientific literature.[1][2] This guide, therefore, will extrapolate its potential biological activities by dissecting the known properties of its conceptual precursors: 2-aminothiophenol derivatives and various organogermanium compounds. Organogermanium compounds have garnered interest for their low mammalian toxicity and diverse pharmacological effects.[3]

Precursors to this compound: A Foundation of Diverse Bioactivity

The primary precursor to the this compound scaffold is 1,2-benzenedithiol and its substituted derivatives. This organosulfur compound, a colorless viscous liquid, consists of a benzene ring with two adjacent thiol groups.[4]

Known Biological Activities of 1,2-Benzenedithiol Derivatives

Derivatives of 1,2-benzenedithiol have been investigated for a range of biological activities, primarily stemming from the reactivity of the thiol groups and their ability to chelate metals.

  • Antimicrobial and Antifungal Activity : The ability of dithiol compounds to interact with metal ions essential for microbial enzymes makes them promising antimicrobial agents. Studies have shown that various benzodithiole derivatives exhibit inhibitory activity against bacterial and fungal strains.

  • Anticancer Activity : Certain 1,3-benzodioxole derivatives, structurally related to benzodithioles, have demonstrated cytotoxic activity against several human tumor cell lines.[5][6][7] This suggests that the benzodithiole scaffold could also be a valuable pharmacophore in the design of novel anticancer agents. For instance, some thiourea derivatives incorporating a 1,3-benzodioxole moiety have shown significant cytotoxic effects against various cancer cell lines, in some cases greater than the standard drug doxorubicin.[6][8]

  • Enzyme Inhibition : The vicinal thiol groups can interact with the active sites of various enzymes, leading to their inhibition. This property is particularly relevant in the context of developing inhibitors for metalloenzymes.

  • Chemoprevention : A notable application of 1,2-benzenedithiol is in a cyclocondensation assay used to quantify isothiocyanates, which are potent chemopreventive agents found in cruciferous vegetables.[9] This highlights the reactivity of the dithiol precursor and its utility in biological research.

Precursors to 1,3,2-Benzothiazagermole: A Predictive Outlook

The synthesis of 1,3,2-benzothiazagermole is yet to be reported. However, a logical synthetic pathway would involve the condensation of a 2-aminothiophenol derivative with a suitable germanium-containing reagent. Therefore, to predict the biological activity of this novel heterocycle, we must examine the individual contributions of its precursors.

2-Aminothiophenol Derivatives: A Versatile Pharmacophore

2-Aminothiophenol and its derivatives are foundational building blocks for a vast array of biologically active benzothiazoles. The benzothiazole nucleus is a significant scaffold in drug design due to its wide range of pharmacological activities.[10][11]

  • Antimicrobial and Antifungal Properties : Benzothiazole derivatives are well-documented for their potent activity against a wide spectrum of bacteria and fungi.[12][13][14][15] The incorporation of the benzothiazole moiety, derived from 2-aminothiophenol, into the 1,3,2-benzothiazagermole structure is likely to confer antimicrobial properties.

  • Anticancer Activity : Numerous benzothiazole-containing compounds have been developed as anticancer agents, targeting various mechanisms within cancer cells.[10][16] This suggests that 1,3,2-benzothiazagermole derivatives could also exhibit cytotoxic effects against tumor cells.

  • Anti-inflammatory and Analgesic Effects : The benzothiazole scaffold is present in several anti-inflammatory and analgesic drugs. This activity is often attributed to the inhibition of key enzymes in the inflammatory cascade.

  • Neuroprotective and CNS Activity : Certain benzothiazole derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's.[10][17]

Organogermanium Compounds: A Unique Bioactive Element

The inclusion of germanium in a heterocyclic system is a novel approach in medicinal chemistry. Organogermanium compounds are known for their unique biological properties, often characterized by low toxicity.[3]

  • Immunomodulatory Effects : A significant body of research points to the immunomodulatory potential of organogermanium compounds.[18] They have been shown to enhance the activity of immune cells, suggesting that 1,3,2-benzothiazagermole could have applications in immunotherapy.

  • Antitumor Activity : Certain organogermanium compounds have demonstrated antitumor activities, and their water-soluble derivatives have been found to be significantly more active.[18][19] The mechanism is thought to involve both direct cytotoxicity and immune system stimulation.

  • Antiviral and Antimicrobial Potential : While less common than for other classes of compounds, some organogermanium compounds have been reported to possess antiviral and antimicrobial properties.[1]

  • Low Toxicity : A key advantage of many organogermanium compounds is their relatively low mammalian toxicity, which is a desirable characteristic for any potential therapeutic agent.[3][18]

Comparative Analysis and Future Perspectives

The table below summarizes the known and predicted biological activities of the precursors for this compound and 1,3,2-Benzothiazagermole.

Biological ActivityThis compound Precursors (1,2-Benzenedithiol derivatives)1,3,2-Benzothiazagermole Precursors (2-Aminothiophenol & Organogermanium Compounds)
Antimicrobial Demonstrated activity against bacteria and fungi.Predicted: High potential due to the benzothiazole moiety. Organogermanium may contribute.
Anticancer Cytotoxic activity observed in related benzodioxole structures.Predicted: High potential from both benzothiazole and organogermanium components, possibly with synergistic effects.
Anti-inflammatory Potential based on enzyme inhibition capabilities.Predicted: Likely activity from the benzothiazole scaffold.
Immunomodulatory Not a primary reported activity.Predicted: Significant potential due to the presence of organogermanium.
Neuroprotective Not a primary reported activity.Predicted: Potential activity from the benzothiazole component.
Toxicity Dependent on the specific derivative.Predicted: Potentially low mammalian toxicity, a characteristic of many organogermanium compounds.

Experimental Protocols

While specific protocols for the biological evaluation of the novel 1,3,2-benzothiazagermole are not yet established, standard assays used for its precursors can be adapted.

General Antimicrobial Susceptibility Testing

A standard method to assess the antimicrobial activity of the synthesized compounds is the broth microdilution method.

Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizing the Synthesis Pathways

The following diagrams illustrate the conceptual synthetic pathways for the formation of the this compound and the hypothetical 1,3,2-Benzothiazagermole scaffolds from their respective precursors.

G Conceptual Synthesis of this compound precursor 1,2-Benzenedithiol product This compound Derivative precursor->product Condensation reagent Carbonyl Compound (e.g., Aldehyde, Ketone) reagent->product

Caption: Synthesis of this compound derivatives.

G Hypothetical Synthesis of 1,3,2-Benzothiazagermole precursor1 2-Aminothiophenol Derivative product 1,3,2-Benzothiazagermole Derivative precursor1->product Condensation precursor2 Organogermanium Reagent (e.g., Dihalogermane) precursor2->product

Caption: Hypothetical synthesis of 1,3,2-Benzothiazagermole.

Conclusion

This guide provides a comparative analysis of the biological activities of precursors for this compound and the novel 1,3,2-Benzothiazagermole. While this compound precursors have established a foundation for diverse biological activities, the hypothetical 1,3,2-Benzothiazagermole presents an exciting frontier in medicinal chemistry. By combining the well-documented bioactivities of benzothiazoles with the unique properties of organogermanium compounds, the 1,3,2-Benzothiazagermole scaffold holds significant promise for the development of new therapeutic agents with potentially novel mechanisms of action and favorable toxicity profiles. Further synthetic and biological investigations into this unexplored heterocyclic system are highly warranted.

References

structure-activity relationship of substituted 1,3-benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationships of Substituted 1,3-Benzothiazole Derivatives

Introduction: The Versatility of the 1,3-Benzothiazole Scaffold

The 1,3-benzothiazole moiety, a bicyclic system featuring a benzene ring fused to a thiazole ring, represents a cornerstone in medicinal chemistry.[1][2][3] This privileged scaffold is not only present in numerous natural products but also forms the core of a wide array of synthetic compounds with significant therapeutic value.[1][4][5] The structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, allows for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[4][6]

The clinical relevance of this scaffold is well-established, with drugs like Riluzole (used for amyotrophic lateral sclerosis) and Pramipexole (for Parkinson's disease) featuring the benzothiazole core.[7][8] The unique methine center in the thiazole ring and the potential for substitution at multiple positions (primarily C-2 and C-6) make it an ideal template for drug design and optimization.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 1,3-benzothiazole derivatives across key therapeutic areas, supported by experimental data and protocols.

Comparative Analysis of Structure-Activity Relationships (SAR)

The biological activity of benzothiazole derivatives can be precisely modulated by altering the nature and position of substituents on the bicyclic ring system. The following sections dissect the SAR for major pharmacological activities, providing a comparative framework for researchers.

Antimicrobial Activity

Benzothiazole-based compounds have demonstrated potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, and various fungal strains.[9][10] The SAR for antimicrobial agents is heavily influenced by substitutions at the C-2 and C-6 positions.[2]

  • Position C-2: This is the most common site for modification.

    • Amino and Substituted Amines: The presence of a 2-amino group is a crucial starting point. Further substitution on this amine, often forming Schiff bases or incorporating other heterocyclic rings like pyrimidines, imidazoles, or triazoles, has been shown to enhance antimicrobial potency.[11][12][13]

    • Aryl Groups: Attaching aryl groups at C-2 can modulate activity. For instance, a 4-hydroxyphenyl group at the 2-position of a linked 1,3-thiazole moiety showed better activity compared to having the same group at the 4-position.[14]

  • Position C-6: Modifications at this position on the benzene ring also play a significant role.

    • Halogens: The introduction of electron-withdrawing groups, such as halogens (e.g., fluoro, chloro), often leads to increased antibacterial activity.[15]

  • General Trends: Studies have shown that benzothiazole-urea hybrids can be highly effective against resistant strains like MRSA.[9] The incorporation of moieties like pyrazole-thiazole can also lead to compounds with significant antibacterial action.[15]

Table 1: SAR Summary for Antimicrobial 1,3-Benzothiazole Derivatives

Position of SubstitutionSubstituent TypeEffect on Antimicrobial ActivitySupporting Evidence (Example)
C-2 Substituted Amino Groups (e.g., linked to imidazole)Enhancement N-Substituted (benzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amine shows good activity.[11]
C-2 Aryl Groups (e.g., 4-hydroxyphenyl)Enhancement A 4-hydroxyphenyl group at the 2-position improves activity against S. aureus and E. coli.[14]
C-2 Hydrazinyl-thiazole ScaffoldEnhancement 2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is active against Staphylococcus aureus.[13]
C-6 Halogens (e.g., -F, -Cl)Enhancement Halogen substitution on the benzothiazole moiety enhances antibacterial activity.[15]
Benzene Ring Electron-withdrawing groups (-NO2)Enhancement Substitution of a 3-nitro group on an attached phenyl ring improves antibacterial action.[15]
Anticancer Activity

The benzothiazole scaffold is a key component in the development of novel anticancer agents, with derivatives showing cytotoxicity against various cancer cell lines.[5][16][17]

  • 2-Arylbenzothiazoles: This class is particularly prominent. The substitution pattern on the 2-aryl ring is critical for activity.

    • 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX610): This compound is a well-known example that possesses potent and selective anti-tumor properties.[17][18] This highlights the importance of methoxy groups on the phenyl ring and a fluorine atom at the C-5 position of the benzothiazole.

    • Other Substitutions: Linking benzamide, pyridine, or pyrimidine moieties to the C-2 position has yielded compounds with significant antitumor potential.[16] For example, a substituted bromopyridine acetamide benzothiazole derivative showed potent activity against several cell lines, including breast (SKRB-3) and liver (HepG2) cancer.[16]

  • Substitutions on the Benzothiazole Ring:

    • Positions C-2 and C-6 are critical. For instance, 2,6-disubstituted benzothiazoles have been studied extensively for their anticancer effects.[18]

    • The presence of methyl and methylthio (-SCH3) groups can confer excellent anticancer activity against lung, breast, and renal cancer cell lines.[16]

  • Mechanism of Action: Many of these derivatives induce apoptosis in cancer cells.[16] Some also act as inhibitors of key enzymes in cancer progression, such as human glutathione S-transferase P1-1 (hGSTP1-1).[5]

Table 2: SAR Summary for Anticancer 1,3-Benzothiazole Derivatives

Position of SubstitutionSubstituent TypeEffect on Anticancer ActivitySupporting Evidence (Example)
C-2 3,4-DimethoxyphenylPotent Activity A key feature of the potent antitumor agent PMX610.[17][18]
C-2 Substituted Benzamides/PyridinesPotent Activity Methoxybenzamide and chloromethylbenzamide derivatives show IC50 values in the low micromolar range.[16]
C-2 Hydrazine-based linkersPotent Activity A hydrazine-based derivative showed an IC50 of 2.41 µM against HeLa cells.[5][16]
C-5 Fluoro (-F)Enhancement The 5-fluoro substitution is present in the potent agent PMX610.[18]
C-6 Various SubstitutionsEnhancement 2,6-disubstituted derivatives show significant anticancer potential.[18]
Anticonvulsant Activity

The benzothiazole nucleus is a recognized pharmacophore for anticonvulsant agents, with the clinically used drug Riluzole serving as a prime example.[7][19] Research indicates that the endocyclic sulfur and nitrogen atoms are vital for this activity.[20]

  • Substitutions at C-2:

    • Amine and Derivatives: The 2-amino group is a common feature. Linking this group to other moieties is a key strategy. For example, acetamide derivatives bearing a mercapto-triazole ring have shown high potency.[21]

    • Sulfonamides: Coupling sulfonamide moieties to a phenyl group at C-2 results in compounds with significant activity in the maximal electroshock (MES) model.[7] SAR studies showed that a p-Cl group on the benzene sulfonamide was more active than p-Br or p-F groups.[7]

  • Substitutions at C-6:

    • Alkoxy Groups: The presence of a benzyloxy group at C-6 is beneficial. Further substitution on this benzyl ring with fluorine (meta- or para-positions) significantly enhances anticonvulsant activity.[21] The trifluoromethoxy group in Riluzole is a key feature for its activity.[22]

  • Hybrid Molecules: Combining the benzothiazole scaffold with other pharmacologically active rings, like 1,3,4-oxadiazole, has produced potent anticonvulsant agents.[23]

Table 3: SAR Summary for Anticonvulsant 1,3-Benzothiazole Derivatives

Position of SubstitutionSubstituent TypeEffect on Anticonvulsant ActivitySupporting Evidence (Example)
C-2 Phenyl sulfonamideEnhancement N-[4-(benzothiazole-2-yl) phenyl] 4-chloro-benzene sulfonamide is a potent agent in the MES model.[7]
C-2 Mercapto-triazole acetamideHigh Potency 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d] thiazol-2-yl)acetamide showed a high protective index.[21]
C-6 Trifluoromethoxy (-OCF3)Potent Activity Key substituent in the approved drug Riluzole.[22]
C-6 Fluorobenzyl)oxyHigh Potency A p-F or m-F on the benzyloxy ring enhances activity in MES and scPTZ tests.[21]
Neuroprotective Activity

Beyond anticonvulsant effects, benzothiazole derivatives are being explored as multi-target-directed ligands (MTDLs) for treating complex neurodegenerative disorders like Alzheimer's disease (AD).[22]

  • Mechanism of Action: These compounds can simultaneously interact with multiple targets relevant to AD pathology, such as inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[22]

  • SAR Insights:

    • A study of benzothiazole-based histamine H3 receptor (H3R) ligands revealed that linking different cyclic amines via a propyloxy chain at the C-6 position significantly influences activity. An azepan-1-yl group provided the highest H3R affinity.[22]

    • A derivative with a pyrrolidin-1-yl moiety showed the most promising MTDL profile, with potent H3R affinity and micromolar inhibition of AChE, BuChE, and MAO-B.[22]

    • Riluzole itself exerts neuroprotective effects by blocking voltage-gated sodium channels and inhibiting glutamate release.[8][22]

Table 4: SAR Summary for Neuroprotective 1,3-Benzothiazole Derivatives

Position of SubstitutionSubstituent TypeEffect on Neuroprotective ActivityTarget(s)
C-6 (Azepan-1-yl)propyloxyHigh Affinity Histamine H3 Receptor (H3R)[22]
C-2 Pyrrolidin-1-yl-methanoneMulti-Target Activity H3R, AChE, BuChE, MAO-B[22]
C-2 / C-6 2-amino / 6-trifluoromethoxyNeuroprotection Voltage-gated sodium channels, glutamate receptors[8][22]

Experimental Protocols & Methodologies

The synthesis and evaluation of benzothiazole derivatives require standardized and reproducible protocols. The causality behind these experimental choices lies in ensuring the efficient formation of the target compounds and the accurate assessment of their biological effects.

Protocol 1: General Synthesis of 2-Substituted Benzothiazoles

This protocol describes a common method for synthesizing the benzothiazole core via condensation, a reliable and versatile approach.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve substituted 2-aminothiophenol (1 mmol) in a suitable solvent like dimethylformamide (DMF).

  • Addition of Second Reactant: Add an equimolar amount of a substituted aromatic aldehyde or carboxylic acid (1 mmol).

  • Catalyst/Reagent Addition: For reactions with aldehydes, an oxidizing agent or catalyst might be required. For reactions with carboxylic acids, a coupling agent is used. A common method involves using sodium metabisulfite (Na2S2O5) with aldehydes.[1]

  • Reaction Condition: Heat the mixture under reflux for a specified period (typically 2-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The precipitated solid product is collected by filtration, washed thoroughly with water to remove impurities, and dried.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) to yield the pure 2-substituted benzothiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][18]

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is chosen for its reliability and high-throughput capability.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, A431 skin cancer) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.[17]

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives in the culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[17]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. It is chosen for its high predictive value for clinical efficacy.

Step-by-Step Methodology:

  • Animal Model: Use Swiss albino mice (weighing 20-25 g) acclimatized to laboratory conditions.[23][24]

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at a specific dose (e.g., 30 or 100 mg/kg). A control group receives the vehicle, and a standard group receives a known anticonvulsant like Phenytoin.[7][23]

  • Time Interval: Wait for a predetermined time (e.g., 30-60 minutes) to allow for drug absorption and distribution.

  • Induction of Seizure: Apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: Abolition of the hind limb extension is considered the endpoint, indicating anticonvulsant activity.

  • Neurotoxicity: Assess neurotoxicity using the rotarod test, where motor impairment is evaluated by the inability of the animal to remain on a rotating rod.[21]

  • Data Analysis: The activity is often reported as the number of animals protected in a group. For potent compounds, the ED50 (median effective dose) is calculated.

Visualizations: Workflows and Relationships

Diagrams help to conceptualize complex relationships and experimental processes, providing a clear visual summary for researchers.

SAR_Workflow cluster_core Core Scaffold cluster_positions Substitution Positions cluster_activities Biological Activities Core 1,3-Benzothiazole C2 C-2 Position Core->C2 Modification at C6 C-6 Position Core->C6 Modification at Other Other Positions (e.g., C-5, C-7) Core->Other Modification at Antimicrobial Antimicrobial C2->Antimicrobial Influences Anticancer Anticancer C2->Anticancer Influences Anticonvulsant Anticonvulsant C2->Anticonvulsant Influences Neuroprotective Neuroprotective C2->Neuroprotective Influences C6->Antimicrobial Influences C6->Anticancer Influences C6->Anticonvulsant Influences C6->Neuroprotective Influences Other->Antimicrobial Influences Other->Anticancer Influences

Caption: General workflow for SAR studies of 1,3-benzothiazole.

MTT_Assay_Workflow start Start: Cancer Cell Line seed 1. Seed cells in 96-well plate start->seed adhere 2. Allow cells to adhere (Overnight) seed->adhere treat 3. Treat with Benzothiazole Derivatives (Varying Conc.) adhere->treat incubate 4. Incubate for 48-72 hours treat->incubate mtt 5. Add MTT Reagent (4-hour incubation) incubate->mtt formazan Formation of Formazan (Purple Crystals) mtt->formazan solubilize 6. Solubilize Formazan with DMSO formazan->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability & Determine IC50 read->analyze end End: Cytotoxicity Data analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The 1,3-benzothiazole scaffold is a remarkably versatile and enduring platform in drug discovery. The extensive body of research clearly demonstrates that targeted substitutions at key positions, particularly C-2 and C-6, can systematically tune the biological activity of its derivatives. By comparing the SAR across antimicrobial, anticancer, anticonvulsant, and neuroprotective domains, clear patterns emerge: halogen and alkoxy groups on the benzene ring often enhance potency, while diverse heterocyclic and aryl substitutions at the C-2 position can be tailored to interact with specific biological targets. The experimental protocols provided herein offer a validated framework for the synthesis and evaluation of new chemical entities based on this powerful scaffold. Future research will undoubtedly continue to leverage these foundational SAR principles to develop next-generation therapeutic agents with improved efficacy and safety profiles.

References

A Computational Compass: Using DFT Calculations to Navigate and Rationalize the Synthesis of 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the 1,3,4-Thiadiazole Scaffold

In the landscape of medicinal chemistry and drug development, certain heterocyclic structures appear with remarkable frequency, owing to their privileged role in biological interactions. The 1,3,4-thiadiazole ring is a quintessential example of such a scaffold.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3][4] This biological versatility stems from the unique electronic and structural features of the ring, particularly the -N=C-S- moiety, which facilitates strong interactions with biomolecules.[4]

However, the synthesis of specifically substituted 1,3,4-thiadiazoles can be challenging, often raising questions about reaction mechanisms, regioselectivity, and the comparative efficacy of different synthetic routes. While classical experimental approaches provide invaluable empirical data, they often leave the "why" unanswered. This guide explores how Density Functional Theory (DFT) calculations have emerged as a powerful predictive and explanatory tool, providing a computational compass to rationalize experimental findings and guide the design of more efficient synthetic strategies. We will compare common experimental routes with the insights gleaned from theoretical calculations, offering a holistic view for researchers aiming to master the synthesis of these vital compounds.

Pillar 1: A Survey of Common Experimental Routes

The synthesis of the 1,3,4-thiadiazole core can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Below, we compare three prevalent strategies.

Method 1: Cyclization of Thiosemicarbazides

This is arguably the most common and versatile approach, utilizing readily available thiosemicarbazides and a variety of cyclizing agents.[5] The reaction typically involves the condensation of a thiosemicarbazide with a carboxylic acid (or its derivative, like an acid chloride) under dehydrating conditions.

  • Typical Reagents: Phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or polyphosphate ester (PPE) are frequently used to drive the cyclodehydration.[6][7][8]

  • Experimental Findings: This method generally provides good to excellent yields for a wide range of substrates. However, harsh acidic conditions can sometimes be incompatible with sensitive functional groups on the starting materials. The proposed mechanism involves an initial nucleophilic attack by the thioamide nitrogen onto the carboxylic acid, followed by cyclization and dehydration.[5]

Method 2: Thionation of Diacylhydrazines

An alternative route involves the synthesis of an N,N'-diacylhydrazine intermediate, which is subsequently treated with a thionating agent to form the thiadiazole ring.

  • Typical Reagents: Lawesson's reagent or phosphorus pentasulfide (P₂S₅) are the gold standards for this transformation, efficiently converting a carbonyl group into a thiocarbonyl, which facilitates the cyclization.[9][10]

  • Experimental Findings: This two-step approach is robust and often used when the corresponding carboxylic acid for the thiosemicarbazide route is not ideal. It offers a different strategic pathway for accessing 2,5-disubstituted thiadiazoles.[10]

Method 3: Modern One-Pot Approaches

Recent advancements have focused on improving efficiency and functional group tolerance through milder, one-pot procedures.

  • Typical Reagents: A notable example involves the use of elemental sulfur (S₈) to mediate the coupling of acyl hydrazines and primary nitroalkanes.[11]

  • Experimental Findings: These methods are operationally simple and can proceed under mild, often room-temperature conditions, demonstrating excellent chemoselectivity and tolerance for a wide array of functional groups.[11] This makes them highly suitable for late-stage functionalization in complex molecule synthesis.

Pillar 2: The Computational Lens - Demystifying Reactions with DFT

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For the synthetic chemist, it provides a powerful toolkit to visualize and quantify the energetic landscape of a chemical reaction.

  • Geometry Optimization: DFT calculates the lowest-energy three-dimensional arrangement of atoms for reactants, intermediates, products, and, crucially, transition states.

  • Transition State (TS) Theory: A transition state represents the highest energy barrier that must be overcome for a reaction to proceed. By calculating the energy of this TS relative to the reactants (the activation energy, ΔG‡), DFT can predict the feasibility and rate of a reaction. A lower activation energy implies a faster, more favorable reaction.

  • Reaction Pathway Mapping: By connecting the optimized structures of reactants, transition states, and products, DFT can generate a complete energy profile for a proposed mechanism, allowing researchers to identify the rate-determining step and validate mechanistic hypotheses.

  • Reactivity Indices: Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps can predict which sites on a molecule are most susceptible to nucleophilic or electrophilic attack, providing a clear rationale for observed regioselectivity.[12]

Pillar 3: Synergy in Action - DFT Rationalization of Experimental Outcomes

The true power of DFT is realized when it is used to explain puzzling or unexpected experimental results.

Case Study: Rationalizing Regioselectivity

Experimental Problem: In the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from unsymmetrical thiosemicarbazides, cyclization can theoretically occur via two different pathways, leading to two distinct regioisomers. Experimentally, one isomer is often formed with high or exclusive selectivity.[13]

DFT-Driven Explanation: A DFT study can model both potential cyclization pathways. By locating the transition state for each path and calculating their respective activation energies, a direct comparison can be made. For instance, if Pathway A leads to the observed product and Pathway B leads to the unobserved one, DFT calculations will almost invariably show that the activation energy for Pathway A (ΔG‡_A) is significantly lower than for Pathway B (ΔG‡_B). This energy difference (ΔΔG‡) directly correlates to the product ratio observed in the flask, providing a quantitative, physics-based explanation for the reaction's regioselectivity. MEP analysis can further illuminate this by showing that the nucleophilic atom involved in the cyclization has a greater negative potential (is more electron-rich) in the conformation leading to the favored product.[12]

Comparative Data: Experimental Observations vs. DFT Predictions
Phenomenon InvestigatedExperimental ObservationDFT-Derived Rationale & Key Parameter
Reaction Rate Method A is faster than Method B.The calculated activation energy (ΔG‡) for the rate-determining step in Method A is lower than in Method B.
Regioselectivity Isomer X is the major product (>95%).The activation energy (ΔG‡) for the transition state leading to Isomer X is >2 kcal/mol lower than for the path to other isomers.
Reagent Efficacy Reagent P (e.g., POCl₃) gives higher yields than Reagent Q (e.g., H₂SO₄)The reaction mechanism modeled with Reagent P proceeds through a lower-energy, more stable intermediate or transition state.
Substituent Effects Electron-donating groups on the aryl ring accelerate the reaction.DFT calculations show a stabilization of the positive charge buildup in the transition state, lowering its energy.

A Practical Guide: Integrated Experimental and Computational Workflows

To bridge theory and practice, we provide a self-validating protocol where an experimental synthesis is paired with a foundational computational workflow to analyze its mechanism.

Part A: Experimental Protocol - Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine

This protocol is adapted from established methods for synthesizing 2-amino-1,3,4-thiadiazoles.[7]

  • Reactant Preparation: To a solution of benzoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).

  • Reaction: Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully add distilled water (15 mL) to the cooled mixture. Neutralize the remaining PPE with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Isolation: The resulting precipitate is filtered, washed sequentially with water, chloroform, and hexane.

  • Purification: The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to yield pure 5-phenyl-1,3,4-thiadiazol-2-amine.

  • Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and FT-IR spectroscopy and compare with literature data.[6][14]

Part B: Foundational DFT Workflow for Mechanistic Insight

This workflow outlines the steps to calculate the activation energy for the key cyclization step.

Conclusion

The synthesis of 1,3,4-thiadiazoles, while well-established, is filled with nuances where experimental outcomes can be profoundly illuminated by computational chemistry. DFT calculations provide a robust, predictive framework to move beyond simple observation to deep mechanistic understanding. By comparing the activation barriers of competing pathways, rationalizing regioselectivity, and modeling the effect of different reagents, DFT serves as an invaluable partner to experimental work. For researchers and drug development professionals, integrating these computational workflows does not replace the need for skilled bench chemistry; rather, it enhances it, enabling more informed decisions, accelerating discovery, and ultimately leading to the more efficient synthesis of these therapeutically vital molecules.

References

Unlocking High-Performance Organic Electronics: A Comparative Guide to Unsymmetrical BTBT Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of next-generation flexible and solution-processable electronics, organic semiconductors are paramount. Among the leading candidates,[1][2]benzothieno[3,2-b]benzothiophene (BTBT) and its derivatives have garnered significant attention for their exceptional charge transport properties.[1][3] While symmetrical BTBT derivatives have been extensively studied, a growing body of evidence suggests that their unsymmetrical counterparts hold the key to unlocking even higher performance.[4][5][6] This guide provides a comprehensive assessment of the charge transport properties of unsymmetrical BTBT derivatives, offering a comparative analysis against their symmetrical analogues and detailing the experimental methodologies crucial for their evaluation.

The Asymmetry Advantage: Beyond Symmetrical Scaffolds

The introduction of asymmetry in the BTBT core, by attaching different functional groups at the 2 and 7 positions, provides a powerful tool to fine-tune the molecular packing and electronic properties of the resulting semiconductor.[7] This strategic molecular design can lead to optimized intermolecular interactions, crucial for efficient charge hopping between adjacent molecules.[1]

Unsymmetrical BTBT compounds have demonstrated the potential to outperform their symmetrical relatives.[4][5] For instance, the liquid crystalline 2-decyl-7-phenyl-BTBT has exhibited remarkable hole mobilities as high as 14.7 cm²/V·s.[5] This performance enhancement is often attributed to a "zipper effect," where the interlocking of different side chains brings the BTBT cores into closer proximity, thereby promoting stronger intermolecular orbital coupling and facilitating charge transport.[1]

Comparative Analysis of Charge Transport Properties

To provide a clear and objective comparison, the following table summarizes the key performance metrics of representative symmetrical and unsymmetrical BTBT derivatives, as reported in the literature. The data highlights the superior performance often achieved with unsymmetrical designs.

SemiconductorSubstitutionDeposition MethodMobility (μ) [cm²/V·s]On/Off RatioThreshold Voltage (Vth) [V]Reference(s)
Symmetrical
C8-BTBT2,7-dioctylSolution-Shearing> 10> 106~ -3.2[6][8]
C12-BTBT2,7-didodecylSpin-Coating> 0.1> 105-[9]
Unsymmetrical
Ph-BTBT-102-decyl-7-phenylSolution-Shearing> 10> 106-[6]
Ph-BTBT-C102-decyl-7-phenylBlade-Coatingup to 18 (RT), 45 (80K)> 106-[10]
C10-BTBTNAsymmetric alkyl substitution-up to 3.28--[4]
Phenyl & Methoxy functionalized BTBTs-Blended with PIDTBTDouble that of pristine PIDTBT--[4][7]

Table 1: Comparative Performance of Symmetrical and Unsymmetrical BTBT Derivatives. This table showcases the high mobilities achieved by unsymmetrical derivatives, often exceeding or rivaling their symmetrical counterparts. The choice of deposition method and processing conditions significantly impacts the final device performance.

Structure-Property Relationships: The Key to Rational Design

The enhanced performance of unsymmetrical BTBT derivatives is not serendipitous but rather a direct consequence of their unique molecular structure and resulting solid-state packing. Key factors influencing charge transport include:

  • Molecular Packing: Asymmetry can disrupt the typical herringbone packing observed in many symmetrical BTBTs, leading to alternative, more favorable arrangements for two-dimensional charge transport.[11] The "zipper effect" is a prime example of how different side chains can induce a more compact and ordered packing of the conjugated cores.[1]

  • Intermolecular Interactions: The introduction of different functional groups allows for the tuning of intermolecular forces, such as π-π stacking and van der Waals interactions, which are critical for efficient charge transfer between molecules.[12]

  • Energy Level Modulation: The electronic nature of the substituents on the BTBT core can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[4][7] This is crucial for optimizing charge injection from the electrodes and ensuring air stability of the semiconductor.

Experimental Workflow: From Molecule to High-Performance Device

The fabrication and characterization of organic thin-film transistors (OTFTs) are critical steps in assessing the charge transport properties of new semiconductor materials. The following sections detail a robust and reproducible workflow.

Device Fabrication: The Solution-Shearing Technique

Solution-shearing is a powerful and scalable technique for depositing highly crystalline and well-aligned thin films of organic semiconductors.[13][14]

OTFT_Fabrication cluster_prep Substrate Preparation cluster_deposition Semiconductor Deposition cluster_electrode Electrode Deposition Substrate_Cleaning Substrate Cleaning (e.g., Si/SiO2) Surface_Treatment Surface Treatment (e.g., HMDS) Substrate_Cleaning->Surface_Treatment Solution_Prep Prepare Semiconductor Solution Surface_Treatment->Solution_Prep Solution_Shearing Solution-Shearing (Control Speed & Temp) Solution_Prep->Solution_Shearing Annealing Thermal Annealing Solution_Shearing->Annealing Shadow_Mask Shadow Mask Alignment Annealing->Shadow_Mask Evaporation Thermal Evaporation (e.g., Au) Shadow_Mask->Evaporation Final_Device Final OTFT Device Evaporation->Final_Device

Figure 1: Workflow for OTFT fabrication using solution-shearing.

Step-by-Step Protocol:

  • Substrate Preparation:

    • Thoroughly clean the Si/SiO₂ substrates using a sequence of sonication in deionized water, acetone, and isopropanol.

    • Treat the substrate surface with a self-assembled monolayer (e.g., hexamethyldisilazane, HMDS) to improve the film quality and device performance.

  • Semiconductor Solution Preparation:

    • Dissolve the unsymmetrical BTBT derivative in a suitable high-boiling point organic solvent (e.g., chlorobenzene, dichlorobenzene) at a specific concentration (typically 0.1-1 wt%).

    • To enhance film formation and mobility, a polymer binder such as polystyrene (PS) can be blended into the solution.[4]

  • Solution-Shearing Deposition:

    • Place the substrate on a heated stage.

    • Dispense a small volume of the semiconductor solution at the edge of a shearing blade held at a slight angle to the substrate.

    • Move the blade across the substrate at a constant, controlled speed (e.g., 0.1-2 mm/s). The solvent evaporates at the meniscus, leading to the crystallization of the organic semiconductor.

  • Thermal Annealing:

    • Anneal the deposited thin film at a temperature above the boiling point of the solvent and below the melting point of the semiconductor to remove residual solvent and improve crystallinity.

  • Electrode Deposition:

    • Define the source and drain electrodes using a shadow mask.

    • Deposit the electrodes (e.g., 50 nm of gold) via thermal evaporation in a high-vacuum chamber.

Device Characterization: Quantifying Performance

A comprehensive characterization of the fabricated OTFTs is essential to extract key performance metrics.

OTFT_Characterization cluster_electrical Electrical Characterization cluster_structural Structural & Morphological Analysis OTFT_Device Fabricated OTFT Transfer_Curve Transfer Characteristics (Id vs. Vg) OTFT_Device->Transfer_Curve Output_Curve Output Characteristics (Id vs. Vd) OTFT_Device->Output_Curve AFM Atomic Force Microscopy (AFM) OTFT_Device->AFM GIXRD Grazing-Incidence X-ray Diffraction (GIXRD) OTFT_Device->GIXRD Mobility Mobility (μ) Transfer_Curve->Mobility OnOff_Ratio On/Off Ratio Transfer_Curve->OnOff_Ratio Vth Threshold Voltage (Vth) Transfer_Curve->Vth

Figure 2: Comprehensive characterization workflow for OTFTs.

Key Characterization Techniques:

  • Electrical Measurements:

    • Transfer Characteristics (Id vs. Vg): Measured at a constant source-drain voltage (Vd), this curve provides the on/off current ratio, threshold voltage (Vth), and allows for the calculation of the field-effect mobility (μ) in the saturation regime using the following equation: Id = (W/2L) * μ * Ci * (Vg - Vth)² where W is the channel width, L is the channel length, and Ci is the capacitance per unit area of the gate dielectric.

    • Output Characteristics (Id vs. Vd): Measured at various gate voltages (Vg), these curves demonstrate the typical transistor behavior, including the linear and saturation regimes.[2][3][15]

  • Structural and Morphological Analysis:

    • Atomic Force Microscopy (AFM): Provides high-resolution images of the thin film surface, revealing details about grain size, morphology, and film continuity.[9]

    • Grazing-Incidence X-ray Diffraction (GIXRD): A powerful technique to probe the molecular packing and orientation of the semiconductor molecules within the thin film, which is crucial for understanding the structure-property relationships.[16]

Conclusion and Future Outlook

Unsymmetrical BTBT derivatives represent a significant step forward in the design of high-performance organic semiconductors. Their tunable electronic properties and potential for superior charge transport characteristics make them highly promising for a wide range of applications in flexible and printed electronics. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these materials, enabling researchers to rationally design and synthesize the next generation of organic electronic materials. As our understanding of the intricate interplay between molecular structure, solid-state packing, and charge transport deepens, we can expect to see even more impressive performance from this exciting class of organic semiconductors.

References

A Comparative Guide to the Synthetic Routes of 4H-benzo[d]oxathiin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal and agricultural chemistry, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, the 4H-benzo[d]oxathiin-4-one scaffold has garnered significant attention due to its presence in molecules with diverse biological activities, including antibacterial, insecticidal, and even as artificial sweeteners.[1] This guide provides an in-depth comparison of the primary synthetic strategies for constructing this valuable heterocyclic system, offering insights into the mechanistic underpinnings and practical considerations for researchers in drug discovery and development.

Introduction to the 4H-benzo[d]oxathiin-4-one Core

The 4H-benzo[d]oxathiin-4-one structure is a benzo-fused six-membered heterocycle containing both an oxygen and a sulfur atom. This unique arrangement of heteroatoms imparts specific chemical properties and biological activities. For instance, compounds like 2-phenyl-4H-benzo[d][1][2]oxathiin-4-one have demonstrated inhibitory effects against Escherichia coli, while 2-methyl-4H-benzo[d][1][2]oxathiin-4-one is a known insecticide.[1] The development of efficient and versatile synthetic routes to this scaffold is therefore a critical endeavor for chemists.

This guide will explore and compare several prominent synthetic approaches, focusing on the starting materials, reaction mechanisms, and overall efficiency. We will delve into methods starting from thiosalicylic acid derivatives and 2-(alkylthio)benzoic acids, highlighting both metal-free and metal-catalyzed pathways.

I. Syntheses Commencing with Thiosalicylic Acid Derivatives

Thiosalicylic acid is a common and readily available starting material for the construction of 4H-benzo[d]oxathiin-4-ones. Various strategies have been developed to cyclize this precursor with different coupling partners.

A. Reaction with Alkynes and Propargyl Alcohols

A prevalent method involves the reaction of thiosalicylic acid with alkynes or propargyl alcohols. These reactions can proceed through either transition-metal-free or transition-metal-catalyzed pathways, offering flexibility in reaction conditions and substrate scope.

1. Transition-Metal-Free Approaches:

In 2021, the Muthusamy group reported a metal-free synthesis of 2,2-disubstituted 4H-benzo[d]oxathiin-4-ones from thiosalicylic acid and propargyl alcohols.[1] This method, conducted under open-air conditions, provides excellent yields. The proposed mechanism involves the nucleophilic addition of the thiol group of thiosalicylic acid to the protonated propargyl alcohol, followed by an intramolecular cyclization.

Another metal-free approach, reported by the Cui group in 2014 for the analogous dioxinones, utilizes K₃PO₄ as a base to promote the cyclization of salicylic acids with dichloromethane or 1,1-dichloroethane, suggesting a similar potential for thiosalicylic acid.[1]

2. Transition-Metal-Catalyzed Strategies:

Transition metals, particularly palladium and iron, have been employed to catalyze the reaction between thiosalicylic acid and alkynes. In 2012, the Nishina group developed a palladium-catalyzed method for this transformation.[1] Later, in a notable advancement, an iron-catalyzed intermolecular coupling of internal alkynes with thiosalicylic acid derivatives was reported.[1] These methods often proceed through a mechanism involving coordination of the metal to the alkyne, facilitating nucleophilic attack by the sulfur atom, followed by reductive elimination to form the heterocyclic ring.

Visualizing the Synthetic Pathways from Thiosalicylic Acid

G cluster_0 Starting Material cluster_1 Coupling Partners cluster_2 Reaction Conditions cluster_3 Product Thiosalicylic_Acid Thiosalicylic Acid Alkynes Alkynes Propargyl_Alcohols Propargyl Alcohols Ethyl_2_diazoacetate Ethyl 2-diazoacetate Metal_Free Metal-Free (e.g., K3PO4) Alkynes->Metal_Free Transition_Metal Transition-Metal Catalyzed (e.g., Pd, Fe) Alkynes->Transition_Metal Propargyl_Alcohols->Metal_Free Electrochemical Electrochemical Ethyl_2_diazoacetate->Electrochemical Product 4H-benzo[d]oxathiin-4-one Metal_Free->Product Transition_Metal->Product Electrochemical->Product

Caption: Synthetic routes to 4H-benzo[d]oxathiin-4-ones from thiosalicylic acid.

B. Electrochemical Synthesis

A more recent and sustainable approach involves the electrochemical synthesis of 4H-benzo[d]oxathiin-4-ones. In 2023, the Gu group developed a method using thiosalicylic acid and ethyl 2-diazoacetate.[1] Although the reported yield was modest (30%), this strategy is noteworthy for avoiding the use of transition metals and external oxidants, aligning with the principles of green chemistry.[1]

II. Intramolecular Cyclization of 2-(Alkylthio)benzoic Acids

An alternative strategy for constructing the 4H-benzo[d]oxathiin-4-one scaffold is through the intramolecular cyclization of 2-(alkylthio)benzoic acids. This approach relies on the functionalization of the α-C(sp³)–H bond of the alkylthio group.

1. Selectfluor-Mediated Cyclization:

In 2021, a transition-metal-free method was reported that utilizes Selectfluor as a mediating agent for the intramolecular α-C(sp³)–H bond cyclization of 2-(alkylthio)benzoic acids.[1] This reaction proceeds efficiently to afford the desired heterocyclic products.

2. PhI(OAc)₂-Mediated Cyclization:

More recently, in 2023, the Jana group developed a rapid and efficient method using phenyliodine diacetate (PhI(OAc)₂) as the mediator.[1] This reaction is notable for its mild conditions, taking place at room temperature and providing good yields within a short reaction time of 10 minutes.[1]

Workflow for Intramolecular Cyclization

G Start 2-(Alkylthio)benzoic Acid Mediator Mediating Agent (Selectfluor or PhI(OAc)2) Start->Mediator Intermediate Reactive Intermediate Mediator->Intermediate Product 4H-benzo[d]oxathiin-4-one Intermediate->Product

Caption: General workflow for the intramolecular cyclization of 2-(alkylthio)benzoic acids.

Comparative Analysis of Synthetic Routes

To provide a clear comparison of the discussed synthetic routes, the following table summarizes key experimental parameters and outcomes.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsYieldsKey Advantages
Metal-Free Reaction with Propargyl Alcohols Thiosalicylic acid, Propargyl alcoholsNoneOpen-airExcellentMetal-free, simple procedure
Transition-Metal Catalyzed Reaction with Alkynes Thiosalicylic acid, AlkynesPd or Fe catalystsVaries with catalystGood to ExcellentHigh efficiency, good functional group tolerance
Electrochemical Synthesis Thiosalicylic acid, Ethyl 2-diazoacetateNone (electrochemical)Electrochemical cell30%Avoids transition metals and external oxidants, sustainable
Selectfluor-Mediated Intramolecular Cyclization 2-(Alkylthio)benzoic acidsSelectfluorTransition-metal-freeGoodUtilizes a different starting material, good yields
PhI(OAc)₂-Mediated Intramolecular Cyclization 2-(Alkylthio)benzoic acidsPhI(OAc)₂Room temperature, 10 minutesGoodVery mild conditions, rapid reaction

Experimental Protocols

Representative Protocol for Metal-Free Synthesis from Thiosalicylic Acid and Propargyl Alcohols

This protocol is adapted from the work of the Muthusamy group.[1]

  • To a round-bottom flask, add thiosalicylic acid (1.0 mmol) and the respective propargyl alcohol (1.2 mmol).

  • The reaction mixture is stirred under open-air conditions at a specified temperature (e.g., reflux) for a designated time (e.g., 2-4 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,2-disubstituted 4H-benzo[d]oxathiin-4-one.

Representative Protocol for PhI(OAc)₂-Mediated Intramolecular Cyclization

This protocol is based on the methodology developed by the Jana group.[1]

  • In a vial, dissolve the 2-(alkylthio)benzoic acid (0.2 mmol) in a suitable solvent (e.g., dichloromethane, 2 mL).

  • To this solution, add PhI(OAc)₂ (0.24 mmol).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired 4H-benzo[d]oxathiin-4-one.

Conclusion and Future Outlook

The synthesis of 4H-benzo[d]oxathiin-4-ones has seen significant advancements, with a variety of efficient methods now available to researchers. The choice of synthetic route will depend on several factors, including the availability of starting materials, desired substitution patterns on the final product, and the importance of factors such as reaction time, cost, and environmental impact.

Traditional methods involving thiosalicylic acid and alkynes/propargyl alcohols, both metal-free and metal-catalyzed, remain robust and high-yielding options. More recent developments in electrochemical synthesis and rapid intramolecular cyclizations offer promising alternatives, particularly for researchers focused on sustainable chemistry and mild reaction conditions. Future research in this area will likely focus on further expanding the substrate scope of these novel methods, improving yields, and exploring new catalytic systems to enhance the efficiency and selectivity of these important transformations.

References

A Comparative Guide to Benzotrithiophene-Based Organic Solar Cells: Performance, Protocols, and Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the dynamic landscape of organic photovoltaics (OPVs), the choice of donor material is a critical determinant of device performance. Among the myriad of molecular architectures, benzotrithiophene (BTT), a fused-ring electron donor, has garnered significant attention due to its unique electronic and structural properties. This guide provides an in-depth evaluation of BTT-based organic solar cells (OSCs), offering a comparative analysis against other state-of-the-art systems, detailed experimental protocols for their fabrication and characterization, and insights into the structure-property relationships that govern their performance.

The Benzotrithiophene Core: A Potent Building Block for Organic Photovoltaics

Benzotrithiophene's rigid, planar structure and extended π-conjugation make it an excellent building block for small molecule and polymer donors in OSCs.[1] This planarity facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. Furthermore, the sulfur atoms in the thiophene rings can engage in non-covalent interactions, further promoting favorable molecular packing in the solid state. These structural attributes translate into desirable optoelectronic properties, including broad absorption spectra and appropriate energy levels for efficient charge transfer to common acceptor materials. The design of BTT-based materials often involves tuning the peripheral substituents to optimize solubility, energy levels, and blend morphology with the acceptor material.

Performance Benchmark: BTT-Based OSCs in Context

The power conversion efficiency (PCE) of organic solar cells has seen a dramatic increase in recent years, with certified efficiencies now exceeding 20% for single-junction devices.[2] This progress has been largely driven by the development of novel non-fullerene acceptors (NFAs). To objectively evaluate the performance of BTT-based OSCs, it is essential to compare them with other high-performing donor materials in conjunction with these state-of-the-art acceptors.

Donor Material ClassRepresentative Polymer/Small MoleculeAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Benzotrithiophene-based PBN-SIT-4F13.10---[2]
Benzotrithiophene-based DCVT-BTT (Small Molecule)PC61BM2.040.574.0747.15[1]
Benzodithiophene-based PTB7-ThPC71BM~9-11~0.7-0.8~16-18~65-70General Literature
Thieno[3,4-b]thiophene-based PTB7PC71BM~7-9~0.7-0.8~14-16~60-65General Literature
Indacenodithiophene-based PID2PC71BM~6-8~0.8-0.9~10-12~60-65General Literature
State-of-the-Art Polymer PM6L8-BO19.31---[3]
State-of-the-Art Polymer D18L8-ThCl/L8-BO20.1---[2]

As the table illustrates, while early BTT-based materials paired with fullerene acceptors showed modest efficiencies, more recent designs coupled with non-fullerene acceptors are demonstrating highly competitive performance. The 13.10% efficiency achieved with the PBN-S:IT-4F system highlights the potential of the BTT core when integrated into well-designed polymer backbones and paired with appropriate acceptors.[2] However, the field is rapidly advancing, with other donor-acceptor combinations pushing the boundaries of efficiency beyond 20%.[2][3]

Causality in Performance: Structure-Property Relationships

The performance of a BTT-based OSC is not solely dependent on the BTT core itself but is intricately linked to the overall molecular design and its interplay with the chosen acceptor. Key factors influencing device metrics include:

  • Molecular Geometry and Packing: The planarity of the BTT unit promotes ordered molecular packing, which is essential for high charge carrier mobility. Theoretical studies have shown that different isomers of BTT can lead to variations in backbone coplanarity, significantly impacting the electronic and optical properties of the resulting polymers.[4]

  • Energy Level Tuning: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the BTT-based donor must be appropriately aligned with those of the acceptor to ensure efficient exciton dissociation and minimize energy loss. The introduction of electron-donating or -withdrawing groups on the BTT core or the polymer backbone is a common strategy to fine-tune these energy levels.

  • Morphology of the Active Layer: The nanoscale morphology of the donor-acceptor blend is a critical factor governing device performance. A well-defined bicontinuous interpenetrating network with domain sizes on the order of the exciton diffusion length (typically 10-20 nm) is required for efficient charge generation and transport.[5] The choice of processing solvents, additives, and post-fabrication treatments like thermal annealing plays a crucial role in controlling this morphology.

Experimental Workflow: Fabrication and Characterization of BTT-Based Organic Solar Cells

This section provides a detailed, step-by-step methodology for the fabrication and characterization of a typical BTT-based organic solar cell in an inverted device architecture. This architecture is often favored for its improved stability.

Device Fabrication Protocol

The following diagram outlines the key steps in fabricating an inverted organic solar cell.

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Post-Fabrication A 1. ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA in Ultrasonic Bath) B 2. Electron Transport Layer (ETL) Deposition (e.g., ZnO by Spin-Coating) A->B Cleaned Substrate C 3. Active Layer Deposition (BTT-donor:Acceptor Blend in Solvent, Spin-Coating in Glovebox) B->C ETL-coated Substrate D 4. Hole Transport Layer (HTL) Deposition (e.g., MoO₃ by Thermal Evaporation) C->D Active Layer-coated Substrate E 5. Metal Cathode Deposition (e.g., Ag or Al by Thermal Evaporation) D->E HTL-coated Substrate F 6. Device Encapsulation (UV-curable epoxy and glass slide) E->F Completed Device

Caption: Workflow for the fabrication of an inverted organic solar cell.

Step-by-Step Methodology:

  • Indium Tin Oxide (ITO) Substrate Preparation:

    • The patterned ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried with a stream of nitrogen gas and treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability of the surface. Rationale: A pristine and hydrophilic ITO surface is crucial for the uniform deposition of subsequent layers and ensures efficient charge collection.

  • Electron Transport Layer (ETL) Deposition:

    • A precursor solution of the ETL material (e.g., zinc oxide, ZnO) is prepared.

    • The solution is spin-coated onto the cleaned ITO substrate in air.

    • The substrate is then annealed on a hotplate at a specific temperature and duration (e.g., 200 °C for 10 minutes) to form a uniform ZnO layer. Rationale: The ETL facilitates the selective transport of electrons to the ITO electrode while blocking holes.

  • Active Layer Deposition (in a Nitrogen-filled Glovebox):

    • The BTT-based donor material and the acceptor (e.g., a non-fullerene acceptor) are dissolved in a suitable organic solvent (e.g., chloroform or chlorobenzene) to a specific concentration.

    • The solution is stirred overnight at a slightly elevated temperature to ensure complete dissolution.

    • The solution is then spin-coated onto the ETL layer inside a glovebox to prevent exposure to oxygen and moisture. The spin-coating parameters (speed and time) are optimized to achieve the desired film thickness. Rationale: The active layer is where light absorption, exciton generation, and charge separation occur. A controlled environment is necessary to prevent degradation of the organic materials and ensure reproducible film formation.

  • Hole Transport Layer (HTL) Deposition:

    • A thin layer of an HTL material (e.g., molybdenum trioxide, MoO₃) is deposited on top of the active layer via thermal evaporation under high vacuum. Rationale: The HTL facilitates the selective transport of holes to the top electrode while blocking electrons.

  • Metal Cathode Deposition:

    • A metal cathode (e.g., silver or aluminum) is deposited on top of the HTL through a shadow mask by thermal evaporation. The thickness of the metal layer is typically around 100 nm. Rationale: The metal cathode serves as the top electrode to collect the holes.

  • Device Encapsulation:

    • The completed device is encapsulated using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the device from degradation by oxygen and moisture. Rationale: Encapsulation is crucial for achieving long-term device stability.

Device Characterization

The performance of the fabricated OSCs is evaluated using the following standard characterization techniques:

G cluster_0 Performance Metrics cluster_1 Material & Morphological Analysis A Current-Voltage (J-V) Measurement (Under AM 1.5G Solar Simulator) B External Quantum Efficiency (EQE) Measurement A->B Cross-validation of Jsc C UV-Vis Absorption Spectroscopy (of thin films) C->A Correlates with Jsc D Atomic Force Microscopy (AFM) (for surface morphology) D->A Influences all parameters E Transmission Electron Microscopy (TEM) (for bulk morphology) E->A Influences all parameters

Caption: Key characterization techniques for organic solar cells.

  • Current Density-Voltage (J-V) Characteristics: The J-V curve is measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. From this measurement, the key performance parameters are extracted:

    • Power Conversion Efficiency (PCE): The overall efficiency of converting sunlight into electricity.

    • Open-Circuit Voltage (Voc): The maximum voltage the solar cell can produce.

    • Short-Circuit Current Density (Jsc): The maximum current the solar cell can produce.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.

  • External Quantum Efficiency (EQE): EQE measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy. The integral of the EQE spectrum with the solar spectrum should match the Jsc value obtained from the J-V measurement, providing a valuable cross-check.

  • UV-Vis Absorption Spectroscopy: The absorption spectra of the neat and blended thin films are measured to assess the light-harvesting capability of the active layer.

  • Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): These techniques are used to probe the surface and bulk morphology of the active layer, respectively, providing insights into the phase separation and domain sizes of the donor-acceptor blend.

Future Outlook and Challenges

Benzotrithiophene-based materials have demonstrated their potential as efficient donor materials in organic solar cells. However, to further advance their performance and commercial viability, several challenges need to be addressed:

  • Improving Efficiency: While promising efficiencies have been achieved, further molecular engineering is required to push the PCE of BTT-based OSCs to be on par with the best-performing systems. This includes the design of novel BTT derivatives with optimized energy levels and the exploration of new donor-acceptor combinations.

  • Enhancing Stability: The operational stability of organic solar cells remains a major hurdle for commercialization. While some BTT-based materials exhibit good thermal stability, further research is needed to improve their long-term performance under real-world operating conditions.

  • Scalability and Cost: For large-scale applications, the synthesis of BTT-based materials needs to be scalable and cost-effective. Developing synthetic routes that are high-yielding and avoid costly purification steps is crucial.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Benzodithiole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1,3-Benzodithiole (CAS No. 274-30-6). As a sulfur-containing heterocyclic compound with notable hazards, adherence to a strict disposal protocol is paramount for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical.

Disclaimer: The following procedures are based on established best practices. However, all laboratory personnel are required to consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations governing hazardous waste disposal.[1][2][3]

Core Hazard Assessment and Chemical Profile

Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards are associated with its toxicity and irritant properties.[4][5][6] This compound must be treated as hazardous waste from the moment it is designated for disposal.[2][7]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 274-30-6[5][8]
Molecular Formula C₇H₆S₂[5][8]
Molecular Weight 154.26 g/mol [5][8]
Physical Form Solid[5]
Odor Strong, unpleasant stench[1][7]
Incompatible Materials Strong oxidizing agents, strong bases, acids[1][7][9]

Table 2: GHS Hazard Identification

CategoryInformation
Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning [5]
Hazard Statements H302: Harmful if swallowed.[5] H312: Harmful in contact with skin.[6] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[4][5][6] H332: Harmful if inhaled.[4][6] H335: May cause respiratory irritation.[5]
Precautionary Statements (selected) P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

Pre-Disposal Safety Protocols: Establishing a Safe Work Environment

Before initiating any disposal-related activities, a safe working environment must be established. The causality behind these steps is to create a controlled space that minimizes exposure risk to personnel.

  • Engineering Controls: All handling of this compound, including weighing waste amounts and transferring it to a waste container, must be conducted within a certified chemical fume hood.[1][7] This is critical to mitigate the inhalation of harmful dust or vapors.[4][10]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is insufficient. The following must be worn:

    • Eye Protection: Tightly sealing safety goggles are required to protect against eye irritation from dust or splashes.[4][7]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[10] this compound is harmful upon dermal absorption.[4][6]

    • Body Protection: A lab coat must be worn to protect against skin contact.[7][10]

  • Emergency Readiness: Ensure that an emergency eyewash station and a safety shower are readily accessible and unobstructed.[7][10]

Step-by-Step Disposal Procedure

The disposal of this compound waste is not merely about discarding it; it is a regulated process of containment and documentation. This protocol ensures that waste is handled in a manner that is safe for storage, transport, and final disposal.

Step 1: Waste Segregation and Collection

  • Action: Collect all waste this compound, including expired pure chemical, reaction residues, and contaminated materials (e.g., weighing paper, pipette tips, gloves, and absorbent pads used for cleaning minor spills), in a designated hazardous waste container.[7]

  • Causality: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS department.[11] Mixing incompatible chemicals, such as this compound with strong oxidizing agents, can lead to dangerous reactions.[1][7][9]

Step 2: Container Selection

  • Action: Select a container that is in good condition, leak-proof, and has a secure, screw-on cap.[7][11] The original product container is often a suitable choice.[11]

  • Causality: The container must be compatible with the chemical. A tightly sealing cap is a regulatory requirement and prevents the release of vapors or dust, which are inhalation hazards and contribute to the chemical's strong odor.[7][11] Open containers are a violation of hazardous waste storage regulations.[11]

Step 3: Hazardous Waste Labeling

  • Action: Immediately label the waste container with a fully completed "Hazardous Waste" tag provided by your institution.[7] The label must include:

    • The words "Hazardous Waste".[7][11]

    • The full chemical name: "this compound". Do not use abbreviations.[7]

    • The approximate concentration and quantity.

    • The date when waste was first added to the container (the "accumulation start date").[7]

  • Causality: Proper labeling is a legal requirement and is critical for safety. It informs personnel and waste handlers of the container's contents, preventing accidental mixing of incompatible wastes and ensuring it is handled correctly throughout the disposal chain.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[7] This area must be at or near the point of generation. The container must be kept in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[7]

  • Causality: The SAA is a designated, secure area that keeps hazardous waste safely segregated from the general laboratory workspace.[7] Storing the container away from heat, ignition sources, and incompatible materials like strong bases and oxidizers prevents accidental reactions.[1][7]

Step 5: Arranging for Final Disposal

  • Action: Once the container is full, or if you no longer generate this waste stream, arrange for its removal by contacting your institution's EHS department or by submitting a hazardous material pickup request.[11]

  • Causality: Final disposal must be handled by licensed professionals who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[3] Never dispose of this compound down the drain or in the regular solid waste, as this is illegal and environmentally harmful.[1][2][7]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.[10]

  • Containment: Prevent the spill from spreading or entering drains if it is safe to do so.[1][10]

  • Clean-up:

    • For a solid spill, gently sweep or scoop up the material using a non-sparking tool and place it into a designated hazardous waste container.[3] Avoid generating dust.[1][3]

    • Use an absorbent material to clean the affected area.

  • Disposal: All cleanup materials are considered hazardous waste and must be placed in the sealed, labeled waste container for disposal according to the protocol in Section 3.[3][4]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G start Start: Identify Waste (this compound or Contaminated Material) select_container Step 1: Select Appropriate Waste Container (Compatible, Leak-Proof, Screw-Cap) start->select_container label_container Step 2: Affix & Complete Hazardous Waste Label (Full Name, Date, Hazards) select_container->label_container store_in_saa Step 3: Store Container in Designated SAA (Secondary Containment, Segregated) label_container->store_in_saa check_full Container Full? store_in_saa->check_full check_full->store_in_saa No, continue accumulation request_pickup Step 4: Arrange for Disposal (Submit EHS Pickup Request) check_full->request_pickup Yes end End: Waste Removed by Authorized Personnel request_pickup->end

Caption: Workflow for this compound waste management.

References

A Comprehensive Guide to the Safe Handling of 1,3-Benzodithiole: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deeply ingrained culture of safety. This guide provides essential, immediate, and actionable intelligence for the safe handling of 1,3-Benzodithiole. Moving beyond a simple checklist, this document elucidates the causality behind each safety recommendation, empowering you to work with confidence and precision. Our commitment is to furnish you with knowledge that extends beyond the product, fostering a partnership built on trust and a shared dedication to scientific integrity.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (C₇H₆S₂) presents a significant toxicological profile that necessitates stringent safety protocols.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Toxicity: It is toxic if swallowed or if it comes into contact with the skin.[1]

  • Inhalation Hazard: It is harmful if inhaled.[1]

  • Serious Eye Irritation: It can cause significant and potentially damaging eye irritation.[1]

  • Aquatic Hazard: It is harmful to aquatic life.[1]

This combination of acute toxicity through multiple routes of exposure and its capacity to cause severe eye damage underscores the necessity for a multi-faceted personal protective equipment (PPE) strategy and meticulous handling procedures. The lack of a specific established Occupational Exposure Limit (OEL) for this compound further compels a conservative approach to minimize any potential for exposure.[2][3][4][5]

Hazard Summary Table
Hazard StatementGHS ClassificationKey Considerations
Toxic if swallowed or in contact with skinAcute Toxicity, Dermal (Category 3); Acute Toxicity, Oral (Category 3)Minimizing skin contact and preventing ingestion are critical.
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)Engineering controls and respiratory protection are essential to prevent exposure.
Causes serious eye irritationEye Irritation (Category 2A)Robust eye and face protection is mandatory.
Harmful to aquatic lifeHazardous to the Aquatic Environment, Acute Hazard (Category 3)Proper disposal procedures must be followed to prevent environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following is a detailed breakdown of the required PPE, grounded in the established hazards.

Experimental Workflow for Donning PPE

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_work Chemical Handling Prep Assess Risks & Review SDS Gloves 1. Inner Gloves (Nitrile) Prep->Gloves Gown 2. Laboratory Coat (Chemically Resistant) Gloves->Gown Resp 3. Respiratory Protection (As Required) Gown->Resp Eyes 4. Eye & Face Protection (Goggles & Face Shield) Resp->Eyes Gloves2 5. Outer Gloves (Nitrile or Neoprene) Eyes->Gloves2 Work Handle this compound in a Fume Hood Gloves2->Work

Caption: A stepwise workflow for the correct donning of Personal Protective Equipment before handling this compound.

  • Hand Protection: Due to the acute dermal toxicity of this compound, robust hand protection is critical. It is best practice to wear double gloves. A lighter pair of nitrile gloves should be worn as the inner layer, with a second, heavier pair of nitrile or neoprene gloves as the outer layer. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Always inspect gloves for any signs of degradation or puncture before use.[1]

  • Body Protection: A chemically resistant laboratory coat is mandatory. Ensure the lab coat has long sleeves and is fully buttoned to provide maximum coverage. For procedures with a higher risk of splashing, consider the use of a chemically resistant apron over the lab coat.

  • Eye and Face Protection: Given that this compound causes serious eye irritation, standard safety glasses are insufficient.[1] Chemical splash goggles that provide a complete seal around the eyes are required. In addition, a face shield should be worn over the goggles to protect the entire face from potential splashes, especially when handling larger quantities or during procedures with a risk of splashing.[6]

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors or aerosols.[1] If there is a risk of exceeding the capacity of the fume hood or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][8]

Operational Plan: Safe Handling Procedures

Meticulous adherence to safe handling protocols is essential to prevent exposure and ensure the integrity of your research.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Prepare all necessary equipment and reagents within the chemical fume hood to minimize the time the this compound container is open.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances. If the compound is a solid, take care to avoid generating dust.

  • During the Reaction: Keep all containers of this compound tightly sealed when not in use. Ensure that the reaction vessel is securely clamped and that the setup is stable.

  • Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with this compound. Carefully remove and dispose of PPE as described in the disposal plan.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if you do not suspect contamination.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_waste Waste Generation cluster_containment Containment cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Weigh Boats, etc.) Solid_Container Labeled, Sealed Bag for Solid Hazardous Waste Solid_Waste->Solid_Container Liquid_Waste Unused this compound & Contaminated Solvents Liquid_Container Labeled, Sealed Container for Liquid Hazardous Waste Liquid_Waste->Liquid_Container Disposal_Service Arrange for Pickup by an Approved Waste Disposal Service Solid_Container->Disposal_Service Liquid_Container->Disposal_Service

Caption: A clear workflow for the proper segregation and disposal of waste generated from handling this compound.

  • Waste Characterization: All waste contaminated with this compound must be treated as hazardous waste. This includes unused product, reaction residues, contaminated solvents, and any disposable materials that have come into contact with the chemical.

  • Solid Waste: Contaminated solid waste, such as gloves, weighing papers, and paper towels, should be placed in a clearly labeled, sealed plastic bag. This bag should then be placed in a designated container for solid hazardous waste.

  • Liquid Waste: Unused this compound and any solutions containing it should be collected in a dedicated, labeled, and sealed container for liquid hazardous waste. Do not mix this waste with other waste streams unless you have confirmed compatibility.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1] Never dispose of this compound down the drain, as it is harmful to aquatic life.[1]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][9]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

  • Spill: In the event of a small spill, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

By adhering to these comprehensive safety protocols, you can confidently and responsibly advance your research while prioritizing your well-being and that of your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzodithiole
Reactant of Route 2
1,3-Benzodithiole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.